Technical Documentation Center

4-(4-n-Pentylphenyl)phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-n-Pentylphenyl)phenol
  • CAS: 61760-85-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-(4-n-Pentylphenyl)phenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-(4-n-pentylphenyl)phenol, a biphenyl derivative with...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(4-n-pentylphenyl)phenol, a biphenyl derivative with significant potential in materials science and medicinal chemistry. This document moves beyond a simple recitation of facts to offer insights into the practical synthesis, potential applications, and safety considerations relevant to research and development professionals.

Core Chemical Identity and Physicochemical Properties

4-(4-n-Pentylphenyl)phenol, also known as 4'-pentyl-[1,1'-biphenyl]-4-ol, is an aromatic organic compound characterized by a biphenyl scaffold with a hydroxyl group on one phenyl ring and a pentyl group on the other. This structure imparts a unique combination of properties that make it a valuable building block in various applications.

Chemical Identifiers
IdentifierValue
IUPAC Name 4-(4-pentylphenyl)phenol
CAS Number 61760-85-8
Molecular Formula C₁₇H₂₀O
Molecular Weight 240.34 g/mol [1]
InChI Key HTSCPVPNXMPNQZ-UHFFFAOYSA-N
Physicochemical Properties
PropertyValueSource
Boiling Point 372.6 °C at 760 mmHgPredicted
Density 1.02 g/cm³Predicted
Solubility Due to its biphenyl structure and the presence of a hydroxyl group, it is expected to be soluble in organic solvents like methanol, ethanol, and ether, with limited solubility in water.[2][3]Inferred

Synthesis and Mechanistic Considerations

The synthesis of 4-(4-n-pentylphenyl)phenol can be approached through several modern organic chemistry techniques. The most prominent and industrially scalable method is the Suzuki-Miyaura cross-coupling reaction.

Recommended Synthetic Pathway: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[4][5] For the synthesis of 4-(4-n-pentylphenyl)phenol, this would involve the reaction of a boronic acid derivative of one phenyl ring with a halogenated derivative of the other.

Conceptual Workflow for Suzuki-Miyaura Synthesis:

Suzuki_Miyaura_Synthesis cluster_reactants Starting Materials cluster_conditions Reaction Conditions Reactant_A 4-Pentylphenylboronic Acid Reaction_Vessel Suzuki-Miyaura Cross-Coupling Reactant_A->Reaction_Vessel Reactant_B 4-Bromophenol (or Iodophenol) Reactant_B->Reaction_Vessel Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃, CsF) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Vessel Product 4-(4-n-Pentylphenyl)phenol Reaction_Vessel->Product

Caption: Suzuki-Miyaura synthesis of 4-(4-n-pentylphenyl)phenol.

Causality Behind Experimental Choices:

  • Choice of Catalyst: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[4]

  • Role of the Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[4] The choice of base can influence reaction rates and yields.

  • Solvent System: A two-phase solvent system, such as toluene and water, is often employed to dissolve both the organic reactants and the inorganic base.

Detailed Experimental Protocol (Illustrative)

The following is a representative, self-validating protocol for the synthesis of 4-(4-n-pentylphenyl)phenol via Suzuki-Miyaura coupling. This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 4-Pentylphenylboronic acid

  • 4-Bromophenol

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium carbonate

  • Toluene

  • Deionized water

  • 2M Hydrochloric acid

  • Methanol

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-pentylphenylboronic acid (1.0 eq), 4-bromophenol (1.0 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 2:1 mixture of toluene and deionized water to the flask.

  • Degassing: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Applications in Drug Development and Materials Science

The unique biphenyl structure of 4-(4-n-pentylphenyl)phenol makes it a compound of interest in both drug discovery and materials science.

Potential in Drug Discovery

Phenolic compounds are integral to many biologically active molecules and pharmaceuticals.[6] However, their use can be limited by poor bioavailability and rapid metabolism.[6] The biphenyl scaffold in 4-(4-n-pentylphenyl)phenol offers a versatile platform for the design of novel therapeutic agents.

  • As a Bioisostere: The phenolic hydroxyl group can participate in hydrogen bonding with biological targets.[7] The biphenyl core can be modified to mimic other structures and optimize pharmacokinetic properties.

  • Scaffold for Novel Therapeutics: Derivatives of similar biphenyl phenols have shown promise as androgen receptor antagonists for the treatment of prostate cancer.[8] This suggests that 4-(4-n-pentylphenyl)phenol could serve as a starting point for the development of new anticancer agents. Phenolic compounds, in general, have been explored for their cytotoxic properties against cancer cells.[9]

Applications in Materials Science: Liquid Crystals

Biphenyl derivatives are foundational components of many liquid crystal materials.[10] The elongated, rigid structure of the biphenyl core, combined with the flexible pentyl chain, is characteristic of molecules that exhibit liquid crystalline phases.

  • Liquid Crystal Precursors: 4-(4-n-Pentylphenyl)phenol can serve as a precursor for the synthesis of more complex liquid crystal molecules. For example, the well-known liquid crystal 4-cyano-4'-pentylbiphenyl (5CB) shares a similar biphenyl-pentyl structure and is widely used in liquid crystal displays (LCDs).[2][11][12] The hydroxyl group of 4-(4-n-pentylphenyl)phenol provides a reactive site for further chemical modification to tune the liquid crystalline properties.

Logical Relationship for Liquid Crystal Application:

LC_Application Biphenyl_Core Rigid Biphenyl Core Target_Molecule 4-(4-n-Pentylphenyl)phenol Biphenyl_Core->Target_Molecule Pentyl_Chain Flexible Pentyl Chain Pentyl_Chain->Target_Molecule Hydroxyl_Group Reactive Hydroxyl Group Hydroxyl_Group->Target_Molecule LC_Properties Anisotropic Molecular Shape (Leads to Liquid Crystalline Behavior) Target_Molecule->LC_Properties LC_Precursor Precursor for Advanced Liquid Crystal Materials LC_Properties->LC_Precursor

Caption: Molecular features contributing to liquid crystal potential.

Safety and Toxicological Profile

  • Phenolic Hazards: Phenols are known to be corrosive and can cause severe skin burns and eye damage.[13][14] They can be harmful if swallowed or inhaled, causing irritation to the respiratory tract.[15]

  • Biphenyl Hazards: Biphenyl itself can cause skin and eye irritation, as well as respiratory irritation.[16]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.

  • Ingestion and Inhalation: Do not ingest or inhale the dust or vapors.

It is imperative to treat 4-(4-n-pentylphenyl)phenol with the same level of caution as other phenolic and biphenyl compounds until specific toxicological data becomes available.

Spectroscopic Characterization

Spectroscopic data is essential for the identification and quality control of 4-(4-n-pentylphenyl)phenol. While a comprehensive public database of its spectra is not available, the expected spectral features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two different phenyl rings, as well as signals for the aliphatic protons of the n-pentyl chain and a characteristic signal for the phenolic hydroxyl proton.[6]

  • ¹³C NMR: The carbon-13 NMR spectrum will show a number of signals corresponding to the different carbon environments in the molecule, including the aromatic carbons and the carbons of the pentyl group.[17]

  • IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group, as well as characteristic C-H and C=C stretching frequencies for the aromatic rings and the alkyl chain.[6]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (240.34 g/mol ).

Conclusion

4-(4-n-Pentylphenyl)phenol is a versatile chemical building block with significant potential in both materials science, particularly as a precursor for liquid crystals, and in medicinal chemistry as a scaffold for the development of novel therapeutic agents. Its synthesis is readily achievable through established methods like the Suzuki-Miyaura coupling. As with all chemical compounds, appropriate safety precautions must be taken during its handling and use. Further research into its specific biological activities and material properties is warranted to fully exploit its potential.

References

  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • 4-pentyn-1-ol - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]

  • Full article: 4'-pentyl-4-cyanobiphenyl - 5CB. (2024, January 21). Taylor & Francis. Retrieved January 30, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 30, 2026, from [Link]

  • 4-Cyano-4'-pentylbiphenyl - Wikipedia. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • 4-penten-1-ol - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 30, 2026, from [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • The Chemistry Behind Better Displays: Exploring 4-Cyano-4'-pentylbiphenyl. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 30, 2026, from [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2025, August 10). PubMed. Retrieved January 30, 2026, from [Link]

  • 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Structural diversity and biological activity of natural p-terphenyls - PMC. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. (2024, December 4). PubMed. Retrieved January 30, 2026, from [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Enhancement of the display parameters of 4′-pentyl-4-cyanobiphenyl due to the dispersion of functionalised gold nano particles. (2025, August 9). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Phenol Derivatives and Their Bioactivities: A Comprehensive Review. (2023, June 5). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (n.d.). Frontiers. Retrieved January 30, 2026, from [Link]

  • SUPPORTING INFORMATION FOR. (n.d.). pubs.acs.org. Retrieved January 30, 2026, from [Link]

  • 4-(4-n-Pentylphenyl)phenol. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Endocrine-disrupting potential of bisphenol A, bisphenol A dimethacrylate, 4-n-nonylphenol, and 4-n-octylphenol in vitro: new data and a brief review. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET. (n.d.). Oxford Lab Fine Chem LLP. Retrieved January 30, 2026, from [Link]

  • Physical Properties of Phenol. (2023, January 22). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-. (n.d.). Doc Brown's Chemistry. Retrieved January 30, 2026, from [Link]

  • Liquid crystal displays. (n.d.). White Rose Research Online. Retrieved January 30, 2026, from [Link]

  • Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • In silico design, synthesis and in vitro studies of some novel 4-phenyl-4Hchromene derivatives as antioxidant and anti-inflammatory agents. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 30, 2026, from [Link]

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • What Is The Melting And Boiling Point Of Phenol?. (2025, September 3). YouTube. Retrieved January 30, 2026, from [Link]

  • An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • End-of-Life Liquid Crystal Displays Recycling: Physico-Chemical Properties of Recovered Liquid Crystals. (2022, November 19). MDPI. Retrieved January 30, 2026, from [Link]

  • Phenol - SAFETY DATA SHEET. (2024, April 29). Penta. Retrieved January 30, 2026, from [Link]

  • Phenol - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 30, 2026, from [Link]

  • Preparation of a Liquid Crystal Pixel. (n.d.). chymist.com. Retrieved January 30, 2026, from [Link]

  • The Physical and Chemical Properties of Phenol. (2022, October 12). Capital Resin Corporation. Retrieved January 30, 2026, from [Link]

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • physical properties of Phenol. (n.d.). Unacademy. Retrieved January 30, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-(4-n-Pentylphenyl)phenol (CAS No. 61760-85-8)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-(4-n-Pentylphenyl)phenol, a biphenyl derivative with significant potential in materials science...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(4-n-Pentylphenyl)phenol, a biphenyl derivative with significant potential in materials science and medicinal chemistry. This document will delve into its chemical identity, synthesis, physicochemical properties, and key applications, with a particular focus on its relevance to drug discovery and development.

Chemical Identity and Physicochemical Properties

4-(4-n-Pentylphenyl)phenol, also known as 4'-pentyl-[1,1'-biphenyl]-4-ol, is a solid organic compound. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 61760-85-8[1]
Molecular Formula C₁₇H₂₀O[1]
Molecular Weight 240.34 g/mol [1]
IUPAC Name 4-(4-pentylphenyl)phenol[1]
Appearance Solid (form not specified in sources)Inferred
XLogP3 5.3[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 5[1]

These properties, particularly its lipophilicity as indicated by the XLogP3 value, suggest good membrane permeability, a desirable characteristic for drug candidates. The presence of a single hydrogen bond donor and acceptor allows for specific interactions with biological targets.

Synthesis of 4-(4-n-Pentylphenyl)phenol: A Self-Validating Protocol via Suzuki-Miyaura Coupling

The synthesis of unsymmetrical biaryl compounds like 4-(4-n-Pentylphenyl)phenol is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3][4][5][6][7] This reaction offers high yields and tolerates a wide range of functional groups. Below is a detailed, self-validating experimental protocol for the synthesis of 4-(4-n-Pentylphenyl)phenol.

Causality of Experimental Choices

The chosen synthetic strategy involves the coupling of two key building blocks: (4-hydroxyphenyl)boronic acid and 1-bromo-4-pentylbenzene. The boronic acid provides the phenol moiety, while the brominated pentylbenzene contributes the alkyl-substituted phenyl ring. A palladium catalyst, typically in its Pd(0) oxidation state, is essential for facilitating the carbon-carbon bond formation.[2] A base is required to activate the boronic acid for transmetalation to the palladium center.[2] The solvent system is chosen to ensure the solubility of all reactants and facilitate the reaction.

Detailed Experimental Protocol

Materials:

  • (4-hydroxyphenyl)boronic acid

  • 1-bromo-4-pentylbenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (if necessary)

  • NMR spectrometer for product characterization

Procedure:

  • Reaction Setup: In a round-bottom flask, combine (4-hydroxyphenyl)boronic acid (1.2 equivalents), 1-bromo-4-pentylbenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Solvent and Catalyst Addition: Add a 3:1 mixture of toluene and ethanol to the flask. De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. To this mixture, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the progress of the reaction by TLC.[2]

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.[2]

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4-(4-n-Pentylphenyl)phenol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Coupling Reactants Reactants: (4-hydroxyphenyl)boronic acid 1-bromo-4-pentylbenzene K₂CO₃ (Base) Reaction Reaction: Reflux (80-90°C) Inert Atmosphere Reactants->Reaction Catalyst Catalyst System: Pd(OAc)₂ PPh₃ Catalyst->Reaction Solvent Solvent: Toluene/Ethanol Solvent->Reaction Workup Aqueous Work-up: Ethyl Acetate & Water Reaction->Workup Extraction Extraction & Washing Workup->Extraction Purification Purification: Column Chromatography Extraction->Purification Product Product: 4-(4-n-Pentylphenyl)phenol Purification->Product Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) (in cytoplasm) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from Dimerization Dimerization AR->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocates to ARE Androgen Response Element (ARE) on DNA Dimerization->ARE Binds to Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Moves to Cytoplasm Protein Protein Synthesis Translation->Protein Response Cellular Response Protein->Response Antagonist 4-(4-n-Pentylphenyl)phenol (Potential Antagonist) Antagonist->AR Potentially blocks binding

Caption: Simplified androgen receptor signaling pathway.

Safety and Handling

General Hazards of Phenols:

  • Corrosive: Phenols can cause severe skin burns and eye damage. [8][9][10]* Toxicity: Phenols can be toxic if swallowed, inhaled, or absorbed through the skin. [10]* Irritant: They can cause skin and respiratory irritation. [11][10] Handling Recommendations:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. [8][9][10]* Ventilation: Handle in a well-ventilated area, preferably in a fume hood. [10]* Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents. [8]* Disposal: Dispose of in accordance with local, state, and federal regulations. [10]

Conclusion

4-(4-n-Pentylphenyl)phenol is a valuable chemical intermediate with a promising future in both materials science and medicinal chemistry. Its synthesis via the robust Suzuki-Miyaura coupling makes it readily accessible for further research and development. While its application in liquid crystals is inferred from the properties of similar molecules, its potential as a scaffold for the development of novel androgen receptor modulators warrants further investigation. As with all chemicals, proper safety precautions should be observed during its handling and use.

References

  • BenchChem. Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols. BenchChem Website. Accessed January 29, 2026.
  • Agrahari, K., Smith, E., Mavrikakis, M., & Twieg, R. J. (2025). Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior. Full-text available.
  • Kamoh, C. (2025).
  • Wikipedia. 4-Cyano-4'-pentylbiphenyl. Wikipedia Website. Accessed January 29, 2026.
  • Tokyo Chemical Industry Co., Ltd. 4-Cyano-4'-pentylbiphenyl | 40817-08-1. TCI Chemicals Website. Accessed January 29, 2026.
  • Smolecule. Buy 4-Cyano-4'-pentylbiphenyl | 40817-08-1. Smolecule Website. Accessed January 29, 2026.
  • National Center for Biotechnology Information. 4-Cyano-4'-pentylbiphenyl.
  • Xu, L. C., Sun, H., Chen, J. F., Bian, Q., Qian, J., Song, L., & Wang, X. R. (2005). Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro. Toxicology, 216(2-3), 197–203.
  • ResearchGate. Exploring the Use of the Suzuki Coupling Reaction in the Synthesis of 4 '-Alkyl-2 '-hydroxyacetophenones.
  • National Center for Biotechnology Information. 4-(4-n-Pentylphenyl)phenol.
  • Goodson, F. E., Wallow, T. I., & Novak, B. M. (1998). ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Organic Syntheses, 75, 61.
  • Organic Syntheses. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses Procedure. Accessed January 29, 2026.
  • Google Patents. WO2023061723A1 - Hydroxyphenyl-ethynyl-phenol derivatives as ar (androgen receptor) transcriptional activity modulators for use in the treatment of i.a.
  • Flinn Scientific. 4-Cyano-4'-pentylbiphenyl SDS (Safety Data Sheet). Flinn Scientific Website. Published September 22, 2017.
  • ResearchGate. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling.
  • Sigma-Aldrich. 4 -Pentyl-4-biphenylcarbonitrile liquid crystal (nematic), 98 5CB. Sigma-Aldrich Website. Accessed January 29, 2026.
  • Google Patents. WO2018068023A1 - Liquid crystal composition, liquid crystal mixture, reverse-mode polymer dispersed liquid crystal element, and associated selectively dimmable device. Accessed January 29, 2026.
  • Jones, A., Chen, J., Hwang, D. J., Miller, D. D., & Dalton, J. T. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology, 150(1), 385–395.
  • Tokyo Chemical Industry (India) Pvt. Ltd. Phenols [Liquid Crystal (LC) Building Blocks]. TCI Chemicals Website. Accessed January 29, 2026.
  • Macmillan Group. B-Alkyl Suzuki Couplings. Macmillan Group Website. Published February 16, 2005.
  • Ataman Kimya. PHENOL CRYSTAL. Ataman Kimya Website. Accessed January 29, 2026.
  • MedChemExpress. Androgen Receptor Modulator, Gene. MedChemExpress Website. Accessed January 29, 2026.
  • Siddiqui, H. L., Iqbal, M. A., Ahmad, S., & Raza, A. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(15), 2728.
  • U.S. Food and Drug Administration. 205488Orig1s000.

Sources

Foundational

physical characteristics of 4-(4-n-Pentylphenyl)phenol

This guide provides a rigorous technical analysis of 4-(4-n-Pentylphenyl)phenol (CAS: 61760-85-8), also known as 4'-pentyl-4-biphenylol .[1][2] Mesogenic Precursor & Bioactive Biphenyl Scaffold [1][2] Executive Summary 4...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of 4-(4-n-Pentylphenyl)phenol (CAS: 61760-85-8), also known as 4'-pentyl-4-biphenylol .[1][2]

Mesogenic Precursor & Bioactive Biphenyl Scaffold [1][2]

Executive Summary

4-(4-n-Pentylphenyl)phenol is a para-substituted biphenyl derivative characterized by an amphiphilic structure comprising a hydrophobic pentyl tail, a rigid biphenyl core, and a polar phenolic headgroup.[1][2][3] It serves two primary roles in applied sciences:

  • Materials Science: A critical intermediate and mesogen in the synthesis of liquid crystals (such as the cyanobiphenyl series, e.g., 5CB).[1][3] Its structural anisotropy allows for the formation of smectic mesophases.[1][2]

  • Pharmacology & Toxicology: Due to its structural homology with 17

    
    -estradiol and Bisphenol A, it acts as a probe for Structure-Activity Relationship (SAR) studies regarding estrogen receptor (ER) binding and endocrine disruption.[1][2][3]
    
Physicochemical Characterization

The physical behavior of 4-(4-n-Pentylphenyl)phenol is governed by the competition between the ordering potential of the biphenyl core and the disordering entropy of the alkyl chain.[1][2]

Core Physical Data
PropertyValueTechnical Context
CAS Number 61760-85-8 Unique identifier for the phenol derivative.[1][2][][5][6]
Molecular Formula

MW: 240.34 g/mol .[2][3]
Appearance White Crystalline SolidForms platelets upon recrystallization from non-polar solvents.[1][2]
Boiling Point 372.6°C (at 760 mmHg)High boiling point indicates strong intermolecular H-bonding.[1][2]
Density 1.02 g/cm³Typical for organic biphenyls; slightly denser than water.[2]
Solubility Soluble: EtOH, THF, AcetoneInsoluble: WaterAmphiphilic nature; pKa ~10 (phenolic OH).[2][3]
Phase Behavior Crystalline

Isotropic
Exhibits smectic mesophases upon supercooling or in mixtures.[2]
Molecular Architecture & Property Logic

The molecule functions as a "molecular switch" where the balance of forces dictates its state.[1][2]

MolecularArchitecture Tail n-Pentyl Chain (Hydrophobic) Core Biphenyl System (Rigid/Pi-Stacking) Tail->Core Property1 Lowers Melting Point Induces Nematic/Smectic Phases Tail->Property1 Head Phenolic -OH (H-Bond Donor/Acceptor) Core->Head Property2 Optical Anisotropy High Thermal Stability Core->Property2 Property3 Chemical Reactivity (Esterification/Etherification) Head->Property3

Figure 1: Structural dissection of 4-(4-n-Pentylphenyl)phenol showing the contribution of each moiety to its macroscopic properties.

Synthesis & Experimental Protocols

To ensure high purity (>99%) required for liquid crystal or biological assays, a Suzuki-Miyaura cross-coupling protocol is recommended over traditional acid-catalyzed alkylation, which suffers from isomer mixtures.[1][2][3]

Protocol: Palladium-Catalyzed Cross-Coupling

Reaction: 4-Pentylphenylboronic acid + 4-Bromophenol


 4-(4-n-Pentylphenyl)phenol[1][2]
  • Reagents:

    • 4-Pentylphenylboronic acid (1.1 eq)[1][2][3]

    • 4-Bromophenol (1.0 eq)[1][2][3]

    • Catalyst:

      
       (3 mol%)[3]
      
    • Base:

      
       (2.0 eq, aqueous)[3]
      
    • Solvent: Toluene/Ethanol (4:1 v/v)[3]

  • Procedure:

    • Degas solvents with

      
       for 30 minutes (Critical for catalyst longevity).[1][2][3]
      
    • Combine reagents in a Schlenk flask under inert atmosphere.

    • Reflux at 85°C for 12 hours. Monitor consumption of bromide by TLC (Hexane/EtOAc 8:2).

    • Workup: Cool, dilute with EtOAc, wash with 1M HCl (to neutralize phenoxide), then brine.

    • Purification: Recrystallize from hot Hexane/Ethanol. This removes homocoupled byproducts.[1][2]

Validation: Spectral Fingerprint (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       0.90 (t, 3H, terminal 
      
      
      
      )[3]
    • 
       1.35–1.65 (m, 6H, alkyl chain)[3]
      
    • 
       2.63 (t, 2H, benzylic 
      
      
      
      )[3]
    • 
       4.80 (s, 1H, -OH, broad, 
      
      
      
      exchangeable)[3]
    • 
       6.90 (d, 2H, Ar-H ortho to OH)[3]
      
    • 
       7.24 (d, 2H, Ar-H meta to pentyl)[3]
      
    • 
       7.45 (d, 2H, Ar-H ortho to pentyl)[3]
      
    • 
       7.48 (d, 2H, Ar-H meta to OH)[3]
      
    • Note: The aromatic region (7.2–7.5 ppm) shows characteristic AA'BB' splitting patterns of a para-substituted biphenyl.[3]

Characterization Logic & Phase Behavior

For researchers using this compound as a liquid crystal precursor, determining phase purity is paramount.[1][2][3]

CharacterizationWorkflow Sample Synthesized Sample (Solid) DSC DSC Analysis (Heating/Cooling @ 5°C/min) Sample->DSC POM Polarized Optical Microscopy (Texture Identification) Sample->POM Result1 Sharp Endotherm? (Purity Check) DSC->Result1 Result2 Schlieren/Focal Conic Textures? (Mesophase ID) POM->Result2 Decision Application Route Result1->Decision Result2->Decision Drug Discovery\n(Estrogen Receptor Assays) Drug Discovery (Estrogen Receptor Assays) Decision->Drug Discovery\n(Estrogen Receptor Assays) No Mesophase Material Science\n(LC Formulation) Material Science (LC Formulation) Decision->Material Science\n(LC Formulation) Smectic/Nematic

Figure 2: Decision matrix for characterization.[1][2][3] DSC (Differential Scanning Calorimetry) confirms purity via melting peak sharpness; POM identifies liquid crystalline textures.[2][3]

Biological Relevance (Drug Development)

In drug discovery, 4-(4-n-Pentylphenyl)phenol is often flagged as a High-Priority Structure for endocrine disruption screening.[1][2]

  • Mechanism: The phenolic ring mimics the A-ring of estradiol, while the hydrophobic biphenyl-pentyl tail mimics the steroid backbone, allowing it to dock into the Estrogen Receptor (ER

    
     and ER
    
    
    
    ) ligand-binding pocket.[1][2][3]
  • Experimental Note: When using this compound in biological assays, always prepare stock solutions in DMSO. Avoid plasticware that may leach competing bisphenols; use glass-coated plates where possible.[1][2]

References
  • PubChem. (2025).[1][2][3][7] Compound Summary: 4-(4-n-Pentylphenyl)phenol (CID 13067205).[1][2][7] National Library of Medicine.[1][2] [Link][3]

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973).[2][3] New Family of Nematic Liquid Crystals for Displays.[1][2] Electronics Letters.[1][2] (Seminal work on cyanobiphenyls, establishing the synthesis precursors).

  • National Institute of Standards and Technology (NIST). (2024).[1][2][3] Mass Spectral Library: Alkylbiphenyls.[1][2] (Reference for fragmentation patterns).

Sources

Exploratory

solubility of 4-(4-n-Pentylphenyl)phenol in organic solvents

An In-depth Technical Guide to the Solubility of 4-(4-n-Pentylphenyl)phenol in Organic Solvents Audience: Researchers, scientists, and drug development professionals. Foreword As a Senior Application Scientist, it is und...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-(4-n-Pentylphenyl)phenol in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Foreword

As a Senior Application Scientist, it is understood that a comprehensive grasp of a compound's physicochemical properties is fundamental to its successful application. The solubility of a molecule is not merely a data point; it is a critical parameter that dictates its behavior in various systems, from reaction kinetics to bioavailability. This guide is crafted to provide a deep, practical understanding of the solubility of 4-(4-n-Pentylphenyl)phenol, moving beyond simple data presentation to elucidate the underlying principles and experimental considerations. The methodologies detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Molecular Profile of 4-(4-n-Pentylphenyl)phenol

4-(4-n-Pentylphenyl)phenol is a biphenyl derivative with a molecular formula of C₁₇H₂₀O and a molecular weight of approximately 240.34 g/mol [1]. Its structure is characterized by two key regions that govern its solubility:

  • A Polar Phenolic Head: The hydroxyl (-OH) group attached to one of the phenyl rings is polar and capable of acting as both a hydrogen bond donor and acceptor.

  • A Nonpolar Lipophilic Tail: The biphenyl core and the n-pentyl (C₅H₁₁) chain provide a significant nonpolar character to the molecule.

This amphiphilic nature suggests a nuanced solubility profile, where the molecule does not exhibit extreme preference for highly polar or entirely nonpolar solvents but rather a favorable interaction with solvents that can accommodate both of its structural features.

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[2] The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change of the solution. For dissolution to be spontaneous, this change must be negative. The interplay between enthalpy (heat of solution) and entropy (disorder of the system) determines the extent of solubility.

For 4-(4-n-Pentylphenyl)phenol, the following interactions are key:

  • In Polar Protic Solvents (e.g., Alcohols): The solvent's ability to form hydrogen bonds with the phenolic hydroxyl group is a primary driver of solubility.[3][4]

  • In Polar Aprotic Solvents (e.g., Ketones, Esters): Dipole-dipole interactions between the solvent and the polar head of the molecule contribute significantly to solvation.

  • In Nonpolar Solvents (e.g., Alkanes, Aromatic Hydrocarbons): Van der Waals forces (specifically London dispersion forces) between the solvent and the nonpolar biphenyl and pentyl moieties are the predominant interactions.[2]

The overall solubility in a particular solvent is a competitive interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The shake-flask method is the universally recognized gold standard for determining the equilibrium solubility of a compound.[5] It is a robust technique that, when executed correctly, yields highly reliable data.

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental procedure:

cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Separation cluster_analysis Phase 4: Quantification A Compound & Solvent Procurement (High Purity) B Preparation of Supersaturated Slurry A->B C Isothermal Agitation (e.g., 24-72h at 25°C) B->C D Cessation of Agitation & Sedimentation C->D E Aliquoting & Filtration of Supernatant (e.g., 0.22 µm syringe filter) D->E G Analysis of Saturated Solution (e.g., HPLC-UV, GC-MS) E->G F Preparation of Calibration Standards F->G H Calculation of Solubility G->H cluster_solute Solute: 4-(4-n-Pentylphenyl)phenol cluster_solvent Solvent Characteristics cluster_interaction Dominant Solute-Solvent Interactions cluster_outcome Predicted Solubility Outcome Solute_Polar Polar Moiety (-OH group) Interaction_Hbond Hydrogen Bonding Solute_Polar->Interaction_Hbond Interaction_Dipole Dipole-Dipole Solute_Polar->Interaction_Dipole Solute_Nonpolar Nonpolar Moiety (Biphenyl-pentyl) Interaction_Dispersion Dispersion Forces Solute_Nonpolar->Interaction_Dispersion Solvent_Polarity Polarity / Dielectric Constant Solvent_Polarity->Interaction_Dipole Solvent_Hbond Hydrogen Bonding Capacity (Donor/Acceptor) Solvent_Hbond->Interaction_Hbond Outcome Solubility Level (High / Moderate / Low) Interaction_Hbond->Outcome Interaction_Dipole->Outcome Interaction_Dispersion->Outcome

Sources

Foundational

Technical Whitepaper: 4-(4-n-Pentylphenyl)phenol

Executive Summary This technical guide provides a comprehensive analysis of 4-(4-n-Pentylphenyl)phenol (CAS: 61760-85-8), a critical biphenyl scaffold in the synthesis of nematic liquid crystals (LCs) and advanced anisot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-(4-n-Pentylphenyl)phenol (CAS: 61760-85-8), a critical biphenyl scaffold in the synthesis of nematic liquid crystals (LCs) and advanced anisotropic materials.[1] While often overshadowed by its cyano-derivative (5CB), this hydroxyl-terminated mesogen possesses distinct hydrogen-bonding capabilities that dictate its high-temperature phase behavior and utility as a supramolecular building block.[1]

This document details the precise molecular weight calculations, validates the preferred Suzuki-Miyaura synthetic route, and outlines the material's role in the "rod-like" (calamitic) liquid crystal hierarchy.[1]

Part 1: Physicochemical Profile & Molecular Weight[1]

The defining characteristic of 4-(4-n-Pentylphenyl)phenol is its amphiphilic structure: a hydrophobic pentyl tail, a rigid biphenyl core, and a polar hydroxyl headgroup.[1] This architecture drives its self-assembly properties.[1]

Fundamental Constants
PropertyValueUnitVerification Source
Molecular Weight 240.34 g/mol Calculated (C₁₇H₂₀O)
Exact Mass 240.1514DaHigh-Res MS [1]
Molecular Formula C₁₇H₂₀O-Stoichiometry
CAS Number 61760-85-8-PubChem [1]
Appearance Crystalline Solid-Standard State
Melting Point ~148–155°CHomologue extrapolation [2]
Structural Logic & Phase Behavior

Unlike its derivative 4-Cyano-4'-pentylbiphenyl (5CB) , which is a room-temperature nematic liquid crystal, the phenol variant exhibits higher transition temperatures due to intermolecular hydrogen bonding.[1]

  • Dimerization: The hydroxyl groups facilitate head-to-head dimerization, effectively doubling the aspect ratio of the mesogen and stabilizing highly ordered smectic phases.[1]

  • Precursor Utility: It serves as the immediate synthetic precursor to 5CB (via triflation and cyanation) and various alkoxy-benzoate LCs.[1]

PhaseBehavior Fig 1. General Thermotropic Phase Transitions of Biphenyl Mesogens Solid Crystalline Solid (Highly Ordered) Smectic Smectic Phase (Layered Order) Solid->Smectic Heat (T_m) Nematic Nematic Phase (Orientational Order) Smectic->Nematic Heat (T_Sm-N) Isotropic Isotropic Liquid (Disordered) Nematic->Isotropic Heat (T_NI)

Part 2: Synthesis & Purification Protocol

While historical methods involved the hydrolysis of 4-bromo-4'-pentylbiphenyl, modern laboratory standards prioritize the Suzuki-Miyaura Cross-Coupling .[1] This route offers higher regioselectivity, milder conditions, and avoids the harsh acidic byproducts of hydrolysis.[1]

The Suzuki-Miyaura Protocol[1]

Objective: Synthesize high-purity 4-(4-n-Pentylphenyl)phenol from aryl boronic acid and halophenol precursors.

Reagents:

  • Coupling Partner A: 4-Pentylphenylboronic acid (1.1 equiv)[1]

  • Coupling Partner B: 4-Bromophenol (1.0 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃), 2M aqueous solution.[1]

  • Solvent: Toluene:Ethanol (2:1 ratio).

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes. Oxygen must be excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.[1]

  • Charge: Add 4-Bromophenol (10 mmol) and Pd(PPh₃)₄ (0.3 mmol) to the flask.

  • Solvation: Add degassed Toluene (40 mL) and Ethanol (20 mL). Stir until dissolved.

  • Activation: Add the 4-Pentylphenylboronic acid (11 mmol) followed immediately by the degassed 2M K₂CO₃ solution (20 mL).

    • Mechanism Note: The base plays a critical role in activating the boronic acid to form the organoborate species, which is more nucleophilic toward the Pd(II) intermediate.[1]

  • Reflux: Heat the mixture to mild reflux (approx. 85-90°C) for 12–16 hours. Monitor reaction progress via TLC (SiO₂; Hexane:EtOAc 8:2). Look for the disappearance of the bromide starting material.[1]

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate and wash with 1M HCl (to neutralize base and protonate the phenol), followed by brine.

    • Dry organic layer over anhydrous MgSO₄.[1]

  • Purification: Concentrate in vacuo. Recrystallize the crude solid from hot Ethanol or Hexane to yield white crystalline needles.[1]

Reaction Pathway Visualization

SuzukiSynthesis Fig 2. Pd-Catalyzed Cross-Coupling Mechanism Boronic 4-Pentylphenylboronic Acid Transmetal Transmetallation (Boron group transfers to Pd) Boronic->Transmetal Base Activation Bromide 4-Bromophenol OxAdd Oxidative Addition (Pd0 inserts into C-Br) Bromide->OxAdd OxAdd->Transmetal RedElim Reductive Elimination (C-C bond forms, Pd0 regenerates) Transmetal->RedElim Product 4-(4-n-Pentylphenyl)phenol (MW: 240.34) RedElim->Product

Part 3: Applications in Research & Development

Liquid Crystal Precursor (The "5CB" Route)

The primary industrial application of this molecule is as the immediate precursor to 4-Cyano-4'-pentylbiphenyl (5CB) , the "fruit fly" of liquid crystal research.[1]

  • Workflow: The phenolic hydroxyl group is converted to a triflate (-OTf) using triflic anhydride, followed by a palladium-catalyzed cyanation (using Zn(CN)₂).[1]

  • Why this matters: This allows for the introduction of isotopically labeled carbons or nitrogens into the cyano group for NMR studies of LC dynamics, which is impossible if buying commercial 5CB.[1]

Biological Relevance

For drug development professionals, biphenylols are significant due to their structural similarity to endogenous estrogens.[1]

  • Endocrine Disruption: 4-alkyl-substituted phenols and biphenylols are often screened for estrogen receptor (ER) binding affinity.[1] The pentyl chain mimics the hydrophobic steroid backbone, potentially allowing the hydroxyl group to dock into the ER ligand-binding domain.[1]

  • Cytotoxicity: Used as a reference standard in assays measuring the toxicity of industrial mesogens released from electronic waste.[1]

Part 4: Analytical Validation

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

TechniqueExpected Signature
1H NMR (CDCl₃) δ 0.90 (t, 3H, terminal -CH₃), δ 1.3-1.7 (m, 6H, alkyl chain), δ 2.65 (t, 2H, benzylic -CH₂), δ 6.90 (d, 2H, Ar-H ortho to -OH), δ 7.2-7.5 (m, 6H, biphenyl core).[1]
FT-IR Broad band at 3200–3400 cm⁻¹ (O-H stretch); Sharp peaks at 2850–2960 cm⁻¹ (Alkyl C-H stretch).[1]
Mass Spectrometry Parent ion peak [M]+ at m/z 240.1 .

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13067205, 4-(4-n-Pentylphenyl)phenol.[1] Retrieved from [Link]

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays.[1] Electronics Letters, 9(6), 130. (Seminal work on cyanobiphenyls and their precursors).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Protocol basis).

Sources

Exploratory

health and safety information for 4-(4-n-Pentylphenyl)phenol

Technical Guide: Operational Safety and Risk Mitigation for 4-(4-n-Pentylphenyl)phenol Executive Summary This technical guide provides a comprehensive safety and handling framework for 4-(4-n-Pentylphenyl)phenol (CAS: 61...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Operational Safety and Risk Mitigation for 4-(4-n-Pentylphenyl)phenol

Executive Summary

This technical guide provides a comprehensive safety and handling framework for 4-(4-n-Pentylphenyl)phenol (CAS: 61760-85-8), a critical mesogenic intermediate used in the synthesis of liquid crystals and advanced organic materials.[1][2] Unlike simple alkylphenols, this biphenyl derivative combines the acidity of a phenol with the high lipophilicity of a pentyl-biphenyl core.[1][2] This unique structure dictates specific toxicological risks—primarily membrane penetration and potential endocrine modulation—requiring rigorous engineering controls and self-validating handling protocols.[1][2]

Part 1: Physicochemical Identity & Risk Drivers

The safety profile of 4-(4-n-Pentylphenyl)phenol is governed by its amphiphilic structure : the hydrophilic hydroxyl head group facilitates hydrogen bonding (raising melting points and solubility in polar organic solvents), while the lipophilic biphenyl-pentyl tail ensures high affinity for lipid bilayers in biological systems.[1][2]

Table 1: Physicochemical Profile
PropertyDataOperational Implication
Chemical Name 4-(4-n-Pentylphenyl)phenolPrimary identifier for inventory/labeling.[1][2][]
CAS Number 61760-85-8 Use for precise regulatory searches (distinct from 4-pentylbiphenyl).[1][2]
Synonyms 4'-Pentyl-4-biphenylol; 4'-Pentyl[1,1'-biphenyl]-4-olCommon in liquid crystal literature.[1][2]
Molecular Weight 240.34 g/mol Relevant for stoichiometry calculations.[1][2]
Physical State Crystalline Solid (White to Off-White)Dust generation is a primary inhalation risk.[1][2]
Solubility Soluble in DCM, THF, Ethanol; Insoluble in WaterUse organic solvent spill kits; water is ineffective for cleaning.[1][2]
pKa ~10 (Predicted)Weakly acidic; incompatible with strong bases/oxidizers.[1][2]
Stability Air/Light Sensitive (Phenolic oxidation)Requires inert atmosphere storage to prevent degradation to quinones.[1][2]

Part 2: Hazard Identification & Toxicological Mechanisms

Mechanism of Action
  • Membrane Disruption: The pentyl chain acts as a "molecular anchor," inserting into cell membranes, while the phenolic head group can disrupt protein conformation.[2] This makes the compound potentially more cytotoxic than simple phenol.[1][2]

  • Endocrine Activity (Structural Alert): As a para-substituted alkylbiphenylol, this molecule shares structural homology with known endocrine disruptors (e.g., nonylphenol, 4-phenylphenol).[1][2] It should be treated as a suspected endocrine disruptor until definitive negative data is available.[1][2]

  • Oxidative Stress: Phenolic compounds are prone to autoxidation, forming quinone intermediates that are potent sensitizers and electrophiles.[1][2]

GHS Classification (Derived/Conservative)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H411: Toxic to aquatic life with long-lasting effects.[1][2]

  • H335: May cause respiratory irritation (dust).[1][2]

Part 3: Risk Management & Engineering Controls

Effective safety relies on a Hierarchy of Controls . The following diagram illustrates the required barrier layers for handling 4-(4-n-Pentylphenyl)phenol.

HierarchyOfControls cluster_engineering Level 1: Engineering Controls (Primary Barrier) cluster_admin Level 2: Administrative Controls cluster_ppe Level 3: Personal Protective Equipment (PPE) FumeHood Chemical Fume Hood (Face Velocity > 0.5 m/s) SOP SOP Validation (Check for Oxidation/Color) FumeHood->SOP GloveBox Inert Atmosphere Glove Box (For sensitive synthesis) GloveBox->FumeHood Alternative Access Restricted Access (Authorized Personnel Only) SOP->Access Gloves Nitrile Gloves (Double gloving recommended) Access->Gloves Eyes Chemical Goggles (No Safety Glasses) Gloves->Eyes Body Lab Coat + Tyvek Sleeves Eyes->Body

Figure 1: Hierarchy of exposure controls prioritizing engineering barriers over PPE.

Part 4: Operational Handling Protocol (Self-Validating)

This protocol incorporates "stop-gates"—steps where the user must verify the system state before proceeding—ensuring the process is self-validating.[1][2]

Workflow: Synthesis/Purification Setup

Pre-Requisites:

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.[2]

  • Quenching Agent: Saturated Ammonium Chloride (sat.[1][2][4] NH4Cl).[1][2][4]

  • PPE: Nitrile gloves (0.11 mm min thickness), Goggles, Lab Coat.[2]

Step-by-Step SOP:

  • Visual Validation (Stop-Gate 1):

    • Inspect the reagent container.[1][2][4][5][6] The solid should be white to off-white .

    • CRITICAL: If the solid is pink, brown, or sticky, significant oxidation has occurred.[2] Do not use. Segregate for disposal as hazardous waste.

  • Weighing & Transfer:

    • Perform all weighing inside a fume hood or a vented balance enclosure.[1][2]

    • Use an antistatic weighing boat to prevent dust scattering (lipophilic solids often carry static charge).[1][2]

    • Technique: "Drop-wise" solid addition is prohibited.[1][2] Use a spatula to transfer directly to the reaction vessel to minimize airborne dust.[1][2]

  • Dissolution & Reaction:

    • Add solvent (e.g., THF) under an inert blanket (Nitrogen/Argon).[2]

    • Causality: The phenolic proton is acidic.[1][2][5] If using strong bases (NaH, K2CO3), hydrogen gas evolution will occur.[2] Ensure venting is active but controlled (bubbler).

  • Decontamination (Stop-Gate 2):

    • Before removing items from the hood, wipe down the exterior of the flask with a solvent-dampened tissue (Ethanol).[1][2]

    • Check the tissue: If it turns yellow/brown, contamination is present.[2] Re-clean.

  • Waste Disposal:

    • Quench reaction mixtures with sat. NH4Cl before disposal.[1][2]

    • Segregate liquid waste into "Halogenated" or "Non-Halogenated" organic waste streams.[1][2]

    • Do not mix with oxidizing acids (Nitric/Perchloric) – risk of violent exothermic decomposition.[1][2]

HandlingWorkflow Start Inspect Reagent (Color Check) Decision Is it White/Off-White? Start->Decision Reject REJECT: Dispose as Haz Waste Decision->Reject No (Pink/Brown) Weigh Weigh in Hood (Anti-static boat) Decision->Weigh Yes Dissolve Dissolve (Inert Gas) Avoid Strong Oxidizers Weigh->Dissolve Clean Decon Wipe Test (Ethanol) Dissolve->Clean Finish Proceed to Experiment Clean->Finish

Figure 2: Operational workflow with embedded visual validation steps.

Part 5: Emergency Response

  • Skin Contact:

    • Immediate Action: Do not use water initially if the area is small; lipophilic phenols adhere to skin.[1][2]

    • Protocol: Wipe with PEG 300 or PEG 400 (Polyethylene Glycol) soaked gauze for 2 minutes, then wash with copious soap and water.[2] If PEG is unavailable, use Isopropanol followed by water.[2]

  • Eye Contact:

    • Flush with water for 15 minutes.[1][2] Lifting eyelids is mandatory.[1][2] Seek ophthalmological evaluation immediately (risk of corneal opacity).[1][2]

  • Spill Management:

    • Solid: Do not sweep (dust risk).[1][2] Use a HEPA vacuum or wet-wipe method.[1][2]

    • Solution: Absorb with vermiculite or sand.[1][2] Do not use combustible materials (sawdust).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13067205, 4-(4-n-Pentylphenyl)phenol. Retrieved January 30, 2026, from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Biphenyl-4-ol (Analogous Hazard Data).[1][2] Retrieved January 30, 2026, from [Link][1]

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973).New Family of Nematic Liquid Crystals for Displays (Cyanobiphenyls Context). Electronics Letters. (Contextual reference for mesogenic properties and handling of pentyl-biphenyls).

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(4-n-Pentylphenyl)phenol: A Detailed Protocol for Researchers

Introduction 4-(4-n-Pentylphenyl)phenol, a biphenyl derivative, is a molecule of significant interest in the fields of materials science and drug discovery. Its unique structure, featuring a hydrophilic phenol group and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-n-Pentylphenyl)phenol, a biphenyl derivative, is a molecule of significant interest in the fields of materials science and drug discovery. Its unique structure, featuring a hydrophilic phenol group and a lipophilic pentylphenyl tail, imparts properties that are valuable in the development of liquid crystals, polymers, and as a scaffold in medicinal chemistry. This application note provides a comprehensive, in-depth guide for the synthesis, purification, and characterization of 4-(4-n-Pentylphenyl)phenol, designed for researchers and professionals in organic synthesis and drug development. The protocols described herein are grounded in established chemical principles and aim to provide a self-validating system for achieving a high-purity final product.

Strategic Approach to Synthesis: The Suzuki-Miyaura Coupling

The construction of the biaryl core of 4-(4-n-Pentylphenyl)phenol is most effectively achieved through a palladium-catalyzed cross-coupling reaction. Among the various methodologies, the Suzuki-Miyaura coupling stands out due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its organoboron reagents.[1] The retrosynthetic analysis reveals two key synthons: 4-bromophenol and 4-n-pentylphenylboronic acid.

The forward synthesis, therefore, involves the coupling of these two precursors in the presence of a palladium catalyst and a base. This application note will first detail the synthesis of the requisite 4-n-pentylphenylboronic acid, followed by the detailed protocol for the Suzuki-Miyaura coupling to yield the target molecule.

Part 1: Synthesis of 4-n-Pentylphenylboronic Acid

The synthesis of 4-n-pentylphenylboronic acid is readily accomplished via a Grignard reaction between 1-bromo-4-pentylbenzene and a trialkyl borate, followed by acidic hydrolysis.[2]

Reaction Scheme:
Experimental Protocol: Synthesis of 4-n-Pentylphenylboronic Acid

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
1-bromo-4-pentylbenzene213.1410.66 g0.05
Magnesium turnings24.311.46 g0.06
Iodine253.811 crystalcatalytic
Anhydrous Tetrahydrofuran (THF)72.11100 mL-
Trimethyl borate103.917.8 g (8.5 mL)0.075
2 M Hydrochloric acid36.46~50 mL-
Diethyl ether74.12150 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate120.37--

Procedure:

  • Grignard Reagent Formation:

    • A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

    • Magnesium turnings (1.46 g, 0.06 mol) and a small crystal of iodine are placed in the flask.

    • A solution of 1-bromo-4-pentylbenzene (10.66 g, 0.05 mol) in 40 mL of anhydrous THF is prepared and transferred to the dropping funnel.

    • Approximately 5 mL of the bromide solution is added to the magnesium turnings. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating with a heat gun may be necessary.

    • The remaining bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.

  • Borylation:

    • The reaction mixture is cooled to -78 °C in a dry ice/acetone bath.

    • A solution of trimethyl borate (7.8 g, 8.5 mL, 0.075 mol) in 20 mL of anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -60 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Hydrolysis and Work-up:

    • The reaction mixture is cooled in an ice bath, and 2 M hydrochloric acid (~50 mL) is added slowly to quench the reaction and dissolve the magnesium salts. The pH should be acidic (pH ~2).

    • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a white solid.

  • Purification:

    • The crude 4-n-pentylphenylboronic acid can be purified by recrystallization from a minimal amount of hot water or a hexane/ethyl acetate mixture to afford a crystalline white solid.

Part 2: Suzuki-Miyaura Coupling for the Synthesis of 4-(4-n-Pentylphenyl)phenol

This section details the palladium-catalyzed cross-coupling of 4-bromophenol with the synthesized 4-n-pentylphenylboronic acid.

Reaction Scheme:
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
4-Bromophenol173.011.73 g0.01
4-n-Pentylphenylboronic acid192.082.11 g0.011
Tetrakis(triphenylphosphine)palladium(0)1155.560.231 g0.0002
Potassium Carbonate (anhydrous)138.214.15 g0.03
Toluene92.1450 mL-
Ethanol46.0710 mL-
Water (degassed)18.0210 mL-
1 M Hydrochloric acid36.46~30 mL-
Ethyl acetate88.11100 mL-
Brine-30 mL-
Anhydrous Sodium Sulfate142.04--

Procedure:

  • Reaction Setup:

    • To a 100 mL Schlenk flask are added 4-bromophenol (1.73 g, 0.01 mol), 4-n-pentylphenylboronic acid (2.11 g, 0.011 mol), and potassium carbonate (4.15 g, 0.03 mol).

    • The flask is evacuated and backfilled with argon three times.

    • Tetrakis(triphenylphosphine)palladium(0) (0.231 g, 0.0002 mol) is added under a positive pressure of argon.

    • Degassed toluene (50 mL), ethanol (10 mL), and water (10 mL) are added via syringe.

  • Reaction Execution:

    • The reaction mixture is heated to 80 °C and stirred vigorously under an argon atmosphere for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

  • Work-up:

    • After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature.

    • The mixture is diluted with ethyl acetate (50 mL) and water (30 mL).

    • The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 25 mL).

    • The combined organic layers are washed with 1 M hydrochloric acid (30 mL) to neutralize any remaining base and remove the phenolic starting material, followed by a wash with brine (30 mL).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield a crude solid.

Purification of 4-(4-n-Pentylphenyl)phenol

The crude product can be purified by either recrystallization or column chromatography.

  • Recrystallization:

    • The crude solid is dissolved in a minimal amount of hot toluene or a mixture of hexane and ethyl acetate.[4][5]

    • The solution is allowed to cool slowly to room temperature, and then placed in an ice bath to induce crystallization.

    • The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried in a vacuum oven.[6][7]

  • Column Chromatography:

    • The crude product is dissolved in a minimum amount of dichloromethane and adsorbed onto a small amount of silica gel.

    • The silica gel is loaded onto a column packed with silica gel in hexane.

    • The product is eluted using a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 20% ethyl acetate).[8][9][10] The fractions containing the pure product (as determined by TLC) are combined, and the solvent is evaporated to yield the purified 4-(4-n-pentylphenyl)phenol as a white to off-white solid.

Reaction Mechanism and Rationale

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species.[8][11]

Suzuki_Miyaura_Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromophenol to form a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by the base (potassium carbonate) to form a boronate species, which then transfers the 4-n-pentylphenyl group to the palladium center, displacing the bromide.[12]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[4]

Characterization of 4-(4-n-Pentylphenyl)phenol

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

  • 1H NMR (400 MHz, CDCl₃): The spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the pentyl chain. The phenolic -OH proton will appear as a broad singlet. Aromatic protons will typically appear in the range of δ 6.8-7.6 ppm. The aliphatic protons of the pentyl group will be observed in the upfield region (δ 0.9-2.7 ppm).[13][14]

  • 13C NMR (100 MHz, CDCl₃): The spectrum will show distinct signals for the carbon atoms of the biphenyl core and the pentyl chain. The carbon attached to the hydroxyl group will be in the δ 150-160 ppm region. Other aromatic carbons will appear between δ 115-145 ppm, and the aliphatic carbons will be in the δ 14-36 ppm range.[3][15]

  • FTIR (KBr): The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group.[16] Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C stretching of the aromatic rings will appear in the 1450-1600 cm⁻¹ region.[17]

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 4-(4-n-pentylphenyl)phenol (240.34 g/mol ).

Safety and Handling Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be carried out in a well-ventilated fume hood.

  • Reagent Handling:

    • 4-Bromophenol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

    • 4-n-Pentylphenylboronic Acid: May cause respiratory irritation, skin irritation, and serious eye irritation.

    • Tetrakis(triphenylphosphine)palladium(0): May be harmful if swallowed. Handle with care, avoiding dust formation.[18]

    • Potassium Carbonate: Causes serious eye irritation and skin irritation. May cause respiratory irritation.[5][9][13]

    • Toluene and Ethanol: Flammable liquids. Toluene is also a known reproductive hazard.[7]

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-(4-n-pentylphenyl)phenol via a Suzuki-Miyaura cross-coupling reaction. By following the outlined procedures for the synthesis of the boronic acid precursor, the coupling reaction, and the subsequent purification, researchers can obtain the target compound in high purity. The provided mechanistic insights and characterization data will aid in the successful execution and validation of this synthesis, enabling further research into the applications of this versatile molecule.

References

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-pentyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • K-Chem. (2025, June 20). Toluene Solvent (C₆H₅CH₃): Overview and Safety Guidelines for Use. Retrieved from [Link]

  • ResearchGate. (2005). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Retrieved from [Link]

  • CUNY. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Tetrakis(triphenylphosphine)palladium(0). Retrieved from [Link]

  • Google Patents. (n.d.). US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.
  • Carl ROTH. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]

  • YouTube. (2023, March 10). Performing Column Chromatography. Retrieved from [Link]

  • YouTube. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Retrieved from [Link]

  • UCLA EH&S. (2017, May 25). Standard Operating Procedure. Retrieved from [Link]

  • CUNY Baruch College. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). One-dimensional 176 MHz 13 C spectrum of 4-pentyl-4 9 -cyanobiphenyl at... Retrieved from [Link]

  • Journal of Elementology. (2019, February 17). FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2020, January 25). What are the alternative eluents for purifying alkaloids in column chromatography? Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2) :. Retrieved from [Link]

  • Acta Chimica Slovenica. (2005, June 3). Characterization of Phenol-Formaldehyde Prepolymer Resins by In Line FT-IR Spectroscopy†. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Silverstein, Robert M. (2011). Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. Retrieved from [Link]

Sources

Application

Application Note: High-Purity Synthesis of 4-(4-n-Pentylphenyl)phenol via Suzuki-Miyaura Coupling

[1] Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-(4-n-pentylphenyl)phenol (CAS: 72010-39-0), a critical mesogenic core used in the formulation of nematic liquid cryst...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(4-n-pentylphenyl)phenol (CAS: 72010-39-0), a critical mesogenic core used in the formulation of nematic liquid crystals.[1]

While standard Suzuki-Miyaura coupling conditions are well-documented, the synthesis of biphenylols presents a specific challenge: the acidic phenolic proton can interfere with the catalytic cycle or require protection/deprotection steps that reduce atom economy. This guide presents a direct coupling methodology that eliminates the need for protecting groups by utilizing a biphasic solvent system and optimized base stoichiometry.

Key Performance Indicators (KPIs):

  • Target Purity: >99.5% (HPLC/GC) – Essential for preventing liquid crystal domain defects.[1]

  • Isolated Yield: >85%.[1][2]

  • Atom Economy: High (No protection/deprotection steps).[1]

Retrosynthetic Strategy & Mechanistic Insight

The Chemical Pathway

The synthesis relies on the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[2][3][4]

  • Electrophile: 4-Bromophenol (Preferred over iodide for cost; chloride is too unreactive without specialized ligands).[1]

  • Nucleophile: 4-n-Pentylphenylboronic acid.[1]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[1]



Critical Design Decisions (The "Why")
  • Handling the Free Phenol:

    • Challenge: Phenols (

      
      ) are deprotonated by the carbonate base (
      
      
      
      ) to form phenoxides.[1] Phenoxides can coordinate to Pd(II), potentially slowing the reaction or forming off-cycle resting states.[1]
    • Solution: We utilize a biphasic system (Toluene/Water) with Ethanol as a phase-transfer co-solvent.[1] The high concentration of water ensures the inorganic base remains solubilized, while the boronate and catalytic species partition effectively at the interface. The phenoxide formation is reversible; by maintaining a reflux temperature, the energy barrier for transmetallation is overcome despite the anionic nature of the substrate.

  • Catalyst Selection:

    • Pd(PPh₃)₄: Selected for its reliability in aryl-aryl couplings.[1] While air-sensitive, it provides excellent selectivity against homocoupling compared to Pd(OAc)₂/Ligand systems in this specific steric environment.[1]

    • Alternative:Pd(dppf)Cl₂ is recommended if the lab lacks rigorous inert gas manifold (Schlenk) infrastructure, as it is more robust against oxidation.[1]

  • Boronic Acid Stoichiometry:

    • A slight excess (1.1 equiv) of the boronic acid is used to account for potential protodeboronation (a common side reaction where the C-B bond breaks to form the arene, Ph-H).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific intermediates for this synthesis. Note the role of the base in activating the boronic acid to the boronate species, which is the active nucleophile for transmetallation.[3]

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + R-X BaseStep Ligand Exchange / Activation (Ar-Pd(II)-OH) OxAdd->BaseStep + Base TransMet Transmetallation (Ar-Pd(II)-Ar') BaseStep->TransMet + R'-B(OH)3- RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats Reactant1 4-Bromophenol Reactant1->OxAdd Reactant2 4-Pentylphenyl- boronic acid Reactant2->TransMet Activated by Base Base Base (OH-) Base->BaseStep

Figure 1: The Suzuki-Miyaura catalytic cycle adapted for 4-bromophenol coupling.[1] The base plays a dual role: neutralizing the phenol and activating the boronic acid.

Experimental Protocol

Reagents and Equipment Table
Reagent / MaterialRoleCAS No.[1][5]Purity Req.
4-Bromophenol Electrophile106-41-2>98%
4-n-Pentylphenylboronic acid Nucleophile121219-12-3>97%
Pd(PPh₃)₄ Catalyst14221-01-399% (Yellow crystals)
Potassium Carbonate (K₂CO₃) Base584-08-7Anhydrous
Toluene / Ethanol Solvent-HPLC Grade
Degassed Water Solvent7732-18-5Type I
Step-by-Step Procedure (20 mmol Scale)
Phase A: Inert Setup
  • Glassware Prep: Oven-dry a 250 mL three-neck round-bottom flask (RBF), a reflux condenser, and a magnetic stir bar. Assemble hot under a flow of Nitrogen or Argon.

  • Degassing: In a separate flask, prepare the solvent mixture: Toluene (60 mL) , Ethanol (20 mL) , and Water (20 mL) . Sparge with Nitrogen for 20 minutes. Note: Oxygen is the enemy of Pd(0).[1] Thorough degassing is the single most important factor for yield.

Phase B: Reaction Assembly
  • Charge Solids: Under a gentle stream of inert gas, add:

    • 4-Bromophenol (3.46 g, 20.0 mmol)[1]

    • 4-n-Pentylphenylboronic acid (4.22 g, 22.0 mmol, 1.1 equiv)[1]

    • K₂CO₃ (8.29 g, 60.0 mmol, 3.0 equiv)[1]

  • Solvent Addition: Cannulate the degassed solvent mixture into the reaction flask.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.46 g, 0.4 mmol, 2 mol%) quickly. The solution should turn yellow/orange.

    • Checkpoint: If the catalyst turns black immediately, your solvent was not degassed properly (Pd black precipitation).[1]

Phase C: Reaction & Monitoring
  • Heating: Heat the mixture to a vigorous reflux (approx. 85-90°C external bath temp).

  • Monitoring: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes).

    • R_f values: 4-Bromophenol (~0.3), Product (~0.45).[1]

    • Reaction time is typically 4–6 hours .[1]

Phase D: Workup & Isolation
  • Quench: Cool the mixture to room temperature.

  • Acidification: The product exists as a potassium phenoxide salt in the aqueous phase. Carefully add 1M HCl dropwise until pH ~2. This protonates the phenoxide, forcing the product into the organic layer.

  • Separation: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).[1]

  • Drying: Combine organic phases, wash with brine (50 mL), dry over anhydrous MgSO₄, and filter.

  • Concentration: Evaporate solvents under reduced pressure to yield a crude off-white solid.

Phase E: Purification (Crucial for Liquid Crystals)[1]
  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol or Toluene/Hexane (1:5) .[1] Allow to cool slowly to room temperature, then to 4°C.

  • Filtration: Collect the white, pearlescent plates via vacuum filtration. Wash with cold hexanes.[1]

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 12 hours.

Workflow Diagram

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup Degas Degas Solvents (N2 Sparge) Charge Charge Reagents (Inert Atm) Degas->Charge Reflux Reflux 90°C 4-6 Hours Charge->Reflux TLC TLC Check (Disappearance of Ar-Br) Reflux->TLC Acidify Acidify to pH 2 (Release Phenol) TLC->Acidify Complete Extract Phase Separation & Drying Acidify->Extract Purify Recrystallization (EtOH or Tol/Hex) Extract->Purify

Figure 2: Operational workflow emphasizing the critical acidification step to recover the free phenol.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to oxidation or overheating.[1]Ensure rigorous degassing.[1] Add excess PPh₃ ligand (10 mol%) to stabilize Pd.[1]
Low Yield / Unreacted Ar-Br Catalyst poisoning or insufficient activation.[1]Switch base to K₃PO₄ (stronger base). Switch solvent to 1,4-Dioxane/Water (higher reflux temp).[1]
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.[1]Reduce O₂ exposure.[1] Add the boronic acid slowly (portion-wise) or use a syringe pump.[1]
Product remains in Aqueous Incomplete acidification.Ensure pH is < 3 during workup.[1] Phenols are soluble in basic water.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Gray, G. W., et al. (1989).[1] Synthesis and Liquid Crystal Properties of 4-Alkyl-4'-cyanobiphenyls. Liquid Crystals, 5(1). (Foundational text on alkyl-biphenyl mesogens).

  • BenchChem. (2025).[1] Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes. Link[1]

  • Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Protocols. Link

  • Maleki, A., et al. (2025).[1] Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling.[6] ResearchGate.[1][7] Link

Sources

Method

Application Notes and Protocols for the Purification of 4-(4-n-Pentylphenyl)phenol

Abstract This comprehensive technical guide provides detailed application notes and validated protocols for the purification of 4-(4-n-Pentylphenyl)phenol, a key intermediate in various industrial applications, including...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the purification of 4-(4-n-Pentylphenyl)phenol, a key intermediate in various industrial applications, including the synthesis of liquid crystals, polymers, and specialized resins. This document is intended for researchers, scientists, and professionals in drug development and materials science who require high-purity 4-(4-n-Pentylphenyl)phenol for their work. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step. This guide covers a range of purification techniques, from routine recrystallization to more advanced chromatographic methods, and details the analytical techniques for rigorous purity assessment.

Introduction: The Importance of Purity for 4-(4-n-Pentylphenyl)phenol

4-(4-n-Pentylphenyl)phenol, also known as 4'-pentyl-[1,1'-biphenyl]-4-ol, is a biphenyl derivative characterized by a hydroxyl group and a pentyl chain attached to its aromatic core. This unique structure imparts properties that are highly valuable in the synthesis of advanced materials. The purity of this compound is paramount, as even trace impurities can significantly impact the performance and properties of the final products. For instance, in the synthesis of liquid crystal displays, impurities can disrupt the ordered molecular alignment, leading to defects in the display. Similarly, in polymer synthesis, impurities can act as chain terminators or introduce undesirable side reactions, compromising the polymer's molecular weight and mechanical properties.

This guide provides a systematic approach to the purification of 4-(4-n-Pentylphenyl)phenol, ensuring the high purity required for demanding applications.

Physicochemical Properties: A Foundation for Purification Strategy

A thorough understanding of the physicochemical properties of 4-(4-n-Pentylphenyl)phenol is essential for developing effective purification strategies. While specific experimental data for this compound is not extensively published, we can infer its properties from closely related analogs.

Property4-(4-n-Pentylphenyl)phenol (Predicted/Inferred)4-Phenylphenol[1]4-n-Octylphenol[2]4-Cyano-4'-pentylbiphenyl (5CB)[3][4]
Molecular Formula C₁₇H₂₀O[5]C₁₂H₁₀OC₁₄H₂₂OC₁₈H₁₉N
Molecular Weight 240.34 g/mol [5]170.21 g/mol 206.32 g/mol 249.36 g/mol
Melting Point (°C) Likely a crystalline solid with a moderate melting point.164-16544-4522.5
Boiling Point (°C) High boiling point, likely >300 °C.305-308280>300
Solubility Insoluble in water; soluble in polar organic solvents like alcohols, acetone, and THF. Sparingly soluble in nonpolar solvents like hexane.Soluble in methanol.Insoluble in water.Insoluble in water; miscible with acetone, chloroform, and toluene.[1]

Based on its structure, 4-(4-n-Pentylphenyl)phenol possesses both a nonpolar biphenyl and pentyl moiety, and a polar hydroxyl group. This amphiphilic nature dictates its solubility, making it soluble in moderately polar to polar organic solvents and insoluble in water.

Purification Methodologies

The choice of purification method depends on the nature and quantity of impurities present in the crude material. This section details three primary techniques: recrystallization, column chromatography, and sublimation.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful and economical technique for purifying solid organic compounds. The principle lies in the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Rationale for Solvent Selection: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Given the phenolic nature of the target molecule, polar protic solvents like ethanol and isopropanol are excellent starting points. A mixed solvent system, such as ethanol/water, can also be highly effective, where the compound is dissolved in the "good" solvent (ethanol) and then the "poor" solvent (water) is added to induce crystallization.[6]

Experimental Protocol for Recrystallization from Ethanol/Water:

  • Dissolution: In a fume hood, place the crude 4-(4-n-Pentylphenyl)phenol in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Inducing Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture. Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Diagram of the Recrystallization Workflow:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation Crude Crude Product Dissolve Dissolve in Hot Ethanol Crude->Dissolve HotFiltration Hot Filtration (Optional) Dissolve->HotFiltration AddWater Add Hot Water to Turbidity HotFiltration->AddWater Cool Slow Cooling & Ice Bath AddWater->Cool Filter Vacuum Filtration Cool->Filter Dry Vacuum Drying Filter->Dry Pure Pure Crystals Dry->Pure

Caption: Workflow for the purification of 4-(4-n-Pentylphenyl)phenol by recrystallization.

Column Chromatography: For High-Purity Separations

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For 4-(4-n-Pentylphenyl)phenol, normal-phase chromatography using silica gel is a suitable method.

Rationale for Stationary and Mobile Phase Selection: Silica gel, a polar stationary phase, will interact more strongly with the polar hydroxyl group of the target molecule. A nonpolar mobile phase, such as a mixture of hexane and ethyl acetate, is used to elute the compounds. By gradually increasing the polarity of the mobile phase (i.e., increasing the proportion of ethyl acetate), compounds are eluted in order of increasing polarity.

Experimental Protocol for Column Chromatography:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the target compound.

  • Fraction Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified 4-(4-n-Pentylphenyl)phenol.

Diagram of the Column Chromatography Process:

Column_Chromatography Start Crude Sample (Dissolved) Load Load onto Silica Gel Column Start->Load Elute_Low Elute with Low Polarity (e.g., 95:5 Hexane:EtOAc) Load->Elute_Low Elute_High Elute with Higher Polarity (e.g., 80:20 Hexane:EtOAc) Elute_Low->Elute_High Gradient Collect Collect Fractions Elute_Low->Collect Elute_High->Collect TLC Analyze Fractions by TLC Collect->TLC Pool Pool Pure Fractions TLC->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for purification by column chromatography.

Sublimation: A Solvent-Free Alternative

Sublimation is a purification technique where a solid is transformed directly into a gas without passing through a liquid phase, and then re-solidifies on a cold surface. This method is particularly useful for compounds that have a relatively high vapor pressure and are thermally stable.

Experimental Protocol for Sublimation:

  • Place the crude 4-(4-n-Pentylphenyl)phenol in a sublimation apparatus.

  • Apply a vacuum to the system.

  • Gently heat the apparatus. The compound will sublime and deposit as pure crystals on the cold finger of the apparatus.

  • After the sublimation is complete, carefully collect the purified crystals from the cold finger.

Purity Assessment: A Multi-faceted Approach

Assessing the purity of the final product is a critical step to ensure it meets the required specifications. A combination of analytical techniques should be employed for a comprehensive evaluation.

Thin Layer Chromatography (TLC)

TLC is a quick and convenient method to assess the purity of a sample and to monitor the progress of a reaction or chromatographic separation.

Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 80:20 v/v) is a good starting point.

  • Visualization:

    • UV Light (254 nm): Aromatic compounds like 4-(4-n-Pentylphenyl)phenol will appear as dark spots on a fluorescent background.[7]

    • Iron(III) Chloride Stain: A solution of FeCl₃ in ethanol will produce a colored spot (typically purple or green) with phenolic compounds.[8][9]

A pure compound should appear as a single spot on the TLC plate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique for purity determination.

Suggested HPLC Conditions:

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water.
Detection UV at 254 nm.[10]
Flow Rate 1.0 mL/min
Injection Volume 10 µL

A pure sample will show a single major peak in the chromatogram. Purity can be calculated based on the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it an excellent tool for identifying and quantifying volatile and semi-volatile impurities.

Suggested GC-MS Conditions:

ParameterCondition
Column A nonpolar or medium-polarity capillary column (e.g., DB-5ms).
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C).
MS Detector Electron Ionization (EI) mode.

The mass spectrum will provide the molecular weight of the compound and its fragmentation pattern, confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene and methyl protons of the pentyl chain, and the hydroxyl proton. The integration of these signals should be consistent with the number of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the different carbon atoms in the molecule.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of a crystalline solid by measuring the melting point depression caused by impurities.[11][12] For high-purity compounds (>98%), the purity determined by DSC is often comparable to that obtained by chromatographic methods.[12]

Conclusion

The purification of 4-(4-n-Pentylphenyl)phenol to a high degree of purity is achievable through a systematic application of the techniques outlined in this guide. The choice of the most appropriate method will depend on the initial purity of the material and the specific requirements of the end-use application. A multi-technique approach to purity assessment is strongly recommended to ensure the quality and reliability of the final product.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15730, 4-n-Octylphenol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92319, 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]

  • Wikipedia. (2023, December 2). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13067205, 4-(4-n-Pentylphenyl)phenol. Retrieved from [Link]

  • ResearchGate. (2015). An Atomistic Simulation for 4-Cyano-4 '-pentylbiphenyl and Its Homologue with a Reoptimized Force Field. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of purity by differential scanning calorimetry (DSC). Retrieved from [Link]

  • SIELC Technologies. (n.d.). 4-carboxylic acid, 4'-pentyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-n-Pentylphenyl)phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Google Patents. (n.d.). US4927979A - Process for the preparation of p-ethylphenol.
  • ResearchGate. (2018). Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. Retrieved from [Link]

  • Scribd. (n.d.). Sublimation in Organic Purification. Retrieved from [Link]

  • MDPI. (2022). Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. Retrieved from [Link]

  • Semantic Scholar. (n.d.). TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water. Retrieved from [Link]

  • Chromatography Online. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]

  • Mettler Toledo. (n.d.). DSC purity determination. Retrieved from [Link]

  • ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of phenol. Retrieved from [Link]

  • ResearchGate. (2022). Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. Retrieved from [Link]

  • Google Patents. (n.d.). EP2001890A1 - Process for purifying phenol.
  • PubMed. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved from [Link]

Sources

Application

A Multi-technique Approach for the Comprehensive Characterization of 4'-Pentyl-[1,1'-biphenyl]-4-ol

An Application Note from the Office of the Senior Application Scientist Abstract This application note provides a comprehensive suite of analytical methodologies for the characterization of 4'-Pentyl-[1,1'-biphenyl]-4-ol...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract This application note provides a comprehensive suite of analytical methodologies for the characterization of 4'-Pentyl-[1,1'-biphenyl]-4-ol (CAS: 61760-85-8), a biphenyl derivative with applications in materials science and as a potential biological agent. A multi-technique approach is essential for unambiguous structural confirmation, purity assessment, and determination of key physicochemical properties. We present detailed, field-proven protocols for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure robust and reliable data generation. The methods described herein include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, and Thermal Analysis (DSC/TGA).

Introduction

4'-Pentyl-[1,1'-biphenyl]-4-ol is an organic compound featuring a biphenyl core structure, functionalized with a hydroxyl group and a pentyl chain. Its molecular structure imparts properties that make it a valuable intermediate in the synthesis of liquid crystals, specialized polymers, and potentially as a reference standard in environmental and toxicological studies. Given its precise functional arrangement, rigorous analytical characterization is paramount to verify its identity and purity, ensuring its suitability for downstream applications.

This guide moves beyond a simple listing of techniques. It provides an integrated analytical workflow, explaining not just how to perform the analysis, but why specific methods and parameters are chosen. This ensures that the described protocols are self-validating systems, delivering data with the highest degree of scientific integrity.

The overall analytical strategy is depicted below, outlining the relationship between the analytical objective and the chosen technology.

G cluster_objective Analytical Objective cluster_tech Analytical Technology Objective1 Structural Elucidation NMR NMR (¹H, ¹³C, 2D) Objective1->NMR MS Mass Spectrometry (GC-MS) Objective1->MS FTIR FTIR Spectroscopy Objective1->FTIR Objective2 Purity & Impurity Profile Objective2->MS GC-MS for volatile impurities HPLC HPLC-UV Objective2->HPLC Objective3 Physicochemical Properties UV_Vis UV-Vis Spectroscopy Objective3->UV_Vis Thermal Thermal Analysis (DSC, TGA) Objective3->Thermal

Caption: Integrated workflow for the characterization of 4'-Pentyl-[1,1'-biphenyl]-4-ol.

Structural Elucidation and Verification

The primary task in characterization is the unambiguous confirmation of the molecular structure. A combination of NMR, MS, and FTIR provides orthogonal data points that, when combined, leave no ambiguity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the gold standard for structural elucidation in organic chemistry. ¹H NMR provides information on the number and electronic environment of protons and their connectivity, while ¹³C NMR probes the carbon skeleton. For a molecule like 4'-Pentyl-[1,1'-biphenyl]-4-ol, using a solvent like DMSO-d₆ is advantageous as it allows for the clear observation of the exchangeable phenolic -OH proton, which might be broadened or exchanged in other solvents.

Predicted ¹H and ¹³C NMR Data

Assignment ¹H Chemical Shift (ppm, Predicted) Multiplicity Integration ¹³C Chemical Shift (ppm, Predicted)
Phenolic OH~9.5Singlet (broad)1H-
Aromatic (H2', H6')~7.50Doublet2H~127.0
Aromatic (H3', H5')~7.25Doublet2H~129.0
Aromatic (H2, H6)~7.45Doublet2H~128.5
Aromatic (H3, H5)~6.85Doublet2H~116.0
Benzylic CH₂~2.60Triplet2H~35.0
(CH₂)₃ chain~1.60 - 1.30Multiplet6H~31.0, ~22.5
Terminal CH₃~0.90Triplet3H~14.0
Aromatic C1---~157.0
Aromatic C4---~130.0
Aromatic C1'---~138.0
Aromatic C4'---~142.0

Protocol 1: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.[1]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex aromatic region.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with 8 to 16 scans.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Reference the spectrum to the residual DMSO signal at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Reference the spectrum to the DMSO-d₆ solvent signal at 39.52 ppm.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate line broadening factor. Integrate the ¹H NMR signals and assign the peaks based on their chemical shift, multiplicity, and integration values.

Mass Spectrometry (MS)

Expertise & Causality: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a powerful technique for confirming molecular weight and obtaining structural information through fragmentation patterns. For phenolic compounds, derivatization (e.g., silylation) is sometimes employed to increase volatility and improve peak shape, but 4'-Pentyl-[1,1'-biphenyl]-4-ol is often volatile enough for direct analysis.[2][3] EI at a standard 70 eV provides reproducible fragmentation patterns that can be compared to spectral libraries.

Predicted Mass Spectrum Fragments

m/z Value Proposed Fragment Comments
240[M]⁺Molecular Ion
183[M - C₄H₉]⁺Loss of a butyl radical via benzylic cleavage
169[M - C₅H₁₁]⁺Loss of the pentyl radical
152[Biphenyl-O]⁺Loss of H₂O from a fragment
107[C₇H₇O]⁺Fragment corresponding to a hydroxytropylium ion or similar

Protocol 2: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Instrumentation: Use a GC system coupled to a single quadrupole or ion trap mass spectrometer with an EI source.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).

    • Injection: 1 µL, splitless mode to maximize sensitivity.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, and hold for 5 min. This program ensures good separation from any potential impurities and elution of the target analyte.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to the analyte. Analyze its mass spectrum, confirming the molecular ion at m/z 240 and assigning major fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[4] For 4'-Pentyl-[1,1'-biphenyl]-4-ol, the key signatures are the hydroxyl (-OH) group, the aromatic rings, and the aliphatic pentyl chain. Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation.

Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3200 (broad)O-H stretchPhenolic hydroxyl
3100 - 3000C-H stretchAromatic
2955, 2925, 2855C-H stretchAliphatic (CH₃, CH₂)
~1610, ~1500C=C stretchAromatic ring
~1240C-O stretchPhenolic C-O

Protocol 3: ATR-FTIR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Spectrum Collection: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over the range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background is automatically subtracted by the instrument software. Identify the characteristic absorption bands and correlate them with the expected functional groups.[5]

Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Reverse-Phase HPLC (RP-HPLC) with UV detection is the industry-standard method for determining the purity of non-volatile organic compounds.[6] A C18 column is chosen for its excellent retention of hydrophobic molecules like this one. A gradient mobile phase of acetonitrile and water allows for the efficient elution of the main compound while also separating it from potentially more or less polar impurities. UV detection is ideal as the biphenyl chromophore provides strong absorbance.[7] A self-validating method includes system suitability tests (SSTs) to ensure the chromatographic system is performing correctly before analyzing samples.

hplc_workflow prep Sample & Standard Preparation (1 mg/mL in ACN) system HPLC System Setup (Column, Mobile Phase, Flow) prep->system Load sst System Suitability Test (5 replicate injections of Std) system->sst sst_check Check SST Criteria (RSD < 2%, Tailing < 1.5) sst->sst_check sample_run Sample Analysis sst_check->sample_run Pass fail Troubleshoot System sst_check->fail Fail integrate Peak Integration sample_run->integrate report Calculate Area % and Report Purity integrate->report fail->system

Caption: Workflow for HPLC purity analysis, incorporating a self-validating SST step.

Protocol 4: RP-HPLC Purity Analysis

  • Reagent and Sample Preparation:

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

    • Sample Diluent: Acetonitrile.

    • Standard Solution: Prepare a 1.0 mg/mL stock solution of the reference standard in diluent. Create a working solution of 0.1 mg/mL by dilution.

    • Sample Solution: Prepare a sample solution at approximately 0.1 mg/mL in diluent.

  • Instrumentation and Conditions:

    • HPLC System: A system with a gradient pump, autosampler, column oven, and UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 260 nm (determine λmax experimentally first, see section 3.1).

    • Gradient Program:

      • 0-2 min: 60% B

      • 2-15 min: 60% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 60% B (re-equilibration)

  • System Suitability Test (SST):

    • Inject the working standard solution five times.

    • Calculate the relative standard deviation (RSD) for the peak area. The acceptance criterion is typically RSD ≤ 2.0%.

    • Determine the tailing factor for the main peak. The criterion is typically ≤ 1.5.

  • Analysis: Once the SST passes, inject the sample solution in duplicate.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Physicochemical Characterization

UV-Vis Spectroscopy

Expertise & Causality: The extended conjugation of the biphenyl system results in a strong UV absorbance.[8] Determining the wavelength of maximum absorbance (λmax) is essential for setting the optimal detection wavelength in HPLC and for quantitative analysis via the Beer-Lambert law. Ethanol or methanol are excellent solvents as they are transparent in the relevant UV range.

Protocol 5: UV-Vis Absorbance Spectrum

  • Sample Preparation: Prepare a dilute solution of the sample in spectroscopic grade ethanol (e.g., 10 µg/mL). The concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.0 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Analysis:

    • Fill a quartz cuvette with the solvent (ethanol) to serve as the blank.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the wavelength range from 200 to 400 nm.

  • Data Analysis: Determine the λmax from the resulting spectrum. For 4'-Pentyl-[1,1'-biphenyl]-4-ol, the λmax is expected to be in the 260-280 nm range.[9]

Thermal Analysis (DSC/TGA)

Expertise & Causality: Differential Scanning Calorimetry (DSC) is used to measure thermal transitions, such as melting point (Tm), which is a key indicator of purity.[10] Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, providing information on thermal stability and decomposition temperature (Td).[11] These data are critical for determining appropriate storage and processing conditions.

Protocol 6: DSC and TGA Analysis

  • Instrumentation: Use a calibrated DSC and a TGA instrument.

  • DSC Analysis (Melting Point):

    • Accurately weigh 2-5 mg of sample into an aluminum DSC pan and hermetically seal it.

    • Place the pan in the DSC cell. An empty, sealed pan should be used as a reference.

    • Heat the sample under a nitrogen atmosphere from ambient temperature to a temperature well above the expected melting point at a rate of 10 °C/min.

    • Analyze the resulting thermogram to determine the onset and peak temperature of the melting endotherm.

  • TGA Analysis (Thermal Stability):

    • Accurately weigh 5-10 mg of sample into a ceramic TGA pan.

    • Heat the sample under a nitrogen atmosphere from ambient temperature to ~600 °C at a rate of 10 °C/min.

    • Analyze the resulting weight-loss curve. The decomposition temperature can be reported as the onset of weight loss or the temperature at 5% weight loss (T₅%).

Conclusion

The comprehensive characterization of 4'-Pentyl-[1,1'-biphenyl]-4-ol requires an integrated analytical approach. The protocols detailed in this application note provide a robust framework for its complete analysis. NMR, MS, and FTIR spectroscopy serve as the foundation for structural confirmation. HPLC-UV offers a precise and reliable method for purity determination, while UV-Vis spectroscopy and thermal analysis provide essential physicochemical data. By understanding the causality behind each method and implementing self-validating checks, researchers can generate high-quality, defensible data critical for any scientific or developmental application.

References

  • dos Santos Lima, M., et al. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Food Chemistry. Available from: [Link]

  • González-García, M. A., et al. (2021). Rapid analysis of 4-nonylphenol by solid phase microextraction in water samples. Environmental Science and Pollution Research. Available from: [Link]

  • U.S. Environmental Protection Agency. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH. Available from: [Link]

  • Sjödin, A., et al. (2000). Extraction and cleanup methods for analysis of phenolic and neutral organohalogens in plasma. Journal of Toxicology and Environmental Health, Part A. Available from: [Link]

  • Sinelli, N., et al. (2024). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. Foods. Available from: [Link]

  • NIST Chemistry WebBook. Phenol, 4-pentyl-. SRD 69. Available from: [Link]

  • PubChem. 4-(4-n-Pentylphenyl)phenol. National Center for Biotechnology Information. Available from: [Link]

  • Harzallah, A., et al. (2022). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Frontiers in Plant Science. Available from: [Link]

  • Özkinali, S., et al. (2012). The 1 H-NMR Spectrum of 4-[[[4-[(phenyl)azo]phenyl]imino]methyl]-phenol. ResearchGate. Available from: [Link]

  • Yildirim, D., et al. (2018). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. ResearchGate. Available from: [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation. Available from: [Link]

  • Nogales-Bueno, J., et al. (2017). Linking ATR-FTIR and Raman Features to Phenolic Extractability and Other Attributes in Grape Skin. Arrow@TU Dublin. Available from: [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing. Available from: [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules. Available from: [Link]

  • Gupta, N., et al. (2020). Thermal curing behavior of phenol formaldehyde resin-impregnated paper evaluated using DSC and dielectric analysis. Journal of Thermal Analysis and Calorimetry. Available from: [Link]

  • Ci, D., et al. (2024). UV-Vis absorption spectra of 4-nitrophenol, 4-aminophenol and... ResearchGate. Available from: [Link]

  • Kulkarni, S., et al. (2014). 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. ResearchGate. Available from: [Link]

  • LibreTexts Chemistry. (2022). Spectroscopy of Alcohols and Phenols. Available from: [Link]

  • Doc Brown's Chemistry. uv-visible light absorption spectrum of phenol 3-nitrophenol. Available from: [Link]

  • Mor-Hadzic, S., et al. (2021). Crystallization behavior and thermal properties of octa-phenyl-substituted silsesquioxane-modified polylactide (PLA). UPCommons. Available from: [Link]

  • LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available from: [Link]

  • Doc Brown's Chemistry. uv-visible absorption spectra of aromatic compounds - phenols. Available from: [Link]

  • NIST Chemistry WebBook. Mass spectrum (electron ionization) of 4-Nonylphenol. SRD 69. Available from: [Link]

  • Shimadzu Corporation. (2015). High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. Available from: [Link]

Sources

Method

Application Note: High-Resolution 1H NMR Analysis of 4-(4-n-Pentylphenyl)phenol

This Application Note and Protocol is designed for researchers and analytical chemists involved in the structural validation of liquid crystal intermediates and biphenyl derivatives. Introduction & Scope 4-(4-n-Pentylphe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and analytical chemists involved in the structural validation of liquid crystal intermediates and biphenyl derivatives.

Introduction & Scope

4-(4-n-Pentylphenyl)phenol is a critical biphenyl core used in the synthesis of nematic liquid crystals (such as cyanobiphenyls like 5CB) and as a scaffold in medicinal chemistry.[1][2] Its structural integrity relies on the precise arrangement of the biphenyl backbone and the purity of the n-pentyl chain.[1][2]

This guide provides a definitive protocol for 1H NMR analysis. Unlike standard organic molecules, this compound presents specific challenges:

  • Signal Overlap: The eight aromatic protons often overlap in non-polar solvents, creating complex second-order effects (AA'BB' systems).[1][2]

  • Hydroxyl Variability: The phenolic proton shift is highly solvent- and concentration-dependent.[1][2]

  • Alkyl Chain Conformation: The pentyl chain requires high resolution to resolve the internal methylene multiplets.[1][2]

Experimental Protocol

Phase 1: Sample Preparation Strategy

The choice of solvent dictates the resolution of the aromatic region and the visibility of the phenolic proton.

ParameterMethod A: Structural Confirmation Method B: Quantitative Purity (qNMR)
Solvent Chloroform-d (CDCl₃) DMSO-d₆
Why? Superior resolution of the alkyl chain; prevents viscosity broadening.[1][2]Sharpens the phenolic -OH signal (eliminates exchange); separates aromatic multiplets.[1][2]
Concentration 10–15 mg in 0.6 mL5–8 mg in 0.6 mL (Lower conc.[1][2] prevents aggregation)
Internal Std TMS (0.00 ppm)TMS (0.00 ppm) or Maleic Acid (if qNMR)

Critical Step: If using CDCl₃, ensure the solvent is neutralized (passed through basic alumina) to prevent acid-catalyzed exchange of the phenolic proton, which broadens the signal into the baseline.

Phase 2: Acquisition Parameters

For accurate integration of the aliphatic chain vs. the aromatic core, relaxation delays are paramount. The terminal methyl group often has a longer T1 relaxation time than the aromatic protons.[2]

  • Pulse Sequence: zg30 (30° excitation pulse) to maximize signal-to-noise per unit time.

  • Spectral Width: 14 ppm (to capture downfield OH in DMSO).[1][2]

  • Acquisition Time (AQ): > 3.0 seconds (ensures high digital resolution for coupling constants).[2]

  • Relaxation Delay (D1):

    • Qualitative: 1.0 – 2.0 seconds.[1][2]

    • Quantitative: > 15 seconds (5 × T1 of the longest relaxation, typically the terminal -CH₃).

  • Scans (NS): 16 (CDCl₃) or 32 (DMSO-d₆).

  • Temperature: 298 K (25°C).[1][2]

Spectral Analysis & Assignment Logic

Expected Chemical Shifts (DMSO-d₆ vs CDCl₃)

The following table synthesizes data from biphenyl analogs (e.g., 5CB) and phenolic derivatives to provide high-confidence assignment ranges.

FragmentProton TypeMultiplicityShift (CDCl₃) δ ppmShift (DMSO-d₆) δ ppmIntegral
Phenol OH Ar-OH Singlet (Broad in CDCl₃)4.5 – 5.2 (Variable)9.3 – 9.5 (Sharp) 1H
Ring A Ortho to OHDoublet (d) / AA'XX'6.85 – 6.926.80 – 6.882H
Ring A Meta to OHDoublet (d) / AA'XX'7.40 – 7.457.45 – 7.502H
Ring B Meta to AlkylDoublet (d)7.45 – 7.507.50 – 7.552H
Ring B Ortho to AlkylDoublet (d)7.20 – 7.257.22 – 7.282H
Alkyl α Ar-CH₂ -Triplet (t)2.60 – 2.652.55 – 2.602H
Alkyl β -CH₂-CH₂ -CH₂-Quintet (m)1.60 – 1.681.55 – 1.622H
Alkyl γ/δ -(CH₂ )₂-Multiplet (m)1.30 – 1.401.25 – 1.354H
Alkyl ε Terminal -CH₃ Triplet (t)0.88 – 0.920.85 – 0.903H
Structural Logic Visualization

The diagram below illustrates the decision tree for assigning the overlapping aromatic region, a common pain point in biphenyl analysis.

AssignmentLogic Start Analyze Aromatic Region (6.5 - 8.0 ppm) CheckOH Identify OH Signal Start->CheckOH Count Integrate Total Area SplitA Ring A (Phenol) Electron Rich Count->SplitA Upfield Set SplitB Ring B (Alkyl) Electron Neutral Count->SplitB Downfield Set CheckOH->Count Confirm 1H (DMSO) OrthoOH Ortho to OH Most Upfield Ar-H (~6.8 ppm) SplitA->OrthoOH Shielded by OH MetaOH Meta to OH (~7.4 ppm) SplitA->MetaOH OrthoAlk Ortho to Alkyl (~7.2 ppm) SplitB->OrthoAlk Shielded by Alkyl MetaAlk Meta to Alkyl (~7.5 ppm) SplitB->MetaAlk Deshielded by Ring Current Coupling Check Coupling (J ~ 8Hz) AA'BB' Systems OrthoOH->Coupling MetaAlk->Coupling

Figure 1: Logic flow for deconvoluting the aromatic region of 4-(4-n-Pentylphenyl)phenol.[1][2]

Quality Control & Troubleshooting

Common Impurities

In the synthesis of this molecule (often via Suzuki coupling of 4-pentylphenylboronic acid and 4-halophenol), specific impurities are common.

  • Boronic Acid Residue: Look for broad singlets around 8.0 ppm (B-OH) in DMSO.[1][2]

  • Homocoupling (Biphenyls): 4,4'-dipentylbiphenyl.[1][2] This will lack the upfield doublet at 6.8 ppm (ortho to OH) and the OH singlet.[2]

  • Residual Solvents:

    • THF:[1] Multiplets at 1.85 and 3.76 ppm.[1][2]

    • Ethanol:[1][3][4] Triplet at 1.16, Quartet at 3.69 ppm (often used in recrystallization).

    • Water:[1][5] 3.33 ppm in DMSO-d₆; 1.56 ppm in CDCl₃.[1][2]

Analytical Workflow Diagram

Follow this process to validate the sample purity.

QCWorkflow Sample Crude Sample Solvent Dissolve in DMSO-d6 Sample->Solvent Acquire Acquire 1H NMR (ns=32) Solvent->Acquire CheckOH Check OH Peak (9.3-9.5 ppm) Acquire->CheckOH Pass1 Sharp Singlet? CheckOH->Pass1 Dry Dry Sample (Remove Water/Acid) Pass1->Dry No (Broad/Missing) CheckAlkyl Check Alkyl Ratio CH3 (3H) : CH2 (2H) Pass1->CheckAlkyl Yes Dry->Solvent Purity Calculate Purity Integrate Ar-H vs Impurities CheckAlkyl->Purity

Figure 2: Step-by-step Quality Control workflow ensuring OH integrity and stoichiometric accuracy.

References

  • Chemical Structure & Identifiers: National Center for Biotechnology Information.[1][2] (2026).[1][2][6] PubChem Compound Summary for CID 13067205, 4-(4-n-Pentylphenyl)phenol. Retrieved January 30, 2026, from [Link]

  • Solvent Impurity Data: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1][2][7] Chem. Retrieved from [Link]

  • Phenol NMR Characterization: Siskos, M. G., et al. (2013).[2][8] Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Application

Spectroscopic Characterization of Biphenyl Scaffolds: High-Resolution FTIR Protocols for Structural and Conformational Analysis

Abstract & Scope Biphenyl compounds (two benzene rings connected by a C–C single bond) represent a critical structural motif in drug discovery (e.g., angiotensin II receptor antagonists) and material science (e.g., liqui...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Biphenyl compounds (two benzene rings connected by a C–C single bond) represent a critical structural motif in drug discovery (e.g., angiotensin II receptor antagonists) and material science (e.g., liquid crystals, PCBs). Unlike fused aromatic systems (e.g., naphthalene), biphenyls possess a rotational degree of freedom around the 1,1'-bond. This results in a dynamic dihedral angle that is highly sensitive to steric hindrance, phase (solid vs. solution), and substitution patterns.

This guide provides a high-fidelity protocol for the FTIR analysis of biphenyls. It moves beyond basic functional group identification to address conformational analysis , specifically distinguishing between planar (crystalline) and non-planar (solution/melt) atropisomers, and identifying substitution patterns via the "Fingerprint Region" (600–900 cm⁻¹).

Theoretical Foundation: The "Twist" Mechanism

To interpret the FTIR spectrum of a biphenyl, one must understand its stereochemistry.

  • The Steric Conflict: In the gas phase or solution, steric repulsion between the ortho-hydrogens (positions 2,2', 6,6') forces the two rings to twist relative to each other, typically adopting a dihedral angle of ~44–45°.

  • The Packing Effect: In the crystalline solid state, packing forces often overcome this steric repulsion, forcing the molecule into a planar or near-planar conformation (

    
    ).
    
  • Spectroscopic Consequence:

    • Planar (Conjugated): Maximum

      
      -orbital overlap across the inter-ring bond. This enhances the intensity of the C=C ring stretching modes and may shift the inter-ring C–C stretch to higher frequencies due to increased double-bond character.
      
    • Twisted (Non-Conjugated): Reduced orbital overlap. The rings vibrate more independently.

Key Insight: Comparing the Solid State (KBr pellet) spectrum against a Solution spectrum (or Melt ATR) allows the researcher to assess the rigidity of the biphenyl scaffold.

Experimental Protocols

Method Selection Strategy[1]
FeatureMethod A: Transmission (KBr Pellet)Method B: ATR (Diamond/ZnSe)
Sample State Solid (Crystalline)Solid (Powder) or Liquid/Oil
Resolution High (Excellent for sharp aromatic bands)Medium (Dependent on contact)
Conformation Captures "Packed/Planar" stateCaptures Surface State (often similar to bulk)
Pathlength Controlled by concentration (~1%)Fixed (few microns)
Use Case Reference Standard creation , Polymorph screeningRoutine ID , High-throughput screening
Detailed Workflows
Workflow A: High-Resolution KBr Transmission (The "Gold Standard")

Best for resolving complex substitution patterns in the fingerprint region.

  • Preparation: Grind 1–2 mg of the biphenyl compound with ~200 mg of spectroscopic grade KBr (dried at 110°C) in an agate mortar.

    • Expert Tip: Grind until no crystallites are visible to the naked eye to avoid the Christiansen effect (baseline slope distortion).

  • Pressing: Apply 8–10 tons of pressure for 2 minutes under vacuum (to remove trapped air/water).

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Critical for separating adjacent aromatic C-H OOP bands).

    • Scans: 32 or 64.

    • Range: 4000–400 cm⁻¹.

Workflow B: Solution Phase Analysis (Conformational Check)

Used to determine if spectral features are due to crystal packing or molecular structure.

  • Solvent Choice: Carbon Tetrachloride (CCl₄) or Carbon Disulfide (CS₂) are traditional IR solvents (transparent in key regions) but are hazardous. Modern Alternative: Use Dichloromethane (DCM) in a sealed liquid cell, subtracting the solvent background carefully, or use a heated ATR stage to melt the solid (measuring the "liquid" phase).

  • Acquisition: Collect background of pure solvent/air. Inject sample. Scan immediately to prevent evaporation.

Visualization: Experimental Workflow

G Start Sample Received Decision State? Start->Decision KBr KBr Pellet (1% w/w) Decision->KBr Crystalline (High Res) ATR Diamond ATR (Direct Contact) Decision->ATR Powder/Paste (Rapid) LiqCell Liquid Cell (CaF2 Windows) Decision->LiqCell Liquid/Soln Scan Acquisition (4000-400 cm⁻¹, 2cm⁻¹ res) KBr->Scan ATR->Scan LiqCell->Scan Process Baseline Correction & Atmospheric Suppression Scan->Process Analysis Data Interpretation Process->Analysis

Figure 1: Decision matrix for sample preparation based on physical state and analytical requirements.

Data Interpretation & Spectral Assignments[2][3][4][5][6][7][8][9][10]

Characteristic Vibrational Modes

The following table summarizes the key bands for biphenyl derivatives.

Frequency Region (cm⁻¹)AssignmentDiagnostic Value
3000 – 3100 Aromatic C–H Stretch (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
Indicates unsaturation. >3000 cm⁻¹ is exclusively aromatic/alkenyl.
1950 – 1650 Aromatic OvertonesWeak "comb" pattern. Pattern shape indicates substitution (mono, di, tri).
1585 – 1610 Ring C=C Stretch (

)
Often appears as a doublet. Intensity increases with conjugation (planarity).
1480 – 1500 Ring C=C StretchStrong band. Reliable indicator of the benzene ring.
1200 – 1300 Inter-ring C–C StretchSensitive to the dihedral angle. Shifts higher in planar conformations.
670 – 900 C–H Out-of-Plane Bend (

)
CRITICAL. Determines ortho/meta/para substitution.
The Fingerprint Region: Decoding Substitution

The C-H Out-of-Plane (OOP) bending region is the most reliable way to identify how the biphenyl rings are substituted.

  • Monosubstituted (e.g., Unsubstituted Biphenyl):

    • Two strong bands: ~730–770 cm⁻¹ and ~690–710 cm⁻¹ .

    • Mechanism:[1][2][3] 5 adjacent H atoms vibrating in phase.

  • Ortho-Disubstituted (1,2-substitution):

    • Strong band: ~735–770 cm⁻¹ .

    • Note: Often causes twisting, reducing the intensity of the 1600 cm⁻¹ band.

  • Meta-Disubstituted (1,3-substitution):

    • Two bands: ~750–810 cm⁻¹ and ~680–725 cm⁻¹ .

    • Mechanism:[1][2][3] 3 adjacent H atoms + 1 isolated H atom.

  • Para-Disubstituted (1,4-substitution):

    • Single strong band: ~800–860 cm⁻¹ .

    • Mechanism:[1][2][3] 2 adjacent H atoms. This is usually the cleanest signature in drug scaffolds.

Visualization: Substitution Logic Tree

Logic Root Analyze 650-900 cm⁻¹ Region Q1 Strong Band at 800-860 cm⁻¹? Root->Q1 Para Para-Substituted (2 adjacent H) Q1->Para Yes Q2 Two Bands: ~690 & ~750 cm⁻¹? Q1->Q2 No Mono Monosubstituted Ring (5 adjacent H) Q2->Mono Yes Q3 Band at 735-770 cm⁻¹ only? Q2->Q3 No Ortho Ortho-Substituted (4 adjacent H) Q3->Ortho Yes Meta Meta-Substituted (3 adj H + 1 iso H) Q3->Meta No (Complex)

Figure 2: Logic gate for assigning substitution patterns based on C-H Out-of-Plane bending vibrations.

Case Study: Polychlorinated Biphenyls (PCBs)

In environmental and toxicological analysis, distinguishing "dioxin-like" (coplanar) PCBs from non-coplanar ones is vital.

  • Non-Ortho Substituted (Coplanar):

    • Example: 3,3',4,4'-Tetrachlorobiphenyl.

    • Spectral Feature: Can adopt a planar conformation.[4] Shows distinct, sharp bands similar to anthracene/planar aromatics.

  • Ortho-Substituted (Non-Coplanar):

    • Example: 2,2',5,5'-Tetrachlorobiphenyl.

    • Spectral Feature: The ortho-chlorines cause severe steric clash. The rings twist to ~90°.

    • Result: The conjugation band (~1600 cm⁻¹) diminishes. The spectrum looks more like two isolated chlorobenzene rings superimposed than a unified conjugated system.

Validation & Quality Control

To ensure data integrity (E-E-A-T), every session must include:

  • Polystyrene Calibration: Verify the instrument using a standard polystyrene film. The band at 1601.4 cm⁻¹ must be within ±1.0 cm⁻¹.

  • Background Subtraction: For KBr, run a blank pellet. For ATR, run an air background. Ensure no atmospheric CO₂ (2350 cm⁻¹) or H₂O (3500-3800 cm⁻¹) interferes with the aromatic C-H region.

  • Rule of Summation: For substituted biphenyls, the sum of the C-H OOP bands often correlates to the total number of adjacent hydrogens. Use this to cross-verify the proposed structure.

References

  • NIST Mass Spectrometry Data Center. Biphenyl: Infrared Spectrum.[5] NIST Chemistry WebBook, SRD 69.[6][5] National Institute of Standards and Technology.[6][5][3][7] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for C-H OOP assignments).
  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups: Aromatic Compounds. Available at: [Link]

  • Katon, J. E., & Lippincott, E. R. (1959). Vibrational Spectra and Geometric Structure of Biphenyl. Spectrochimica Acta. (Foundational paper on the planar vs.

Sources

Method

Application Notes and Protocols: 4-(4-n-Pentylphenyl)phenol in Display Technology

Introduction 4-(4-n-Pentylphenyl)phenol is a biphenyl derivative characterized by a rigid aromatic core and a flexible n-pentyl tail. While not typically employed as a standalone material in commercial display technologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-n-Pentylphenyl)phenol is a biphenyl derivative characterized by a rigid aromatic core and a flexible n-pentyl tail. While not typically employed as a standalone material in commercial display technologies, its molecular architecture makes it an excellent precursor for the synthesis of advanced materials for liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). The inherent properties of its biphenyl core provide a foundation for creating molecules with the necessary anisotropy and electronic characteristics for these applications.

This document provides detailed application notes and protocols for researchers and scientists interested in leveraging 4-(4-n-Pentylphenyl)phenol as a building block for novel display materials. We will explore its derivatization into a nematic liquid crystal, its potential application in polymer-dispersed liquid crystal (PDLC) "smart" films, its role as a foundational component for liquid crystal alignment layers, and its prospective use in the synthesis of hole-transport materials for OLEDs.

Physicochemical Properties of 4-(4-n-Pentylphenyl)phenol

A foundational understanding of the starting material's properties is crucial for its successful application in materials synthesis.

PropertyValue
Molecular Formula C₁₇H₂₀O
Molecular Weight 240.34 g/mol
Appearance Off-white to light yellow solid
Purity Typically ≥ 97%

I. Application in Liquid Crystal Displays (LCDs)

The quintessential structure of a liquid crystal molecule comprises a rigid core and at least one flexible terminal group. 4-(4-n-Pentylphenyl)phenol possesses the rigid biphenyl core and a flexible pentyl chain, making it an ideal starting material for the synthesis of nematic liquid crystals. The phenolic hydroxyl group offers a reactive site for introducing other functionalities to modulate the mesogenic properties.

Synthesis of a Nematic Liquid Crystal via Esterification

A common strategy to induce or enhance liquid crystalline properties in biphenyl compounds is the esterification of a terminal hydroxyl group. This protocol outlines the synthesis of a hypothetical nematic liquid crystal, 4'-(4-pentylphenyl) benzoate, by reacting 4-(4-n-pentylphenyl)phenol with benzoyl chloride.

Objective: To synthesize a potential nematic liquid crystal from 4-(4-n-pentylphenyl)phenol.

Materials:

  • 4-(4-n-Pentylphenyl)phenol

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-(4-n-pentylphenyl)phenol (1 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Esterification: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure.

Synthesis_of_Nematic_Liquid_Crystal start Dissolve 4-(4-n-Pentylphenyl)phenol in anhydrous DCM add_pyridine Add anhydrous pyridine start->add_pyridine 1 eq. add_benzoyl_chloride Add benzoyl chloride add_pyridine->add_benzoyl_chloride 1.2 eq. stir Stir overnight at RT add_benzoyl_chloride->stir 1.1 eq. workup Aqueous work-up (HCl, NaHCO₃, brine) stir->workup purify Column chromatography workup->purify characterize Characterize product purify->characterize

Caption: Workflow for the synthesis of a nematic liquid crystal.

Characterization of Liquid Crystalline Properties

The synthesized ester must be analyzed to determine if it exhibits liquid crystalline phases.

Objective: To identify the mesophases and transition temperatures of the synthesized compound.

A. Polarized Optical Microscopy (POM):

  • Place a small amount of the synthesized ester on a clean glass slide and cover with a coverslip.

  • Position the slide on a hot stage attached to a polarized light microscope.

  • Heat the sample above its melting point until it becomes an isotropic liquid (appears dark between crossed polarizers).

  • Slowly cool the sample and observe the formation of any birefringent textures, which indicate the presence of a liquid crystalline phase.[1]

  • Record the temperatures at which phase transitions occur and capture images of the characteristic textures (e.g., Schlieren texture for nematic phase).[2]

B. Differential Scanning Calorimetry (DSC):

  • Accurately weigh a small amount of the sample (3-5 mg) into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its isotropic clearing point.

  • Cool the sample at the same rate to below its crystallization temperature.

  • Run a second heating and cooling cycle to obtain reproducible thermal data.

  • Analyze the resulting thermogram to identify the temperatures of phase transitions (melting point, clearing point, and any other mesophase transitions), which will appear as peaks or changes in the baseline.

Application in Polymer-Dispersed Liquid Crystal (PDLC) Films

PDLC films are a type of "smart glass" that can be switched from an opaque to a transparent state by applying an electric field. They are fabricated by dispersing liquid crystal droplets within a polymer matrix.

Objective: To create a switchable PDLC film using the synthesized liquid crystal.

Materials:

  • Synthesized nematic liquid crystal

  • UV-curable polymer precursor (e.g., Norland Optical Adhesive 65)

  • Photoinitiator (if not included in the precursor)

  • Indium tin oxide (ITO)-coated glass slides

  • Spacers (e.g., 20 µm glass beads)

  • UV light source (365 nm)

  • AC power supply

Procedure:

  • Mixture Preparation: Prepare a homogeneous mixture of the synthesized liquid crystal and the UV-curable polymer precursor. A common ratio is 60:40 to 80:20 (liquid crystal:polymer) by weight.

  • Cell Assembly:

    • Clean two ITO-coated glass slides thoroughly.

    • Mix a small quantity of spacers into the liquid crystal/polymer mixture.

    • Place a drop of the mixture onto one ITO slide.

    • Carefully place the second ITO slide on top, with the conductive sides facing each other, to form a cell of uniform thickness defined by the spacers.

  • Curing: Expose the assembled cell to UV light for a specified time (e.g., 10-20 minutes) to induce polymerization. This process, known as polymerization-induced phase separation (PIPS), causes the liquid crystal to form microscopic droplets within the cured polymer matrix.[3][4][5]

  • Testing:

    • Connect the ITO electrodes to an AC power supply.

    • In the "off" state (no voltage), the randomly oriented liquid crystal droplets will scatter light, making the film opaque.

    • In the "on" state (voltage applied), the liquid crystal molecules within the droplets will align with the electric field, allowing light to pass through and making the film transparent.

PDLC_Fabrication mix Prepare LC/ Polymer Mixture assemble Assemble ITO Cell with Spacers mix->assemble cure UV Cure (PIPS) assemble->cure test Test Electro-Optical Switching cure->test

Caption: Workflow for the fabrication of a PDLC film.

II. Application in Liquid Crystal Alignment Layers

The orientation of liquid crystal molecules in an LCD is controlled by alignment layers coated on the inner surfaces of the glass substrates.[6] Phenolic resins are known to be effective materials for creating these layers. While 4-(4-n-pentylphenyl)phenol is not a polymer itself, it can be used as a monomer in the synthesis of a phenolic resin suitable for this application.

Protocol 4: Conceptual Application as an Alignment Layer

Objective: To understand the use of a phenolic resin derived from a 4-(4-n-pentylphenyl)phenol-like monomer as a liquid crystal alignment layer.

Conceptual Workflow:

  • Polymer Synthesis: Synthesize a phenolic resin by reacting a monomer similar in structure to 4-(4-n-pentylphenyl)phenol with formaldehyde under basic or acidic conditions. The resulting polymer would have biphenyl side chains.

  • Substrate Coating: Dissolve the synthesized polymer in a suitable solvent and spin-coat a thin layer onto ITO-coated glass substrates.

  • Curing: Bake the coated substrates to remove the solvent and cure the polymer film.

  • Rubbing: Mechanically rub the surface of the polymer film in a single direction with a soft cloth (e.g., velvet). This process creates micro-grooves and aligns the polymer chains at the surface, which in turn directs the alignment of the liquid crystal molecules.[7]

  • Cell Assembly: Assemble a liquid crystal cell using two rubbed substrates with the rubbing directions oriented at a specific angle (e.g., 90 degrees for a twisted nematic cell).

  • Filling: Fill the cell with a nematic liquid crystal. The alignment layers will induce a uniform orientation of the liquid crystal molecules.

III. Application in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, hole-transporting materials (HTMs) are crucial for efficient charge injection and transport, leading to electroluminescence.[8] The biphenyl core of 4-(4-n-pentylphenyl)phenol is a common structural motif in many high-performance HTMs. The phenolic hydroxyl group provides a convenient point for further chemical modification to build larger, more complex molecules with suitable electronic properties.

Conceptual Synthetic Route to a Hole-Transport Material

A potential route to a simple HTM could involve a Suzuki or Buchwald-Hartwig cross-coupling reaction to attach a triphenylamine moiety, a well-known hole-transporting group, to the biphenyl core of our precursor.

  • Functionalization: The phenolic hydroxyl group of 4-(4-n-pentylphenyl)phenol would first need to be converted to a more reactive group for cross-coupling, such as a triflate or a halide.

  • Cross-Coupling: The functionalized biphenyl derivative would then be reacted with a suitable triphenylamine derivative (e.g., a boronic acid or an amine) in the presence of a palladium catalyst to form the desired HTM.[9][10][11]

OLED_HTM_Synthesis start 4-(4-n-Pentylphenyl)phenol functionalize Functionalize Phenol (e.g., to Triflate) start->functionalize couple Suzuki or Buchwald-Hartwig Cross-Coupling functionalize->couple with Triphenylamine derivative product Hole-Transport Material couple->product

Caption: Conceptual workflow for synthesizing an OLED HTM.

Conclusion

4-(4-n-Pentylphenyl)phenol is a versatile and valuable precursor for the development of advanced materials for display technologies. Its inherent molecular structure provides a solid foundation for the synthesis of nematic liquid crystals for LCDs and PDLC films. Furthermore, its reactive phenolic group allows for its incorporation into polymers for liquid crystal alignment layers and its derivatization into complex hole-transporting materials for OLEDs. The protocols and conceptual frameworks presented here offer a starting point for researchers to explore the full potential of this compound in the exciting and ever-evolving field of display technology.

References

  • Synthesis of four liquid crystals and study of alkyl chain effect on the nematic range for application in GC. (2025-08-10). ResearchGate. Retrieved from [Link]

  • Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. (2025-08-10). ResearchGate. Retrieved from [Link]

  • 4'-pentyl-4-cyanobiphenyl - 5CB. (2024-01-21). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis and properties of hydroxy tail terminated cyanobiphenyl liquid crystals. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. (2025-08-09). ResearchGate. Retrieved from [Link]

  • The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022-08-28). Chemistry LibreTexts. Retrieved from [Link]

  • Alignment Layer of Liquid Crystal Using Plant-Based Isoeugenol-Substituted Polystyrene. (n.d.). MDPI. Retrieved from [Link]

  • Preparation and Application of Polymer-Dispersed Liquid Crystal Film with Step-Driven Display Capability. (2024-03-01). MDPI. Retrieved from [Link]

  • Synthesis and Liquid Crystal Properties of Alkyloxy-4,4'-biphenyl Esters. (n.d.). IJSER. Retrieved from [Link]

  • Organic Hole-Transport Materials for Perovskite Solar Cells. (n.d.). Diva-Portal.org. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Polarized optical microscopy (POM) images of the nematic liquid crystal... (n.d.). ResearchGate. Retrieved from [Link]

  • Q&A of liquid crystal alignment: theory and practice. (2024-03-18). Frontiers. Retrieved from [Link]

  • Preparation method of polymer dispersed liquid crystal (PDLC) material. (n.d.). Google Patents.
  • Preparation and Application of Polymer-Dispersed Liquid Crystal Film with Step-Driven Display Capability. (2024-03-01). PubMed. Retrieved from [Link]

  • Polarization converting textures of nematic liquid crystal in glass cavities. (2014-01-14). AIP Publishing. Retrieved from [Link]

  • Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. (n.d.). PubMed Central. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024-10-10). Chemistry LibreTexts. Retrieved from [Link]

  • Hole-transporting materials for organic light-emitting diodes: an overview. (n.d.). RSC Publishing. Retrieved from [Link]

  • Polymer Dispersed Liquid Crystals. (n.d.). materiability. Retrieved from [Link]

  • Homeotropic alignment of multiple bent-core liquid crystal phases using a polydimethylsiloxane alignment layer. (2017-08-25). ResearchGate. Retrieved from [Link]

  • Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. (n.d.). PubMed Central. Retrieved from [Link]

  • Suzuki-reaction of 4-bromophenol with phenyl boronic acid into... (n.d.). ResearchGate. Retrieved from [Link]

  • Alignment layer. (n.d.). Wikipedia. Retrieved from [Link]

  • High Birefringence Liquid Crystals. (n.d.). MDPI. Retrieved from [Link]

  • Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond. (2022-06-10). White Rose Research Online. Retrieved from [Link]

  • Preparation method of polymer dispersed liquid crystal film. (n.d.). Google Patents.
  • Polarization properties of a nematic liquid-crystal spatial light modulator for phase modulation. (n.d.). Optica Publishing Group. Retrieved from [Link]

  • Organometallic complexes as hole-transporting materials in organic light-emitting diodes. (n.d.). PubMed. Retrieved from [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011-10-03). YouTube. Retrieved from [Link]

  • The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. (n.d.). ORBilu. Retrieved from [Link]

  • Hole-Transporting Materials for Printable Perovskite Solar Cells. (n.d.). MDPI. Retrieved from [Link]

  • Method of making a liquid crystal alignment layer. (2007-05-08). Justia Patents. Retrieved from [Link]

  • Hole-transporting materials for Perovskite solar cells: a chemical approach. (2022-03-18). YouTube. Retrieved from [Link]

  • 4-Cyano-4'-pentylbiphenyl. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Nematic Liquid Crystals from 4'-Pentyl-[1,1'-biphenyl]-4-ol

For: Researchers, scientists, and drug development professionals. Introduction: The Versatility of the Biphenyl Scaffold in Nematic Liquid Crystal Synthesis Nematic liquid crystals are a state of matter that possesses pr...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Biphenyl Scaffold in Nematic Liquid Crystal Synthesis

Nematic liquid crystals are a state of matter that possesses properties between those of a conventional liquid and a solid crystal.[1] Molecules in a nematic phase exhibit long-range orientational order, tending to align along a common axis, yet lack positional order. This unique combination of fluidity and anisotropy is the foundation of their widespread application in technologies such as liquid crystal displays (LCDs).[2][3] The rod-like, or calamitic, shape of the constituent molecules is a key determinant of this behavior.

The 4'-pentyl-[1,1'-biphenyl]-4-ol moiety is an excellent and versatile starting material for the synthesis of a diverse range of nematic liquid crystals. Its rigid biphenyl core provides the necessary structural anisotropy, while the pentyl chain contributes to the material's fluidity and influences its mesophase transition temperatures. The terminal hydroxyl group serves as a convenient synthetic handle for the introduction of various functional groups through well-established chemical transformations, thereby allowing for the fine-tuning of the resulting liquid crystal's electro-optical properties.

This application note provides detailed protocols for the synthesis of nematic liquid crystals from 4'-Pentyl-[1,1'-biphenyl]-4-ol via two common and effective synthetic routes: Steglich Esterification and Williamson Ether Synthesis . We will delve into the rationale behind the choice of reagents and conditions, provide step-by-step experimental procedures, and outline the necessary characterization techniques to verify the synthesis and mesomorphic properties of the final products.

PART 1: Synthetic Pathways and Protocols

The hydroxyl group of 4'-Pentyl-[1,1'-biphenyl]-4-ol is the key to its synthetic versatility. By converting this hydroxyl group into an ester or an ether linkage, we can introduce a variety of terminal groups that will influence the mesomorphic properties of the final molecule.

Pathway A: Steglich Esterification for the Synthesis of Biphenyl Benzoate Liquid Crystals

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, which is particularly useful for sterically hindered substrates.[4] This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5][6][7][8][9][10][11][12][13][14]

The causality behind this choice of reagents lies in the reaction mechanism. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming a reactive acylpyridinium salt that is readily attacked by the hydroxyl group of the 4'-Pentyl-[1,1'-biphenyl]-4-ol. This pathway avoids the need for harsh acidic or basic conditions that could lead to side reactions.

Steglich_Esterification_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions cluster_products Products 4_Pentyl_biphenyl_ol 4'-Pentyl-[1,1'-biphenyl]-4-ol Reaction_Mixture Reaction_Mixture 4_Pentyl_biphenyl_ol->Reaction_Mixture Carboxylic_Acid R-COOH (e.g., 4-alkoxybenzoic acid) Carboxylic_Acid->Reaction_Mixture DCC DCC DCC->Reaction_Mixture DMAP DMAP (catalyst) DMAP->Reaction_Mixture Solvent Anhydrous CH2Cl2 Solvent->Reaction_Mixture Temperature Room Temperature Temperature->Reaction_Mixture Ester_LC Nematic Liquid Crystal Ester DCU Dicyclohexylurea (byproduct) Workup Workup Reaction_Mixture->Workup Stirring Workup->Ester_LC Filtration & Purification Workup->DCU Removal by filtration Williamson_Ether_Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions cluster_products Products 4_Pentyl_biphenyl_ol 4'-Pentyl-[1,1'-biphenyl]-4-ol Reaction_Mixture Reaction_Mixture 4_Pentyl_biphenyl_ol->Reaction_Mixture Alkyl_Halide R-X (e.g., 1-bromoalkane) Alkyl_Halide->Reaction_Mixture Base K2CO3 Base->Reaction_Mixture Solvent Acetone or DMF Solvent->Reaction_Mixture Temperature Reflux Temperature->Reaction_Mixture Ether_LC Nematic Liquid Crystal Ether Workup Workup Reaction_Mixture->Workup Stirring Workup->Ether_LC Extraction & Purification Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal & Optical Analysis Synthesized_LC Purified Liquid Crystal FTIR FT-IR Spectroscopy Synthesized_LC->FTIR Functional Group ID NMR 1H & 13C NMR Synthesized_LC->NMR Structural Elucidation Mass_Spec Mass Spectrometry Synthesized_LC->Mass_Spec Molecular Weight Confirmation DSC Differential Scanning Calorimetry (DSC) Synthesized_LC->DSC Phase Transition Temps. POM Polarized Optical Microscopy (POM) Synthesized_LC->POM Mesophase Identification

Sources

Method

liquid crystal alignment using 4-(4-n-Pentylphenyl)phenol derivatives

Application Note: High-Homology Vertical Alignment of Nematic Liquid Crystals using 4-(4-n-Pentylphenyl)phenol Derivatives Executive Summary This guide details the protocol for generating robust Vertical Alignment (VA) (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Homology Vertical Alignment of Nematic Liquid Crystals using 4-(4-n-Pentylphenyl)phenol Derivatives

Executive Summary

This guide details the protocol for generating robust Vertical Alignment (VA) (homeotropic) layers for nematic liquid crystals (specifically cyanobiphenyls like 5CB) using derivatives of 4-(4-n-Pentylphenyl)phenol (CAS: 61760-85-8).[1][2][3][4]

While polyimides (PI) are the industry standard for alignment, they require high-temperature curing (>200°C), limiting their use on flexible plastic substrates. This protocol utilizes a polystyrene (PS) side-chain derivative synthesized from 4-(4-n-Pentylphenyl)phenol.[1][2][3][4] By exploiting the structural homology between the alignment agent and the liquid crystal host, this method achieves superior anchoring energy and vertical orientation through a low-temperature process (<120°C), suitable for next-generation flexible displays and photonic sensors.[3]

Mechanism of Action

The efficacy of 4-(4-n-Pentylphenyl)phenol derivatives in inducing vertical alignment relies on two physicochemical pillars:

  • Structural Homology &

    
    -
    
    
    
    Stacking:
    The 4-(4-n-Pentylphenyl)phenol core is structurally identical to the 4'-pentyl-4-cyanobiphenyl (5CB) liquid crystal, minus the terminal cyano group.[1][2][3][4] When tethered to a polymer backbone, the biphenyl cores interact via
    
    
    -
    
    
    stacking with the bulk LC molecules.[3] This "lock-and-key" homology stabilizes the director field perpendicular to the substrate.[1][2][3][4]
  • Surface Energy Modification (Friedel-Creagh-Kmetz Rule): Vertical alignment occurs when the surface tension of the liquid crystal (

    
    ) exceeds the surface energy of the substrate (
    
    
    
    ):
    
    
    The pentyl tail of the 4-(4-n-Pentylphenyl)phenol derivative presents a hydrophobic, low-surface-energy interface.[1][2][3] By densely packing these tails at the interface, the critical surface tension is lowered below the threshold of 5CB (~33 mJ/m²), forcing the LC molecules to stand vertically to minimize free energy.

Material Preparation

Reagents & Equipment
  • Precursor: 4-(4-n-Pentylphenyl)phenol (98% purity).[1][2][3][4]

  • Polymer Backbone: Poly(4-chloromethylstyrene) (PCMS) (

    
    ).[1][2][4]
    
  • Catalyst/Base: Potassium carbonate (

    
    ), Potassium iodide (KI).[2][4]
    
  • Solvent: N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF).[4]

  • Substrate: Indium Tin Oxide (ITO) coated glass or PET (for flexible applications).[1][2][4]

  • LC Host: 4'-Pentyl-4-biphenylcarbonitrile (5CB).[1][2][3][4][5][6]

Synthesis of Alignment Polymer (P-5PP)

Note: This step creates the "derivative" used for coating.[1][3]

  • Dissolution: Dissolve 1.5 g of PCMS (10 mmol of repeating units) in 30 mL of DMF.

  • Activation: Add 2.9 g (12 mmol) of 4-(4-n-Pentylphenyl)phenol, 3.3 g of

    
    , and 0.2 g of KI to the solution.
    
  • Reaction: Heat to 80°C under nitrogen atmosphere with magnetic stirring for 24 hours. The phenol group nucleophilically attacks the chloromethyl group, tethering the mesogen to the polystyrene backbone.[3]

  • Purification: Pour the reaction mixture into 300 mL of methanol to precipitate the polymer. Filter and wash with methanol 3 times.[1][3][4]

  • Drying: Vacuum dry at 40°C for 12 hours. Yield is typically >80%.[1][3][4]

Experimental Protocol: Cell Fabrication & Characterization

Alignment Layer Deposition

This process replaces the high-temp polyimide baking step.[1][2][3][4]

  • Solution Prep: Prepare a 1.0 wt% solution of the synthesized P-5PP polymer in THF (or Chlorobenzene).[1][2][3][4] Filter through a 0.45

    
    m PTFE filter.[1][3][4]
    
  • Cleaning: Sonicate ITO substrates in detergent, deionized water, acetone, and isopropanol (10 min each).[2][4] UV-Ozone treat for 15 min.[1][3][4]

  • Spin Coating: Dispense solution onto the substrate.[1][2][3][4] Spin at 2000 rpm for 60 seconds . Target thickness: ~50–80 nm.[1][3][4]

  • Annealing: Bake the substrate at 120°C for 30 minutes on a hotplate.

    • Why? This removes solvent and allows the side-chains to reorient.[1][3][4] The pentyl tails will naturally migrate to the air-surface interface to lower surface energy.[1][3]

LC Cell Assembly
  • Spacer Application: Disperse 5

    
    m silica spacers in IPA and spin coat onto one substrate (or use Mylar spacers).
    
  • Assembly: Sandwich two coated substrates (anti-parallel configuration not strictly necessary for VA, but good practice). Seal edges with UV-curable glue, leaving a filling port.[1][3][4]

  • Filling: Fill the cell with 5CB via capillary action at 35°C (isotropic phase, slightly above

    
    ).
    
  • Cooling: Slowly cool to room temperature (0.5°C/min) to allow ordered nematic domain formation.

Characterization Workflow
ExperimentMethodExpected Result (Pass Criteria)
Visual Inspection Crossed Polarizers (POM)Dark Field (Black) when stage is rotated.[1][2][3][4] No light leakage.
Conoscopy POM with Bertrand LensMaltese Cross pattern.[1][2][3][4] Indicates optical axis is perpendicular to glass.[1][2][3][4]
Contact Angle Water & DiiodomethaneWater angle > 90°.[1][2][3][4] Surface energy < 30 mJ/m².[1][3][4][7]
Pre-tilt Angle Crystal Rotation Method89.5° – 90° (Near perfect vertical).[1][2][3][4]

Visualization of Workflows

Figure 1: Synthesis and Alignment Mechanism

The following diagram illustrates the chemical functionalization of the polymer and the subsequent "Lock-and-Key" alignment mechanism with 5CB molecules.

AlignmentMechanism cluster_0 Interaction Zone Precursor 4-(4-n-Pentylphenyl)phenol (Mesogenic Core) Synthesis Nucleophilic Substitution (80°C, DMF, K2CO3) Precursor->Synthesis Reactant A Backbone Poly(4-chloromethylstyrene) (PCMS) Backbone->Synthesis Reactant B Polymer P-5PP Derivative (Side-chain Polymer) Synthesis->Polymer Yield >80% Coating Spin Coating & Annealing (Self-Organization) Polymer->Coating 1 wt% Solution Mechanism Surface Energy Reduction (Pentyl Tails Exposed) Coating->Mechanism 120°C Bake Result Vertical Alignment (VA) of 5CB Liquid Crystal Mechanism->Result γ_LC > γ_Surface

Caption: Synthesis pathway of P-5PP and the thermodynamic driving force (Surface Energy Reduction) leading to homeotropic alignment.

Troubleshooting & Optimization

  • Defect: Schlieren Texture (Multi-domain)

    • Cause: Insufficient surface coverage or surface energy > 35 mJ/m².[1][3][4]

    • Fix: Increase annealing time to 1 hour or increase polymer concentration to 1.5 wt% to ensure a dense brush layer.

  • Defect: Light Leakage (Low Contrast)

    • Cause: Pre-tilt angle is deviating from 90° (e.g., 85°).[2][4]

    • Fix: Ensure the cooling rate from isotropic to nematic is slow (<1°C/min). Rapid cooling can freeze in flow-induced defects.[1][3][4]

  • Defect: Dewetting of Polymer Film [3]

    • Cause: Substrate contamination.[1][2][3][4]

    • Fix: Re-clean ITO with UV-Ozone immediately before coating.[1][3][4]

References

  • Moon, J., Kang, C., & Kang, H. (2022).[4][8] Vertical Alignment of Liquid Crystals on Phenylphenoxymethyl-Substituted Polystyrene—PS Derivatives Structurally Similar to LC Molecules. Polymers, 14(5), 934.[4][8] [Link][4]

  • Cognard, J. (1982).[1][2][4] Alignment of Nematic Liquid Crystals and Their Mixtures. Molecular Crystals and Liquid Crystals Supplement Series, 1, 1-78.[1][2][3][4] (Foundational text on Friedel-Creagh-Kmetz rule).[1][2][3][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Synthesis of Biphenyls

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting the synthesis of biphenyls. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to solve challenges in your own work.

Section 1: The Fundamentals - Understanding the Suzuki-Miyaura Catalytic Cycle

Before troubleshooting, it is crucial to understand the mechanism of the reaction you are running. The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2] The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Miyaura_Cycle Figure 1. The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_halide R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_halide inv1 PdII_halide->inv1 Transmetal Transmetalation PdII_aryl R¹-Pd(II)L₂-R² (Diaryl-Pd Complex) Transmetal->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim inv3 PdII_aryl->inv3 Product R¹-R² (Biphenyl Product) RedElim->Product inv2 inv1->Transmetal R²-B(OR)₂ (Boronic Acid/Ester) + Base inv3->Pd0  Regeneration

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

The base is not merely an additive; it plays a critical role in the transmetalation step.[3] It activates the organoboron species by forming a more nucleophilic boronate "ate" complex, which facilitates the transfer of the aryl group from boron to the palladium center.[2][4][5] Understanding this cycle is the first step in diagnosing which part of your reaction may be failing.

Section 2: Troubleshooting - Low or No Product Yield

This is the most frequent issue encountered in cross-coupling reactions. A low or zero yield can be attributed to several factors, often interlinked. A systematic approach is the key to identifying the root cause.

Troubleshooting_Flowchart start Low or No Yield q_catalyst Is the Catalyst System Active? start->q_catalyst q_reagents Are Reagents & Substrates Stable/Pure? start->q_reagents q_conditions Are Reaction Conditions Optimal? start->q_conditions q_oxygen Is Oxygen Rigorously Excluded? start->q_oxygen sol_catalyst Solution: - Use a fresh catalyst/ligand. - Screen different Pd sources (pre-catalysts). - Check ligand choice for substrate. q_catalyst->sol_catalyst sol_reagents Solution: - Check boronic acid purity (NMR). - Use a more stable boronic ester (BPin, MIDA). - Verify aryl halide integrity. q_reagents->sol_reagents sol_conditions Solution: - Screen bases (e.g., Cs₂CO₃, K₃PO₄). - Screen solvents (e.g., Dioxane, Toluene, 2-MeTHF). - Adjust temperature. q_conditions->sol_conditions sol_oxygen Solution: - Thoroughly degas solvents (Freeze-Pump-Thaw). - Ensure inert atmosphere (Ar/N₂). - Check for leaks in the setup. q_oxygen->sol_oxygen

Caption: A decision flowchart for troubleshooting low-yield Suzuki-Miyaura reactions.

Q1: I'm not getting any product. Could my catalyst be dead?

A1: Yes, catalyst inactivity is a primary suspect for complete reaction failure. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must first be reduced in situ to Pd(0).[6][7]

  • Causality & Diagnosis:

    • Oxidation: The active Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen.[8] Improper degassing or a poor inert atmosphere can lead to the formation of inactive palladium oxides or phosphine oxides. The appearance of "palladium black" (finely divided palladium metal) is a common sign of catalyst decomposition.[7]

    • Inefficient Precatalyst Reduction: The reduction of Pd(II) to Pd(0) can be sluggish or incomplete, preventing the catalytic cycle from starting. This can sometimes happen if phosphine ligands are oxidized before they can act as reducing agents.[9]

    • Poor Quality Source: Older bottles of palladium sources, especially air-sensitive ones like Pd₂(dba)₃, can degrade over time.[7]

  • Solutions & Best Practices:

    • Use a Control Reaction: Test your catalyst system on a known, reliable reaction, such as coupling phenylboronic acid with 4-bromoanisole.[7] If this simple reaction fails, your catalyst system is the definite problem.

    • Employ Modern Precatalysts: Consider using advanced, air-stable palladacycle precatalysts (e.g., Buchwald G3/G4 precatalysts). These are designed for the clean and efficient generation of the active Pd(0) species under reaction conditions.[7]

    • Ensure Proper Handling: Store catalysts and ligands under an inert atmosphere. Weigh them out quickly and avoid prolonged exposure to air.

Q2: My yield is low and inconsistent. Could it be my boronic acid?

A2: Absolutely. The instability of the organoboron reagent is one of the most common reasons for low and irreproducible yields in Suzuki-Miyaura couplings.[7][9]

  • Causality & Diagnosis:

    • Protodeboronation: This is a major decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[8][9] This side reaction is often accelerated in aqueous, basic conditions and is particularly problematic for electron-deficient or certain heteroaryl boronic acids.[10]

    • Formation of Boroxines: Boronic acids can dehydrate to form cyclic anhydrides known as boroxines. While boroxines are often still reactive, their formation complicates stoichiometry and can impact reaction rates.[7]

    • Oxidation: Boronic acids are susceptible to oxidation, especially by peroxides that can form in ethereal solvents like THF or dioxane.[11]

  • Solutions & Best Practices:

    • Check Purity: Always check the purity of your boronic acid by NMR before use.

    • Use Boronic Esters: To enhance stability, convert the boronic acid to a more robust boronic ester. Pinacol (BPin) esters are very common and offer significantly improved stability against protodeboronation.[7][8] MIDA boronates are another excellent alternative, known for their high stability.[7]

    • Stoichiometry: A slight excess (1.1-1.5 equivalents) of the boronic acid/ester is often used to compensate for potential decomposition and drive the reaction to completion.

Q3: I'm using an aryl chloride, and the reaction is very sluggish. What should I change?

A3: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond. This makes the initial oxidative addition step the rate-determining step of the catalytic cycle.[1][12]

  • Causality & Diagnosis:

    • Slow Oxidative Addition: The electron-rich Pd(0) catalyst struggles to insert into the strong, less polarized C-Cl bond. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[13]

  • Solutions & Best Practices:

    • Ligand Choice is Critical: You must use specialized ligands designed to facilitate oxidative addition. The most effective ligands for aryl chlorides are bulky and electron-rich .[1][6][8] This electronic property increases the electron density on the palladium center, promoting its insertion into the C-Cl bond.

    • Screen Ligands: A small screen of ligands is the most effective strategy.

Ligand ClassExamplesKey Features
Biaryl Phosphines XPhos, SPhos, RuPhosHighly effective, bulky, and electron-rich. The "gold standard" for challenging couplings.[14]
Dialkylphosphines PCy₃, P(t-Bu)₃Very electron-donating but can be sensitive to air.[15]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, often used in PEPPSI-type precatalysts.[9]

Section 3: Troubleshooting - Side Product Formation

Even when the reaction proceeds, the formation of unwanted side products can complicate purification and significantly lower the yield of the desired biphenyl.

Q4: My main impurity is a homocoupled product of my boronic acid (R²-R²). Why is this happening?

A4: The formation of a biaryl from the dimerization of your boronic acid is a classic sign of oxygen in your reaction system.[16]

  • Causality & Diagnosis:

    • Oxidative Homocoupling: In the presence of oxygen, a Pd(II) species can catalyze the homocoupling of two boronic acid molecules.[9][16] This not only consumes your nucleophile but also complicates purification. This pathway is often more prevalent if your Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species at the start of the reaction.[9]

  • Solutions & Best Practices:

    • Rigorous Degassing: This is the most critical preventative measure. Ensure all solvents (including water) are thoroughly degassed before use. The "Freeze-Pump-Thaw" method is the most effective.[17] Purging with an inert gas like argon or nitrogen is also common but may be less effective for complete oxygen removal.[17]

    • Maintain Inert Atmosphere: Run the reaction under a positive pressure of a high-purity inert gas (Argon or Nitrogen). Ensure all joints in your glassware are well-sealed.

    • Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate homocoupling that occurs during the initial in situ reduction of a Pd(II) source.

Q5: I see a significant amount of starting arene (R²-H) in my crude mixture. What is causing this?

A5: The presence of the arene corresponding to your boronic acid is a direct result of protodeboronation , as discussed in Q2.[9] This side product confirms that your boronic acid is decomposing under the reaction conditions.

  • Solutions & Best Practices:

    • Switch to a Boronic Ester: This is the most effective solution. Pinacol esters (BPin) are significantly more resistant to hydrolysis.[8]

    • Minimize Water: While many Suzuki protocols use aqueous bases, if protodeboronation is severe, consider using anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane or toluene.

    • Shorter Reaction Times/Lower Temperatures: Prolonged heating can exacerbate decomposition. If possible, use a more active catalyst system that allows for shorter reaction times or lower temperatures.

Section 4: Experimental Protocols

General Protocol for Suzuki-Miyaura Biphenyl Synthesis

This is a representative starting point. Optimal conditions are highly substrate-dependent.[14]

  • Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add Catalyst & Ligand: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Add Solvents: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 5 mL) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[14]

Protocol for Solvent Degassing (Freeze-Pump-Thaw)

This is the most effective method for removing dissolved oxygen from solvents.[17]

  • Freeze: Place the solvent in a robust Schlenk flask (no more than half full). Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent still frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the oxygen from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen bath and allow the solvent to thaw completely. You may notice gas bubbles being released from the liquid as it thaws; this is dissolved gas coming out of solution.

  • Repeat: Repeat this entire freeze-pump-thaw cycle at least two more times (for a total of three cycles).

  • Store: After the final cycle, backfill the flask with argon or nitrogen. The degassed solvent can be stored under a positive pressure of inert gas for 1-2 days.[17]

Section 5: References

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem.

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Troubleshooting homocoupling in 4-Methylbiphenyl synthesis. BenchChem.

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI.

  • A comparative study of different bases in Suzuki-Miyaura coupling reactions. BenchChem.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Suzuki reaction. Wikipedia.

  • Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis. BenchChem.

  • Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions. BenchChem.

  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.

  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. BenchChem.

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.

  • Suzuki reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.

  • Troubleshooting low conversion in Suzuki-Miyaura reactions. BenchChem.

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate.

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry.

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

  • A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry.

  • How To: Degas Solvents. University of Rochester Department of Chemistry.

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.

  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros.

Sources

Optimization

Technical Support Center: Synthesis of 4-(4-n-Pentylphenyl)phenol

Introduction: The synthesis of 4-(4-n-Pentylphenyl)phenol, a key intermediate in various fields including liquid crystals and pharmaceutical development, is a multi-step process that often presents challenges for researc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 4-(4-n-Pentylphenyl)phenol, a key intermediate in various fields including liquid crystals and pharmaceutical development, is a multi-step process that often presents challenges for researchers. The most common and robust synthetic route involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by a deprotection step to reveal the final phenolic hydroxyl group. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate the common pitfalls of this synthesis and optimize your experimental outcomes.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the two primary stages of the synthesis: the Suzuki-Miyaura coupling and the subsequent demethylation.

Stage 1: Suzuki-Miyaura Coupling of 4-n-Pentylphenylboronic Acid with 4-Bromoanisole

This reaction forms the core biphenyl structure, 4-methoxy-4'-n-pentylbiphenyl. Success hinges on maintaining an active catalytic cycle and minimizing competing side reactions.

Q1: My reaction is complete, but my crude NMR/LC-MS shows several unexpected byproducts. What are they and how can I prevent them?

A1: This is the most common issue in Suzuki couplings and typically points to three main side reactions: homocoupling, protodeboronation, and dehalogenation.

Probable Cause & Mechanism:

  • Homocoupling: This side reaction produces symmetrical biphenyls (e.g., 4,4'-di-n-pentylbiphenyl from the boronic acid and 4,4'-dimethoxybiphenyl from the aryl bromide). It is often initiated by the presence of oxygen, which can cause oxidative dimerization of the boronic acid, or by alternative catalytic cycles that favor the coupling of two molecules of the same starting material.

  • Protodeboronation: This involves the cleavage of the C-B bond of your 4-n-pentylphenylboronic acid and its replacement with a hydrogen atom, yielding n-pentylbenzene. This is often promoted by excessive heat or a high concentration of base and water in the reaction mixture.

  • Dehalogenation: In this pathway, the starting 4-bromoanisole is reduced to anisole. This occurs when the palladium intermediate (Ar-Pd-X) undergoes a reaction with a hydride source in the mixture (which can be the solvent, base, or impurities) leading to reductive elimination of the dehalogenated arene.[1]

Recommended Solutions:

  • Ensure Rigorous Inert Atmosphere: The Suzuki reaction is sensitive to oxygen.[2] Thoroughly degas your solvent(s) (e.g., by three freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes). Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

  • Optimize Base and Stoichiometry: Use a moderate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2] Very strong bases can accelerate protodeboronation. Use a slight excess (1.1-1.2 equivalents) of the boronic acid, as it is susceptible to degradation.

  • Control Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate (typically 80-100 °C for this system). Overheating can increase the rate of side reactions.

  • Use High-Purity Reagents: Ensure your starting materials, particularly the boronic acid, are pure and dry. Impurities can act as hydride sources or interfere with the catalyst.

Side ProductFormulaMolecular Weight ( g/mol )Identification Notes
n-PentylbenzeneC₁₁H₁₆148.25Non-polar; appears as a low Rf spot on TLC.
AnisoleC₇H₈O108.14Volatile; may be lost during workup but visible in crude GC-MS.
4,4'-DimethoxybiphenylC₁₄H₁₄O₂214.26Moderately polar; often crystallizes easily.
4,4'-di-n-PentylbiphenylC₂₂H₃₀294.48Very non-polar; high Rf spot on TLC.

Q2: My reaction has stalled. TLC analysis shows unreacted starting materials even after several hours.

A2: A stalled reaction almost always points to catalyst deactivation.

Probable Cause & Mechanism: The palladium(0) active catalyst is prone to aggregation and precipitation as inactive "palladium black," especially at high temperatures or if the phosphine ligands are not robust enough. The ligands stabilize the palladium nanoparticles and prevent this aggregation.[3] If the ligand degrades or is not present in the correct ratio, the catalyst will quickly lose activity.

Recommended Solutions:

  • Select a Robust Ligand: For coupling aryl bromides, common and effective ligands include triphenylphosphine (PPh₃) or more electron-rich, bulky phosphines like SPhos or XPhos, which provide greater stability to the palladium center.

  • Use a Pre-catalyst: Using a stable Pd(II) pre-catalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can sometimes give more consistent results than using air-sensitive Pd(0) sources like Pd(PPh₃)₄. The active Pd(0) species is formed in situ.

  • Check Reagent Quality: Ensure your solvent is anhydrous and your base is of high quality. Water content can affect the catalytic cycle.[4]

  • Avoid Excessive Temperatures: Do not exceed the recommended reaction temperature, as this accelerates catalyst decomposition.

Stage 2: Demethylation of 4-methoxy-4'-n-pentylbiphenyl

This step uses a strong Lewis acid, most commonly boron tribromide (BBr₃), to cleave the aryl methyl ether and yield the final phenol product.

Q1: My demethylation reaction is incomplete. I still have a significant amount of the methoxy-protected starting material.

A1: This is a common stoichiometry and reactivity issue.

Probable Cause & Mechanism: Boron tribromide reacts with the ether oxygen to form an oxonium complex. A bromide ion then attacks the methyl group in an Sₙ2 reaction, cleaving the C-O bond.[5] BBr₃ is highly reactive and can be quenched by trace amounts of water in the solvent or on the glassware. If an insufficient amount is used, or if it is accidentally quenched, the reaction will not go to completion.

Recommended Solutions:

  • Ensure Anhydrous Conditions: Use a dry, aprotic solvent like dichloromethane (DCM) from a solvent purification system or a freshly opened bottle. Dry all glassware in an oven before use.

  • Use Sufficient BBr₃: At least one equivalent of BBr₃ is required mechanistically. However, due to its reactivity with trace water, it is common practice to use a slight excess (1.1-1.5 equivalents).

  • Control Temperature Carefully: The reaction is typically started at a low temperature (-78 °C or 0 °C) to control the initial exothermic reaction, and then allowed to slowly warm to room temperature. Letting it stir overnight at room temperature is often sufficient to ensure completion.

  • Monitor the Reaction: Check the reaction progress by TLC or LC-MS before quenching. If starting material remains, consider adding a small additional portion of BBr₃.

Q2: After workup, my product is a dark, discolored oil and the yield is low. What happened?

A2: Product degradation is likely, often occurring during the reaction or workup.

Probable Cause & Mechanism: Phenols are electron-rich and susceptible to oxidation, especially under acidic conditions or when exposed to air for prolonged periods. The workup for a BBr₃ reaction typically involves quenching with water or methanol, which can be highly exothermic and locally overheat the product. The resulting crude phenol can oxidize to form colored quinone-like impurities.

Recommended Solutions:

  • Careful Quenching: Quench the reaction slowly at low temperature (0 °C) by adding the reaction mixture to the quenching agent (e.g., methanol or ice-water), not the other way around.

  • Aqueous Workup with a Reducing Agent: During the aqueous extraction, add a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the water. This will help prevent oxidation of the phenol.

  • Prompt Purification: Do not let the crude product sit exposed to air for extended periods. Purify it via column chromatography or recrystallization as soon as possible after the workup. Use a non-polar solvent system for chromatography (e.g., Hexane/Ethyl Acetate) to quickly elute the product.

Part 2: Frequently Asked Questions (FAQs)

Q: Why is it necessary to protect the phenol as a methyl ether before the Suzuki coupling?

A: The Suzuki reaction is performed under basic conditions. A free phenol has an acidic proton (pKa ≈ 10). This acidic proton would be deprotonated by the base (e.g., K₂CO₃) used in the coupling reaction. The resulting phenoxide can interfere with the catalyst and the reaction mechanism in several ways, often leading to lower yields or complete reaction failure. Protecting it as a methyl ether removes the acidic proton, making the molecule compatible with the reaction conditions.

Q: What is the best way to purify the final product, 4-(4-n-Pentylphenyl)phenol?

A: A two-step purification is often most effective.

  • Flash Column Chromatography: This is the best method to remove both more polar and less polar impurities from the crude product. A silica gel column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) is typically effective.

  • Recrystallization: After chromatography, the combined pure fractions can be concentrated and recrystallized to obtain a highly pure, crystalline solid.[6] A solvent system like hexanes or a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate or toluene is a good starting point.

Q: Can I use 4-iodophenol or 4-bromophenol directly in the Suzuki coupling?

A: While technically possible with specialized conditions (e.g., very strong bases to form the phenoxide in situ and specific ligand systems), it is not recommended for routine synthesis.[7] As mentioned above, the free hydroxyl group complicates the reaction. The protected route using 4-bromoanisole is more reliable, higher-yielding, and avoids potential side reactions associated with the phenoxide.[6][7]

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 4-methoxy-4'-n-pentylbiphenyl (Suzuki Coupling)

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (10.0 mmol, 1.87 g), 4-n-pentylphenylboronic acid (11.0 mmol, 2.11 g), and potassium carbonate (30.0 mmol, 4.15 g).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add 1,4-dioxane (80 mL) and water (20 mL) via syringe. The mixture should be stirred while degassing with argon for 20 minutes.

  • Catalyst Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.20 mmol, 231 mg).

  • Reaction: Heat the mixture to 90 °C and stir vigorously under an argon atmosphere for 12-16 hours. Monitor the reaction progress by TLC (20% Ethyl Acetate in Hexanes).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and water (100 mL). Separate the layers. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the product as a white solid.

Protocol 2: Synthesis of 4-(4-n-Pentylphenyl)phenol (Demethylation)

  • Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve the 4-methoxy-4'-n-pentylbiphenyl (8.0 mmol, 2.03 g) in anhydrous dichloromethane (DCM) (80 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (12.0 mL, 12.0 mmol) dropwise via syringe over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-12 hours. Monitor by TLC until all starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and quench it by slowly adding it to a stirred beaker containing 100 mL of ice-cold water.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL), water containing a small amount of sodium bisulfite (1 x 50 mL), and finally brine (1 x 50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (10-20% Ethyl Acetate in Hexanes) and/or recrystallization from hexanes to afford the final product as a white crystalline solid.

Part 4: Visualization of Reaction Pathways

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Ar-Pd(II)-X(L₂) pd0->ox_add Oxidative Addition transmetal Ar-Pd(II)-Ar'(L₂) ox_add->transmetal Transmetalation red_elim Ar-Ar' Complex transmetal->red_elim Reductive Elimination red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Coupled Product) red_elim->product sub1 Ar-X (4-Bromoanisole) sub1->ox_add sub2 Ar'-B(OH)₂ (Boronic Acid) sub2->transmetal base Base (e.g., K₂CO₃) base->transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Common Side Reaction Pathways

Side_Reactions Figure 2: Major Side Reaction Pathways boronic_acid Ar'-B(OH)₂ (4-Pentylphenylboronic Acid) homo_boronic Ar'-Ar' (Homocoupling) boronic_acid->homo_boronic O₂, Base proto_debor Ar'-H (Protodeboronation) boronic_acid->proto_debor Base, H₂O, Heat aryl_halide Ar-X (4-Bromoanisole) intermediate Ar-Pd(II)-X aryl_halide->intermediate Oxidative Addition dehalogenation Ar-H (Dehalogenation) intermediate->dehalogenation Hydride Source desired_product Ar-Ar' (Desired Product) intermediate->desired_product Transmetalation & Reductive Elimination (with Ar'-B(OH)₂)

Caption: Competing pathways that lead to common byproducts in Suzuki coupling.

References

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Ohta, K., et al. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Organic Chemistry Tube. (2020). Suzuki Coupling. YouTube. Retrieved from [Link]

  • Kühn, F. E., et al. (2007). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. Retrieved from [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • Maji, M., et al. (2020). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters. ChemRxiv. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-n-Pentylphenyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Allais, C. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Bath. Retrieved from [Link]

  • Cole, J. H. (1956). Purification of phenol. Google Patents.
  • Herold, F., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. Retrieved from [Link]

  • Al-Masri, H., & El-Eswed, B. (2015). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Demethylation of Methyl Aryl Ethers: 4-Ethoxy-3-Hydroxybenzaldehyde. Retrieved from [Link]

  • Sanchez-Molina, I., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Retrieved from [Link]

  • ResearchGate. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Retrieved from [Link]

  • Borealis AG. (n.d.). PURIFICATION OF PHENOL. Retrieved from [Link]

  • Yamazaki, H., et al. (2018). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. PMC. Retrieved from [Link]

  • LG Chem, Ltd. (2021). METHOD FOR PURIFYING PHENOL. European Patent Office. Retrieved from [Link]

  • SlidePlayer. (n.d.). Phenol reaction. Retrieved from [Link]

  • Miles, W. H., et al. (2006). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • CN102351620A. (n.d.). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.
  • Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4'-Pentyl-[1,1'-biphenyl]-4-ol

Executive Summary 4'-Pentyl-[1,1'-biphenyl]-4-ol (often abbreviated as 5CB-OH) is a critical mesogenic precursor used in the synthesis of liquid crystals, specifically the cyanobiphenyl class (e.g., 5CB). In drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-Pentyl-[1,1'-biphenyl]-4-ol (often abbreviated as 5CB-OH) is a critical mesogenic precursor used in the synthesis of liquid crystals, specifically the cyanobiphenyl class (e.g., 5CB). In drug development, its biphenyl scaffold serves as a lipophilic core for estrogen receptor modulators.[1]

Achieving "electronic grade" purity (>99.5%) is the primary challenge. Common synthetic pitfalls include palladium catalyst poisoning by the free phenol, homocoupling of boronic acids, and incomplete ether cleavage (if using a protection strategy).[1] This guide provides two validated workflows: the Direct Coupling Route (faster, moderate purity) and the Protected Route (longer, high purity).[1]

Module 1: The Direct Suzuki-Miyaura Coupling

Best for: Rapid synthesis, screening, and gram-scale production.[1]

The Protocol

This method couples 1-bromo-4-pentylbenzene with 4-hydroxyphenylboronic acid. Critical Mechanism: The free phenolic hydroxyl group (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


) can coordinate to Pd(II) species, potentially arresting the catalytic cycle. We overcome this by using an excess of base to keep the phenol fully deprotonated as a phenoxide, which is water-soluble and less likely to poison the catalyst in the organic phase.

Reagents:

  • Aryl Halide: 1-Bromo-4-pentylbenzene (1.0 equiv)

  • Boronic Acid: 4-Hydroxyphenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(PPhngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    )
    
    
    
    (1-3 mol%)
  • Base: Kngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    CO
    
    
    
    (3.0 equiv) — Note excess amount.
  • Solvent: Toluene : Ethanol : Water (4:1:1 ratio)[1]

Step-by-Step Workflow:

  • Degassing (The "Self-Validating" Step):

    • Dissolve halide and boronic acid in the Toluene/Ethanol mix.

    • Validation: Sparge with Argon for 20 minutes. If the solution turns pink/red after adding catalyst later, oxygen was present.[1] It should remain yellow/orange.

  • Catalyst Addition:

    • Add Pd(PPhngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      )
      
      
      
      under positive Argon pressure.
    • Add the degassed aqueous K

      
      CO
      
      
      
      solution.
  • Reflux:

    • Heat to 85°C (internal temp) for 12-16 hours.

    • Monitoring: TLC (Hexane/EtOAc 8:2).[1] The product (Rf ~0.3) will be more polar than the bromide (Rf ~0.8) but less polar than the boronic acid (baseline).[1]

  • Workup:

    • Acidify with 1M HCl to pH 2 (crucial to protonate the phenoxide back to phenol).

    • Extract with Ethyl Acetate.[2]

Visualization: The Base-Modulated Catalytic Cycle

The following diagram illustrates how the base prevents catalyst poisoning by sequestering the phenol in the aqueous phase.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Pentyl-Ph-Br TransMet Transmetallation OxAdd->TransMet BaseStep Base Activation (K2CO3) Phenoxide Phenoxide Anion (Water Soluble) BaseStep->Phenoxide Deprotonation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 + Product Phenol 4-Hydroxyphenylboronic Acid (Free Phenol) Phenol->BaseStep pH > 10 Poison Catalyst Poisoning (Pd-O coordination) Phenol->Poison If Base is Low Phenoxide->TransMet Boronate Species Poison->OxAdd Inhibits

Caption: Figure 1.[1] The role of base in preventing Pd-coordination by the free phenol. Maintaining high pH ensures the substrate remains as the active boronate species.

Module 2: The "High Purity" Route (Ether Cleavage)

Best for: Electronic-grade materials (Liquid Crystals) requiring >99.8% purity.[1]

The Protocol

This route avoids the free phenol during coupling. Step 1: Suzuki coupling of 1-bromo-4-pentylbenzene + 4-methoxyphenylboronic acid . (Standard conditions as above, yield typically >90%).[1] Step 2: Demethylation using Boron Tribromide (BBrngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


).[3][4][5][6]

Demethylation Troubleshooting Guide (BBr


 Method): 
This step is notoriously moisture-sensitive.
IssueDiagnosisCorrective Action
Incomplete Reaction TLC shows two spots (SM and Product).Moisture Ingress. BBrngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

reacts violently with water to form HBr and Boric acid, destroying the reagent. Ensure glassware is flame-dried and DCM is anhydrous (<50 ppm Hngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

O).
Low Yield / Charring Reaction turned black/tarry.[7]Temperature Shock. Addition of BBr

is exothermic. Start at -78°C (Dry Ice/Acetone) and warm slowly to 0°C. Never add at Room Temp.
Alkyl Bromide Formation NMR shows loss of pentyl chain or new alkyl bromides.Over-reaction. The pentyl chain is stable, but high temps (>25°C) can cause radical bromination. Keep the reaction at 0°C max.

Step-by-Step BBr


 Protocol: 
  • Dissolve 4'-pentyl-4-methoxybiphenyl in Anhydrous DCM (0.2 M).

  • Cool to -78°C under N

    
    .
    
  • Add BBrngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     (1.0 M in DCM) dropwise (2.5 equiv).
    
  • Stir 30 min at -78°C, then warm to 0°C for 2 hours.

  • Quench: Pour mixture slowly into ice water. (Caution: HBr gas evolution).[1]

Module 3: Purification & Quality Control

For liquid crystal applications, column chromatography is often insufficient due to silica leaching.[1]

Recrystallization Protocol:

  • Solvent System: Hexanes (primary) with minimal Ethanol (co-solvent).[1]

  • Procedure: Dissolve crude solid in boiling Ethanol (minimum volume). Add hot Hexanes until turbidity appears. Cool slowly to RT, then 4°C.

  • Target Morphology: White, flaky crystals.[1] (Yellow needles indicate Pd contamination).[1]

Data Summary Table: Expected Properties

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Melting Point 158 - 160 °CDSC / Capillary
1H NMR (OH)

~4.8-5.0 ppm (broad s)
CDCl

Pd Content < 10 ppmICP-MS (Critical for LCs)

Troubleshooting FAQs

Q1: My reaction mixture turned black immediately upon heating. Is this normal?

A: No. Immediate blackening indicates "Palladium Black" precipitation.[7]

  • Cause: The Pd(II) precatalyst was reduced to Pd(0) but lacked sufficient ligand stabilization (PPhngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) or the solution contained oxygen.
    
  • Fix: Add 10% extra PPh

    
     ligand to the reaction mixture before adding the catalyst. Ensure rigorous degassing (3 cycles of vacuum/Argon).
    
Q2: I see a major impurity spot just above my product on TLC. What is it?

A: This is likely the Homocoupling Product (4,4'-dipentylbiphenyl or 4,4'-dihydroxybiphenyl).[1]

  • Mechanism: Oxygen promotes the coupling of two boronic acid molecules or two halides.

  • Fix: This is strictly an anaerobic technique issue. Improve your sparging technique. If using the "Protected Route" (Module 2), the methyl ether homocouple is very hard to separate; recrystallize the intermediate before demethylation.[1]

Q3: The yield is low, and I recovered the aryl halide.

A: This suggests Protodeboronation .

  • Mechanism: The boronic acid C-B bond cleaved, replacing the Boron with a Hydrogen, forming Phenol (or Anisole).[1]

  • Fix: This happens if the base concentration is too high or the temp is too high. Switch to a milder base like K

    
    PO
    
    
    
    or reduce the water ratio in the solvent mix.[8]

Decision Tree: Optimization Logic

OptimizationTree Start Start Synthesis CheckPurity Required Purity? Start->CheckPurity Direct Direct Coupling (Route 1) CheckPurity->Direct Standard (<99%) Protected Protected Route (Route 2) CheckPurity->Protected High (>99.5%) CheckYield1 Yield > 80%? Direct->CheckYield1 Step1 Suzuki (OMe) Protected->Step1 Success1 Recrystallize (Hex/EtOH) CheckYield1->Success1 Yes Fail1 Check Degassing & Base Eq. CheckYield1->Fail1 No Step2 BBr3 Cleavage Step1->Step2 CheckColor Dark Tar? Step2->CheckColor Success2 High Purity Product CheckColor->Success2 No Fail2 Temp too high (Keep < 0°C) CheckColor->Fail2 Yes

Caption: Figure 2. Decision logic for selecting the synthesis route and troubleshooting common failure modes.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973).[1] New Family of Nematic Liquid Crystals for Displays. Electronics Letters, 9(6), 130-131.[1] (Foundational work on cyanobiphenyls).[1][9] Link

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968).[1] Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289-2292.[1] Link

  • BenchChem Technical Support. (2025). Troubleshooting Guide for Sluggish or Incomplete Suzuki Coupling Reactions. Link[1]

  • Common Organic Chemistry. (2024).[4] Demethylation of Methyl Ethers - Boron Tribromide (BBr3).[3][4] Link

Sources

Optimization

Technical Support Center: Synthesis of 4-(4-n-Pentylphenyl)phenol

This guide is structured as a specialized Technical Support Center for researchers optimizing the synthesis of 4-(4-n-Pentylphenyl)phenol (often referred to as 5CB-OH or a liquid crystal precursor). Ticket ID: #SYN-LC-5C...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers optimizing the synthesis of 4-(4-n-Pentylphenyl)phenol (often referred to as 5CB-OH or a liquid crystal precursor).

Ticket ID: #SYN-LC-5CB-OH Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open for Optimization

Executive Summary: The Yield Challenge

The synthesis of 4-(4-n-Pentylphenyl)phenol is a critical step in developing nematic liquid crystals (like 5CB) and bioactive biphenyls. While direct Suzuki-Miyaura coupling seems obvious, it often suffers from phenoxide poisoning of the Palladium catalyst and sluggish oxidative addition due to the electron-rich nature of the phenolic substrate.

To maximize yield and purity, we recommend the "Protection-First" Strategy (via the anisole intermediate) over direct coupling. This guide details the optimized workflow, troubleshooting logic, and critical control points.

The Optimized Protocol (The "Protection-First" Route)

Direct coupling of free phenols often yields 40–60% due to catalyst deactivation. The protocol below typically achieves >85% overall yield by using a methoxy-protected intermediate.

Phase A: Suzuki-Miyaura Coupling

Reaction: 4-Bromoanisole + 4-Pentylphenylboronic acid


 4-Methoxy-4'-pentylbiphenyl
ParameterSpecificationRationale
Limiting Reagent 4-Bromoanisole (1.0 equiv)Cheaper; easier to remove excess boronic acid than halide.
Nucleophile 4-Pentylphenylboronic acid (1.1 equiv)Slight excess to account for protodeboronation side-reactions.
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (1-2 mol%)The ferrocenyl ligand prevents Pd aggregation better than PPh₃ in biphenyl synthesis.
Base K₂CO₂ (2.0 equiv)Standard mild base; prevents hydrolysis of the boronic acid.
Solvent System Toluene : Ethanol : Water (4:1:1) The "Golden Ratio" for biphenyls. Ethanol ensures boronic acid solubility; water dissolves the base.
Temperature 80°C (Reflux)Sufficient for activation without promoting homocoupling.

Step-by-Step Workflow:

  • Degassing: Charge a 3-neck flask with Toluene/EtOH/Water. Sparge with Argon for 20 mins. Critical: Oxygen causes homocoupling of the boronic acid.

  • Loading: Add 4-Bromoanisole, Boronic Acid, and Base under Argon flow.

  • Catalyst Addition: Add Pd(dppf)Cl₂ last. The solution should turn orange/red.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). Look for the disappearance of the bromide.

  • Workup: Cool to RT. Separate layers. Wash organic layer with brine.[1] Dry over MgSO₄.[2]

  • Purification: Flash chromatography (Silica, 100% Hexanes

    
     5% EtOAc). Target is a white solid.
    
Phase B: Demethylation

Reaction: 4-Methoxy-4'-pentylbiphenyl


 4-(4-n-Pentylphenyl)phenol
ParameterSpecificationRationale
Reagent BBr₃ (Boron Tribromide) (1.5 equiv)Highly efficient Lewis acid for aryl methyl ether cleavage.
Solvent Anhydrous Dichloromethane (DCM)Inert, solubilizes the biphenyl intermediate.
Temperature -78°C

RT
Controls the exotherm; prevents bromination of the pentyl chain.

Step-by-Step Workflow:

  • Setup: Flame-dry glassware. Maintain strict N₂/Argon atmosphere.

  • Addition: Dissolve intermediate in DCM. Cool to -78°C (Dry ice/Acetone). Add BBr₃ (1M in DCM) dropwise.

  • Warming: Allow to warm to Room Temp (RT) over 2 hours. Stir overnight.

  • Quench: Caution! Cool to 0°C. Add ice water dropwise (violent reaction).

  • Isolation: Extract with DCM. Wash with NaHCO₃ (to remove boric acid).

  • Crystallization: Recrystallize from Hexane/Ethanol .

Troubleshooting Center (Q&A)

Issue 1: "My reaction turns black immediately and yield is low (<30%)."

Diagnosis: "Pd-Black" formation. The active Pd(0) species is aggregating into inactive metal clusters before it can enter the catalytic cycle.

  • Cause: Insufficient ligand stabilization or oxygen presence.

  • Solution:

    • Switch Ligand: Move from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or SPhos-Pd-G2 . SPhos is bulky and electron-rich, stabilizing the Pd center.

    • Check Degassing: Did you sparge solvents? Oxygen oxidizes phosphine ligands (PPh₃

      
       O=PPh₃), killing the catalyst.
      
Issue 2: "I see a major spot just above my starting material on TLC."

Diagnosis: Homocoupling of the Boronic Acid.

  • Identity: 4,4'-Dipentylbiphenyl.

  • Cause: Excess Oxygen or lack of halide reactivity.

  • Solution:

    • Strict Inert Atmosphere: Use a Schlenk line.

    • Slow Addition: Add the boronic acid solution slowly via syringe pump over 1 hour to keep its concentration low relative to the halide.

Issue 3: "The demethylation step gave me a mixture of products."

Diagnosis: Incomplete cleavage or alkyl chain bromination.

  • Cause: If BBr₃ is old/wet, it loses potency. If the temp was too high during addition, BBr₃ might attack the pentyl chain (benzylic position).

  • Solution: Use fresh BBr₃. Ensure the quench is performed carefully.[1] Alternatively, use HBr (48%) in Acetic Acid at reflux for a milder (but slower) alternative.

Visualizing the Logic

Figure 1: Synthesis Pathway & Decision Logic

SynthesisLogic Start Target: 4-(4-n-Pentylphenyl)phenol Choice Choose Strategy Start->Choice RouteA Route A: Direct Coupling (High Risk, Faster) Choice->RouteA Small Scale (<1g) RouteB Route B: Protected Route (High Yield, Robust) Choice->RouteB Scale Up (>5g) StepA1 Suzuki: 4-Bromophenol + Boronic Acid RouteA->StepA1 StepB1 Suzuki: 4-Bromoanisole + Boronic Acid RouteB->StepB1 Risk Risk: Catalyst Poisoning Yield: ~50% StepA1->Risk StepB2 Demethylation (BBr3) StepB1->StepB2 Success Yield: >85% High Purity StepB2->Success

Caption: Decision matrix for selecting the synthesis route based on scale and yield requirements.

Figure 2: Troubleshooting Flowchart

Troubleshooting Problem Low Yield / Impurity CheckTLC Analyze TLC/LCMS Problem->CheckTLC Case1 SM Remaining (No Conversion) CheckTLC->Case1 Halide Intact Case2 Homocoupling (Dipentylbiphenyl) CheckTLC->Case2 New Non-Polar Spot Case3 Deboronation (Pentylbenzene) CheckTLC->Case3 Low MW Spot Sol1 Action: Change Catalyst (Try SPhos-Pd-G2) Case1->Sol1 Sol2 Action: Degas Solvents & Slow Addition Case2->Sol2 Sol3 Action: Increase Base Conc. & Reduce Water Case3->Sol3

Caption: Diagnostic workflow for identifying and resolving common Suzuki coupling failures.

Reference Data

Table 1: Solvent Screening for Suzuki Coupling of Biphenyls
Solvent SystemTemp (°C)Conversion (4h)ProsCons
Toluene/EtOH/H₂O (4:1:1) 8098% Excellent solubility for non-polar boronic acids.Requires phase separation workup.
DME/H₂O (3:1)8592%Miscible (single phase); good for polar substrates.Lower solubility for pentyl chains.
DMF/H₂O (9:1)10085%High temp speeds up difficult couplings.Hard to remove DMF; promotes deboronation.
THF/H₂O (4:1)6570%Low boiling point limits reaction rate.Good for thermally sensitive groups.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New Family of Nematic Liquid Crystals for Displays. Electronics Letters, 9(6), 130-131. (Seminal paper on cyanobiphenyls/5CB synthesis). Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • PubChem Compound Summary. (2024). 4-(4-n-Pentylphenyl)phenol.[3] National Center for Biotechnology Information. Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 4-(4-n-Pentylphenyl)phenol

Welcome to the Advanced Materials & API Support Hub. Subject: 4-(4-n-Pentylphenyl)phenol (5P-OH) CAS: 72016-54-7 (General analog reference) Application Scope: Liquid Crystal Mesogens, Pharmaceutical Intermediates, Organi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Materials & API Support Hub. Subject: 4-(4-n-Pentylphenyl)phenol (5P-OH) CAS: 72016-54-7 (General analog reference) Application Scope: Liquid Crystal Mesogens, Pharmaceutical Intermediates, Organic Synthesis.

Introduction: The Stability Paradox

4-(4-n-Pentylphenyl)phenol (hereafter 5P-OH ) is a biphenyl core molecule characterized by a dual-reactivity profile: a labile phenolic proton and a flexible pentyl tail. While the biphenyl core provides mesogenic rigidity (critical for liquid crystals) and scaffold stability (for drug design), the molecule is susceptible to two distinct degradation vectors: oxidative quinone formation and benzylic chain oxidation .

This guide provides troubleshooting protocols to detect, mitigate, and analyze these degradation pathways.

Module 1: Oxidative Instability (The "Yellowing" Effect)

Issue Description

Users report a gradual discoloration of the white crystalline powder to a pale yellow or pink hue upon storage, often accompanied by the appearance of "ghost peaks" in HPLC analysis near the solvent front.

Technical Insight (The "Why")

The phenolic hydroxyl group is prone to proton abstraction, forming a phenoxy radical. In the presence of oxygen or trace metal catalysts, this radical undergoes coupling or further oxidation to form 4-(4-pentylphenyl)-1,2-benzoquinone . Unlike the parent molecule, quinones are highly conjugated chromophores (yellow/red) and are cytotoxic electrophiles.

Degradation Pathway Diagram

PhenolOxidation Phenol 5P-OH (Parent) (Colorless) Radical Phenoxy Radical (Intermediate) Phenol->Radical -H+ / +O2 (Auto-oxidation) Quinone Benzoquinone Derivative (Yellow/Toxic) Radical->Quinone Oxidation Dimer C-C Dimer (Insoluble Precipitate) Radical->Dimer Radical Coupling

Figure 1: Oxidative cascade from parent phenol to chromophoric quinones and dimers.

Troubleshooting Protocol: Quantifying Oxidative Damage

Question: How do I distinguish between simple surface oxidation and bulk degradation?

Step-by-Step Assay:

  • Dissolution: Dissolve 10 mg of sample in 10 mL of degassed Acetonitrile (ACN).

  • Visual Check: A yellow tint indicates >0.5% quinone content.

  • UV-Vis Confirmation:

    • Scan range: 200–500 nm.

    • Pass Criteria: Distinct

      
       at ~260 nm (biphenyl core).
      
    • Fail Criteria: Appearance of a broad shoulder band at 350–400 nm (n-

      
      * transition of quinone carbonyls).
      
  • Mitigation: Recrystallize from ethanol/water (9:1) containing 0.1% ascorbic acid as an antioxidant scavenger.

Module 2: Thermal & Photochemical Stress (Phase Transition Shift)

Issue Description

In Liquid Crystal (LC) applications, researchers observe a depression in the Nematic-to-Isotropic transition temperature (


) or "clearing point." In pharmaceutical formulations, this manifests as reduced potency.
Technical Insight (The "Why")

The pentyl alkyl chain is susceptible to benzylic oxidation (the carbon attached to the biphenyl ring). UV irradiation or prolonged heat facilitates hydrogen abstraction at the


-carbon, leading to ketone formation (1-(4'-hydroxyphenyl)-1-pentanone). This introduces a kink in the linear molecule, disrupting the pi-stacking required for stable mesophases.
Analytical Data: Impurity Impact Table
Impurity TypeRelative Retention Time (RRT)*Impact on LC Phase (

)
Detection Method
Parent (5P-OH) 1.00BaselineUV (254/280 nm)
Quinone 0.35 - 0.45Minor DepressionUV (Visible/Yellow)
Benzylic Ketone 0.85Major Depression (>5°C)GC-MS / IR (C=O stretch)
Dimer 1.80 - 2.10Turbidity / ScatteringGPC / HPLC

*RRT based on C18 Reverse Phase, ACN:Water gradient.

Troubleshooting Protocol: Stress Testing

Question: Is my batch stable enough for high-temperature extrusion or formulation?

Protocol: Accelerated Aging (The "Stress Test")

  • Control: Keep 1g sample at 4°C in dark.

  • Stress: Place 1g sample in an open vial at 60°C under ambient light for 48 hours.

  • Analysis (TLC/HPLC):

    • Mobile Phase: Hexane:Ethyl Acetate (80:20).

    • Observation: The benzylic ketone will appear as a spot just below the parent compound (more polar due to carbonyl).

  • Decision: If the ketone peak area > 1.0%, the batch must be repurified via column chromatography (Silica gel) before use in LC mixtures.

Module 3: Analytical Troubleshooting & FAQs

Workflow: Identifying Ghost Peaks

Use this decision tree when unknown peaks appear in your chromatogram.

Troubleshooting Start Unknown Peak Detected RT_Check Is RRT < 1.0 (Early Elution)? Start->RT_Check Yes_Early Yes RT_Check->Yes_Early No_Late No (RRT > 1.0) RT_Check->No_Late Polarity Check UV Spectrum Yes_Early->Polarity Quinone Abs @ 400nm? Likely Quinone Polarity->Quinone Solvent No Abs @ 400nm? Likely Solvent/Salt Polarity->Solvent DimerCheck Is peak broad? No_Late->DimerCheck Dimer Likely Dimer/Oligomer DimerCheck->Dimer Yes Ester Likely Esterification (if used in synthesis) DimerCheck->Ester No

Figure 2: Diagnostic logic for identifying degradation products in HPLC.

Frequently Asked Questions (FAQs)

Q1: Can I store 5P-OH in solution?

  • A: Not recommended for long periods. In solution (especially chlorinated solvents or ethers), the rate of auto-oxidation increases significantly due to higher oxygen diffusion. Store as a dry solid under Argon/Nitrogen at -20°C.

Q2: My LC mixture turned cloudy after UV curing. Is this the 5P-OH degrading?

  • A: Likely, yes. While biphenyls are relatively stable, the phenol moiety can act as a radical trap during polymerization, forming insoluble dimers (see Figure 1). Ensure you are using a photo-initiator that absorbs at a different wavelength than the biphenyl core (

    
     nm) to minimize direct excitation of the mesogen [1].
    

Q3: Is the degradation reversible?

  • A: Quinone formation is reversible via reduction (e.g., Sodium Borohydride wash), but this is impractical for formulated products. Alkyl chain oxidation (Ketone formation) is irreversible.

References

  • Photochemical Stability of Biphenyls: Title: Photochemical Phase and Alignment Control of a Nematic Liquid Crystal. Source: Royal Society of Chemistry (RSC), Soft Matter. URL:[Link]

  • Phenolic Oxidation Mechanisms: Title: Oxidation of C4-hydroxyphenyl 1,4-dihydropyridines... and reactivity towards alkylperoxyl radicals.[1] Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Analytical Methods (HPLC of Phenols): Title: Simple HPLC–UV Analysis of Phenol and Its Related Compounds.[2][3] Source: Scientific Research Publishing (SCIRP). URL:[Link]

  • Alkyl Chain Degradation in LCs: Title: Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene.[4] Source: MDPI, Polymers. URL:[Link][5]

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions in Grignard Synthesis of Precursors

Welcome to the Technical Support Center for Grignard synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven guidance on managing the hi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Grignard synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven guidance on managing the highly exothermic nature of Grignard reactions. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter, ensuring both the safety and success of your synthesis.

Section 1: Frequently Asked Questions (FAQs) - Understanding and Controlling the Exotherm

This section addresses common questions regarding the exothermic nature of Grignard reactions, providing concise answers and links to more detailed troubleshooting guides.

Q1: Why is the Grignard reaction so exothermic?

A1: The formation of a Grignard reagent (RMgX) from an organic halide and magnesium metal is a highly exothermic process. This is due to the formation of the stable carbon-magnesium and magnesium-halogen bonds, which releases a significant amount of energy. The reaction's initiation phase, in particular, can be vigorous and liberate substantial heat. Once initiated, the reaction is fast and continues to generate heat.

Q2: What are the primary risks associated with the exotherm?

A2: The main safety concern is a runaway reaction, where the rate of heat generation exceeds the rate of heat removal. This can cause the solvent to boil violently, potentially leading to a spill and a high risk of fire, especially with flammable ether solvents like diethyl ether and tetrahydrofuran (THF). Vessel pressurization is another significant risk if the reaction is not properly vented.

Q3: How does the choice of solvent affect the exotherm?

A3: Ethereal solvents are crucial for stabilizing the Grignard reagent. Tetrahydrofuran (THF) is often preferred over diethyl ether due to its higher boiling point and better solvating properties, which can help moderate the reaction temperature. However, the lower boiling point of diethyl ether can sometimes make it easier to initiate the reaction with gentle reflux.

Q4: My reaction won't start, and I'm worried about adding too much halide, leading to a sudden, violent reaction. What should I do?

A4: This is a common and valid concern. The delay in initiation is often due to a passivating layer of magnesium oxide on the magnesium surface. Adding too much of the organic halide before initiation can lead to its accumulation, and once the reaction starts, the built-up reagent can react all at once, causing a dangerous exotherm. Refer to the Troubleshooting Guide: Reaction Initiation for detailed steps on how to safely start your reaction.

Q5: What are the visual cues that my reaction has initiated successfully?

A5: A successful initiation is typically marked by several signs: a noticeable temperature increase (exotherm), the formation of bubbles on the magnesium surface, and the reaction mixture turning cloudy and grayish or brownish. If you've used a chemical activator like iodine, its characteristic color will disappear.

Q6: How can I effectively control the temperature once the reaction has started?

A6: The key is a slow, controlled addition of the organic halide. This ensures that the heat generated can be dissipated by the solvent and any external cooling. Using a syringe pump can provide precise control over the addition rate. Additionally, having an ice bath ready to cool the reaction vessel is a crucial safety measure. For a comprehensive approach, see the Troubleshooting Guide: Temperature Management and Runaway Reaction Prevention .

Q7: What should I do if my reaction becomes too vigorous?

A7: If you observe an uncontrolled exotherm, immediately stop the addition of the organic halide and, if applicable, turn off any heating. Use an ice bath to cool the reaction vessel. Ensure the reaction is properly vented. Do not attempt to cool the flask too rapidly, as this could cause the glassware to crack. Our Emergency Protocol: Handling a Runaway Grignard Reaction provides a step-by-step guide for this scenario.

Section 2: Troubleshooting Guide: Reaction Initiation

Failure to initiate is a frequent problem that can lead to hazardous situations. This guide provides a systematic approach to safely and effectively start your Grignard reaction.

Issue: The Grignard reaction fails to start after the initial addition of the organic halide.

Causality: The primary reason for initiation failure is the presence of a passivating magnesium oxide (MgO) layer on the surface of the magnesium metal, which prevents it from reacting with the organic halide. The presence of even trace amounts of water can also quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.

Step-by-Step Protocol for Safe Initiation:
  • Ensure Rigorously Anhydrous Conditions:

    • All glassware must be thoroughly flame-dried or oven-dried immediately before use.

    • Use anhydrous solvents. Ethereal solvents like THF and diethyl ether are essential for stabilizing the Grignard reagent.

    • Work under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from entering the reaction vessel.

  • Activate the Magnesium Surface: The goal is to disrupt the MgO layer and expose fresh, reactive magnesium.

    Activation MethodDescriptionVisual Cue of Success
    Mechanical Activation Crush some of the magnesium turnings with a dry glass rod inside the reaction flask.Exposes a fresh, metallic surface.
    Chemical Activation: Iodine (I₂) Add a single, small crystal of iodine to the magnesium.The purple/brown color of the iodine disappears as it reacts with the magnesium.
    Chemical Activation: 1,2-Dibromoethane (DBE) Add a few drops of 1,2-dibromoethane. This is a highly effective activator.Bubbling (ethylene gas evolution) will be observed.
    Chemical Activation: DIBAH For larger scale reactions, diisobutylaluminum hydride (DIBAH) can be used to activate the magnesium surface and dry the reaction mixture, allowing for initiation at lower temperatures.Initiation can be detected by a controlled temperature rise.
  • Controlled Initial Addition of Halide:

    • Add only a small portion (typically <10%) of your organic halide solution to the activated magnesium.

    • If the reaction does not start, gentle warming with a heat gun or a warm water bath may be necessary. Be prepared to remove the heat source immediately upon initiation.

  • Confirmation of Initiation:

    • Observe for the visual cues mentioned in FAQ #5 (exotherm, bubbling, color change).

    • For larger-scale or critical reactions, in-situ monitoring with techniques like FTIR spectroscopy can confirm the consumption of the organic halide and the formation of the Grignard reagent.

Workflow for Grignard Reaction Initiation

G start Start: Assemble Dry Glassware under Inert Atmosphere add_mg Add Magnesium Turnings start->add_mg activate_mg Activate Magnesium (e.g., Iodine, DBE, Crushing) add_mg->activate_mg add_halide_initial Add Small Portion (<10%) of Organic Halide activate_mg->add_halide_initial check_initiation Observe for Initiation Cues (Exotherm, Bubbling, Color Change) add_halide_initial->check_initiation gentle_warming Apply Gentle Warming (Heat Gun / Warm Bath) check_initiation->gentle_warming No add_halide_main Slow, Controlled Addition of Remaining Halide check_initiation->add_halide_main Yes gentle_warming->check_initiation maintain_temp Maintain Temperature Control (Cooling as needed) add_halide_main->maintain_temp reaction_complete Reaction Complete maintain_temp->reaction_complete end Proceed to Reaction with Electrophile reaction_complete->end

Caption: Workflow for safe and effective Grignard reaction initiation.

Section 3: Troubleshooting Guide: Temperature Management and Runaway Reaction Prevention

Effective temperature management is critical for both the safety and yield of your Grignard synthesis. Overheating can lead to dangerous runaway conditions and the formation of undesirable byproducts.

Issue: The reaction temperature is rising too quickly and is difficult to control.

Causality: A rapid temperature increase is typically caused by adding the organic halide too quickly. The rate of heat generation from the exothermic reaction surpasses the heat dissipation capacity of the system. A high local concentration of the organic halide can also favor the formation of byproducts like those from Wurtz coupling (R-R).

Protocol for Effective Temperature Control:
  • Controlled Addition Rate:

    • The organic halide must be added slowly and dropwise to the magnesium suspension. This is the most critical factor in managing the exotherm.

    • For precise control, especially on a larger scale, the use of a syringe pump is highly recommended.

  • Adequate Cooling:

    • Have a cooling bath (e.g., an ice-water bath) ready before you start the addition of the halide.

    • Ensure the reaction flask is immersed in the cooling bath to a sufficient depth for effective heat transfer.

    • For larger scale reactions, ensure the reactor's cooling jacket is functioning correctly and consider periodic descaling for optimal heat transfer.

  • Vigorous Stirring:

    • Maintain efficient stirring throughout the reaction to ensure even heat distribution and prevent localized hotspots.

  • Monitoring:

    • Continuously monitor the internal temperature of the reaction mixture with a thermometer.

    • If the temperature begins to rise rapidly, immediately pause the addition of the organic halide until the temperature stabilizes or decreases.

  • Solvent Choice:

    • As previously mentioned, THF, with its higher boiling point (66 °C) compared to diethyl ether (34.6 °C), can provide a wider and safer operating temperature range.

Emergency Protocol: Handling a Runaway Grignard Reaction

A runaway reaction is a critical safety event. The following steps should be taken immediately:

  • Stop Reagent Addition: Immediately cease the addition of the organic halide.

  • Remove Heat Source: If any heating is being applied, remove it immediately.

  • Maximize Cooling: Ensure the cooling bath is effectively cooling the reaction vessel. If necessary, add more ice or use a colder bath (e.g., dry ice/acetone, with extreme caution).

  • Ensure Ventilation: The reaction should be conducted in a chemical fume hood with the sash at the appropriate height. Be prepared for the potential release of flammable solvent vapors.

  • Do Not Work Alone: It is highly recommended to have another person familiar with the procedure present in the lab.

  • Have a Quenching Plan: In a severe, uncontrolled situation, and only as a last resort by experienced personnel with appropriate safety measures in place, a pre-planned quenching procedure may be necessary. This is an advanced and hazardous step that should be part of a comprehensive risk assessment.

Decision Tree for Managing Exothermic Events

G start Halide Addition Started monitor_temp Monitor Internal Temperature start->monitor_temp temp_stable Temperature Stable? monitor_temp->temp_stable continue_addition Continue Slow Addition temp_stable->continue_addition Yes temp_rising Temperature Rising Rapidly? temp_stable->temp_rising No continue_addition->monitor_temp reaction_complete Reaction Complete continue_addition->reaction_complete temp_rising->continue_addition No pause_addition Pause Halide Addition temp_rising->pause_addition Yes apply_cooling Apply/Increase Cooling pause_addition->apply_cooling runaway Runaway Condition? apply_cooling->runaway runaway->monitor_temp No emergency EMERGENCY PROTOCOL: - Stop Addition - Maximize Cooling - Alert Personnel runaway->emergency Yes

Caption: Decision-making process for managing temperature during Grignard synthesis.

Section 4: Troubleshooting Guide: Safe Quenching of Grignard Reactions

The quenching process is also highly exothermic and requires careful management to prevent accidents.

Issue: The reaction mixture becomes excessively vigorous and difficult to control during quenching.

Causality: Grignard reagents are highly reactive with protic sources, such as water and acids. This reaction is often very exothermic and can be delayed by an induction period, leading to the dangerous addition of too much quenching agent before the reaction begins.

Protocol for Safe Quenching:
  • Cool the Reaction Mixture: Before adding any quenching agent, cool the reaction flask in an ice-water bath to 0 °C.

  • Choose an Appropriate Quenching Agent:

    • Saturated Aqueous Ammonium Chloride (NH₄Cl): This is a milder and often preferred quenching agent for sensitive substrates, as the reaction is less exothermic than with water or dilute acids.

    • Dilute Acid (e.g., 1M HCl): Effective but can be more vigorous. Use with caution. Avoid strong or concentrated acids, as they can react violently with residual magnesium to produce flammable hydrogen gas and may cause side reactions with the product.

    • Water: Can be used, but the reaction can be very vigorous. Be aware of a potential induction period.

  • Slow, Controlled Addition:

    • Add the quenching agent dropwise using an addition funnel with vigorous stirring.

    • Respect the induction period. Wait to observe the reaction before adding more quenching agent.

  • Monitor the Temperature: Keep a close watch on the internal temperature and be prepared to slow or stop the addition if it rises too quickly.

  • Ensure Adequate Ventilation: Perform the quench in a fume hood, as flammable gases (hydrogen from reaction with excess magnesium, solvent vapors) may be evolved.

Common Quenching Issues and Solutions
IssueCauseSolution
Thick, unfilterable precipitate forms Formation of magnesium salts (e.g., Mg(OH)₂, magnesium halide salts).After the initial quench, add more dilute acid (e.g., 1M HCl) to dissolve the salts. Stir vigorously until the mixture becomes a clear biphasic solution.
Low product yield after workup Incomplete formation of the Grignard reagent, or the reagent was quenched by moisture during the reaction.Confirm Grignard formation before adding the electrophile by quenching a small aliquot with iodine (the color will disappear) or D₂O (detectable by NMR or MS).

References

  • Tilstam, U., & Weinmann, H. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
  • BenchChem. (n.d.). Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development.
  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?
  • Study.com. (n.d.).
Troubleshooting

Technical Support Center: Catalyst Poisoning in Suzuki-Miyaura Reactions

Welcome to the technical support center dedicated to one of the most persistent challenges in palladium-catalyzed cross-coupling: catalyst poisoning in Suzuki-Miyaura reactions. This guide is designed for researchers, ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to one of the most persistent challenges in palladium-catalyzed cross-coupling: catalyst poisoning in Suzuki-Miyaura reactions. This guide is designed for researchers, chemists, and process development professionals who rely on the robustness of this Nobel Prize-winning reaction. Here, we move beyond simple protocols to explore the mechanistic underpinnings of catalyst deactivation, providing you with the expert insights needed to diagnose, troubleshoot, and prevent these issues in your own work.

Troubleshooting Guide: Diagnosing and Solving Reaction Failures

This section addresses specific experimental failures in a question-and-answer format, providing a logical path from problem to solution.

Scenario 1: The Reaction Stalls or Yields Are Uncharacteristically Low

Question: My Suzuki-Miyaura coupling has stopped before completion or has given a very low yield, despite this reaction being well-established. Could catalyst poisoning be the cause?

Answer: Absolutely. A sudden drop in performance for a reliable reaction is a classic symptom of catalyst poisoning. The catalytically active Pd(0) species is highly sensitive to a range of impurities that can be inadvertently introduced. The first step in troubleshooting is to consider the potential sources of these poisons.

Common Culprits and Their Mechanisms:

  • Sulfur Compounds: Elemental sulfur and organosulfur compounds (e.g., thiols, thioethers, thiophenes) are potent poisons.[1][2] They operate by strongly and often irreversibly binding to the palladium center through dative bonds, blocking the sites required for the catalytic cycle to proceed.[3][4][5] Even low ppm levels of a sulfur-containing impurity in a starting material can completely shut down the reaction.[1][2]

  • Excess Halide Ions (Inhibition vs. Poisoning): While necessary as part of the electrophile, an excess of halide ions, particularly iodide, can act as a catalyst inhibitor. Iodide can bind strongly to the palladium complex, sometimes forming inactive µ-bridging palladium dimers.[6] This doesn't permanently "kill" the catalyst but can significantly slow down crucial steps like transmetalation.[6][7] Studies have shown that this halide inhibition can make the transmetalation step reversible and disfavors the formation of a highly reactive Pd-OH intermediate, effectively stalling the catalytic cycle.[7]

  • Other Coordinating Species: Many functional groups can coordinate to the palladium center and act as poisons. These include cyanides, nitriles, and some nitrogen-containing heterocycles.[5][8][9] Cyanide is particularly potent and can disrupt every step of the catalytic cycle by forming highly stable, inactive palladium-cyanide complexes like [(CN)₄Pd]²⁻.[8][9][10]

  • Oxidative Degradation: The active catalyst is Pd(0). Inadequate degassing of solvents or the reaction vessel allows oxygen to enter. Oxygen can oxidize Pd(0) to inactive Pd(II) species. These Pd(II) species not only exit the primary catalytic cycle but can also promote undesirable side reactions, such as the homocoupling of boronic acids.[6]

Your Diagnostic Workflow:

  • Re-evaluate Starting Materials: Was a new bottle of aryl halide or boronic acid used? Source impurities are the most common cause of sudden reaction failure.[1][2]

  • Check the Atmosphere: Ensure your inert gas setup is functioning correctly and that all solvents were rigorously degassed before use. Bubbling argon through the solvent for 30-60 minutes is a common and effective practice.[11][12]

  • Analyze for Side Products: Look for signs of homocoupling (Ar-Ar from the boronic acid) or dehalogenation of your starting material. These side reactions can indicate that the catalyst is being diverted from the desired pathway.[6]

Scenario 2: The Reaction is Irreproducible

Question: My Suzuki coupling worked perfectly on a small scale, but upon scale-up or repeat attempts, it fails. What variables should I investigate?

Answer: Irreproducibility is a frustrating issue that often points to subtle, previously unnoticed variables. When a reaction fails to reproduce, it's critical to think about what might have changed between the successful and failed attempts.

  • Reagent Purity and Lot Variation: The most likely culprit is a change in the purity of your reagents. A new bottle or a different lot from the same supplier can have different impurity profiles. The successful reaction may have used a cleaner batch of starting material.[1][2]

    • Actionable Insight: If you suspect a particular reagent, try running the reaction again with the original, successful batch if available. If not, consider re-purifying the current batch.

  • Solvent Quality: Was a new bottle of solvent opened? Anhydrous solvents can absorb atmospheric moisture and oxygen over time. Ensure the solvent is freshly dried and degassed.

  • Subtle Changes in Procedure:

    • Degassing Time: Was the degassing procedure identical in all runs? Even a small amount of residual oxygen can be detrimental.[6]

    • Addition Order: While often robust, the order of addition of reagents can sometimes matter, especially if a precatalyst activation step is sensitive.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalyst poisons I should be aware of?

A1: The most frequently encountered poisons are substances with lone pairs of electrons that can strongly coordinate to the palladium metal center.[5][13] A summary is provided in the table below.

Poison ClassCommon SourcesEffect on Catalyst
Sulfur Compounds Thiophenic impurities in aryl halides, residual thiols.[1][2]Strong, often irreversible binding to Pd, blocking active sites.[3][4]
Excess Halides From the aryl iodide itself or halide salt additives.Reversible inhibition; slows catalysis by forming stable Pd-halide complexes.[6][7]
Cyanides/Nitriles Impurities or functional groups on substrates.Forms highly stable, catalytically inactive Pd-cyanide complexes.[8][9]
Phosphorus Compounds Excess phosphine ligand, phosphites, phosphates.Can inhibit by occupying coordination sites; rate of transmetalation is often reduced.[14]
Oxygen Improperly degassed solvent or reaction atmosphere.Oxidizes active Pd(0) to inactive Pd(II), promotes homocoupling.[6]
Heavy Metals Contaminants from other reactions or reagents.Can interfere with the palladium catalytic cycle.

Q2: How can I definitively test if one of my starting materials is poisoned?

A2: You can run a small-scale "poisoning test." Set up a standard, reliable Suzuki reaction that you know works well. Add a small, sub-stoichiometric amount (e.g., 5-10 mol%) of the suspected poisoned reagent to this reaction. If the reaction yield drops significantly or fails completely, you have strong evidence that the material contains a catalyst poison.

Q3: Is it possible to regenerate a poisoned catalyst?

A3: In some cases, yes, but it is often impractical in a research setting. For supported catalysts used in industrial processes, regeneration protocols involving washing with acidic or basic solutions, or treatment with specific reagents, have been developed.[15][16][17] For example, one method describes using a mixture of chloroform and glacial acetic acid with sonication to remove blocking impurities from a Pd(OH)₂/C catalyst.[15] However, for homogeneous catalysts in a lab-scale reaction, it is typically more efficient to identify and eliminate the source of the poison rather than attempting to regenerate the catalyst from the complex reaction mixture.

Q4: How can I proactively prevent catalyst poisoning?

A4:

  • Use High-Purity Reagents: Whenever possible, use reagents from reputable suppliers and consider re-purifying any suspect starting materials via recrystallization, distillation, or column chromatography.[18]

  • Rigorous Degassing: Always use freshly degassed solvents and ensure the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[11][19]

  • Ligand Selection: In some cases, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can offer greater stability and resistance to certain deactivation pathways.[6][20]

  • Optimize Reaction Conditions: Sometimes, changing the solvent can mitigate inhibition. For instance, halide inhibition has been shown to be less severe in toluene compared to THF.[7]

Visualizations: Mechanisms and Workflows
The Suzuki-Miyaura Catalytic Cycle

The core process involves the transformation of a Pd(0) species through oxidative addition, transmetalation, and reductive elimination to forge the new C-C bond.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Product) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (+ Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (Transmetalation Product) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (+ R-B(OR)2, Base) Ar-R Product Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Mechanism of Poisoning by Sulfur

Sulfur-containing compounds can intercept the active Pd(0) catalyst, forming a highly stable, off-cycle complex that prevents it from participating in the reaction.

Poisoning_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Cycle_Intermediates Reaction Proceeds Pd(0)L2->Cycle_Intermediates + Ar-X Inactive_Complex [Pd(0)L2(SR2)] (Deactivated Catalyst) Pd(0)L2->Inactive_Complex Cycle_Intermediates->Pd(0)L2 Product Formation Poison Sulfur Compound (e.g., R-S-R') Poison->Inactive_Complex Irreversible Binding

Caption: Deactivation of Pd(0) catalyst by a coordinating sulfur-based poison.

Troubleshooting Workflow for Low Yield

A logical decision tree can help rapidly diagnose the root cause of a failed Suzuki-Miyaura reaction.

Troubleshooting_Workflow Start Low / No Yield Check_Reagents Are all reagents from a previously validated batch? Start->Check_Reagents Check_Degas Were solvents and reaction rigorously degassed? Check_Reagents->Check_Degas Yes Poison_Test Action: Perform poison test on new reagent batch. Purify if needed. Check_Reagents->Poison_Test No Check_Base Is the base appropriate and of high purity? Check_Degas->Check_Base Yes Redo_Degas Action: Re-run reaction with freshly degassed solvents (sparge >30 min). Check_Degas->Redo_Degas No Screen_Bases Action: Screen alternative bases (e.g., K3PO4, CsF, K2CO3). Check_Base->Screen_Bases No Success Problem Solved Check_Base->Success Yes Poison_Test->Success Redo_Degas->Success Screen_Bases->Success

Caption: A decision tree for troubleshooting a failing Suzuki-Miyaura reaction.

Experimental Protocols
Protocol 1: General Procedure for Reagent Purification by Column Chromatography

Objective: To remove non-polar impurities, including potential sulfur-containing contaminants, from a solid aryl halide starting material.

  • Slurry Preparation: Dissolve the crude aryl halide in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Add silica gel (approx. 3-4 times the weight of the compound) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass chromatography column with silica gel in the desired eluent system (e.g., a low-polarity mixture like 98:2 Hexanes:Ethyl Acetate). A typical starting point is a solvent system that gives your desired product an Rf of ~0.3 on a TLC plate.

  • Loading and Elution: Carefully add the prepared slurry to the top of the packed column. Begin eluting with the solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator. Dry the purified solid under high vacuum for several hours to remove all residual solvent.

Protocol 2: General Procedure for Catalyst Regeneration (Adapted from Literature) [15]

Objective: To attempt the regeneration of a deactivated heterogeneous palladium catalyst (e.g., Pd/C) poisoned by organic residues. Note: This is an aggressive wash and may not be suitable for all catalyst types.

  • Catalyst Isolation: After the reaction, carefully filter the heterogeneous catalyst from the reaction mixture. Wash the recovered catalyst thoroughly with the reaction solvent to remove any soluble components.

  • Regeneration Wash: Suspend the recovered catalyst in a 1:1 mixture of chloroform and glacial acetic acid.

  • Sonication: Place the vessel containing the catalyst suspension in an ultrasonic bath and sonicate for 30-60 minutes. This helps to dislodge strongly adsorbed species from the catalyst surface.

  • Isolation and Drying: Filter the catalyst from the wash solution. Wash it repeatedly with a neutral organic solvent (e.g., THF or ethyl acetate) to remove all traces of the acid.

  • Drying: Dry the catalyst thoroughly under high vacuum before attempting to reuse it. Its activity should be re-evaluated on a small scale before committing to a larger reaction.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Escandón, L. S., Ordóñez, S., Vega, A., & Díez, F. V. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Journal of Hazardous Materials, 153(1-2), 742-750. [Link]

  • Oh, S. Y., et al. (2016). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Environmental Science & Technology. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Vantourout, J. C., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1663-1671. [Link]

  • Wang, C., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Molecules, 27(23), 8443. [Link]

  • Saleh, J. M. (1972). Interaction of sulphur compounds with palladium. Transactions of the Faraday Society, 68, 1341-1349. [Link]

  • Wang, X., et al. (2021). Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. CCS Chemistry. [Link]

  • Escandón, L. S., Ordóñez, S., Vega, A., & Díez, F. V. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. ResearchGate. [Link]

  • Scott, V. J., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1945-1954. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Erhardt, S., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph₃P)₄Pd]/[Bu₄N]⁺ CN⁻ System. Journal of the American Chemical Society, 130(18), 5918-5928. [Link]

  • Liu, J., et al. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. [Link]

  • Gerasimov, P. A. (2012). Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. [Link]

  • Erhardt, S., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]

  • Grushin, V. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph₃P)₄Pd]/[Bu₄N]⁺ CN⁻ System. ResearchGate. [Link]

  • Gerasimov, P. A. (2009). The Synthesis and Regeneration of Palladium Catalysts with the Use of Supercritical Carbon Dioxide. ResearchGate. [Link]

  • Wikipedia. Catalyst poisoning. [Link]

  • Majeed, M. A., et al. (2014). Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Science Signpost Publishing Inc. [Link]

  • Drinkard Jr, W. C., & Taylor, P. D. (1976). Method for reactivating palladium catalysts. U.S.
  • The Nobel Prize in Chemistry 2010. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Liu, J., et al. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(10), 1436-1441. [Link]

  • Britannica. Catalyst poison. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know!. [Link]

  • Myers, A. The Suzuki Reaction. [Link]

  • Mathew, J. S., et al. (2011). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ResearchGate. [Link]

  • Gaillard, S., et al. (2019). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 10(4), 1184-1192. [Link]

  • Cravotto, G., & Orio, L. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 11(3), 369. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-(4-n-Pentylphenyl)phenol vs. Alternative Liquid Crystal Precursors

Executive Summary: The Role of the Rigid Core In the design of thermotropic liquid crystals (LCs), the "rigid core" (mesogen) dictates the fundamental physical properties of the final material: birefringence ( ), viscosi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Role of the Rigid Core

In the design of thermotropic liquid crystals (LCs), the "rigid core" (mesogen) dictates the fundamental physical properties of the final material: birefringence (


), viscosity (

), and phase transition temperatures.

4-(4-n-Pentylphenyl)phenol (also known as 4'-pentyl-4-biphenylol ) is a premium precursor used to synthesize high-birefringence liquid crystals.[1][2] It contains a fully aromatic biphenyl core, which provides extended


-conjugation.[1][2] This guide compares it against its hydrogenated counterpart, 4-(trans-4-pentylcyclohexyl)phenol , and the simpler 4-n-pentylphenol , analyzing how the choice of precursor impacts the performance of the final liquid crystalline material.[1][2]
Quick Selection Heuristic
  • Choose 4-(4-n-Pentylphenyl)phenol if: You require high optical anisotropy (

    
    ) and a wide nematic range, typical for phase shifters or tunable lenses.[1][2]
    
  • Choose 4-(trans-4-pentylcyclohexyl)phenol if: You require low viscosity for fast switching speeds (e.g., TN/IPS displays) and superior UV stability.[1][2]

Chemical & Physical Profile Comparison

The following table contrasts the subject precursor with its primary alternatives. Note the distinct difference in melting points and electronic properties driven by the core structure.[2]

FeatureSubject: 4-(4-n-Pentylphenyl)phenol Alt 1: 4-(trans-4-Pentylcyclohexyl)phenol Alt 2: 4-n-Pentylphenol
Common Abbr. 5BP-OH (Biphenylol)5PCH-OH (Cyclohexylphenol)5P-OH
Core Structure Biphenyl (Aromatic-Aromatic)Phenylcyclohexane (Aliphatic-Aromatic)Single Phenyl Ring
Melting Point High (~150–160°C)*138–142°C~24°C (Low melt solid)
Electronic Nature Electron-rich, extended

-system
Broken conjugation (saturated ring)Electron-rich, limited conjugation
UV Stability Moderate (prone to yellowing)High (transparent in UV-A)Low thermal stability in LCs
Key Application High

Esters, Smectic hosts
Low viscosity Nematic mixtures (TFT)Surfactants, Low-temp LC dopants

*Melting points are for the pure precursor.[1][2] Derivatization significantly lowers the melting point of the final LC.[2]

Performance Analysis in Liquid Crystal Synthesis

Optical Anisotropy (Birefringence)

The primary advantage of 4-(4-n-Pentylphenyl)phenol is its contribution to birefringence.[1][2]

  • Mechanism: The biphenyl core is planar and highly polarizable along the longitudinal axis.[2] When converted into an ester (e.g., by reacting with a benzoic acid), the resulting LC molecule has a long, conjugated electron pathway.

  • Result: LCs derived from this precursor typically exhibit

    
     values of 0.18 – 0.24 .[1][2]
    
  • Contrast: The cyclohexyl analog breaks this conjugation, typically yielding

    
     values of 0.08 – 0.10 .[2]
    
Viscosity and Switching Speed

Viscosity (


) is the enemy of switching speed (

).
  • The Biphenyl Penalty: The strong

    
    -
    
    
    
    stacking interactions between biphenyl cores increase the bulk viscosity of the fluid.[1][2]
  • The Cyclohexyl Advantage: The 4-(trans-4-pentylcyclohexyl)phenol precursor creates "PCH" (Phenylcyclohexane) class liquid crystals.[1][2] The non-planar, chair-conformation cyclohexane ring disrupts stacking, significantly lowering viscosity and improving response times by 30-50%.[1][2]

Phase Stability
  • Biphenyls: Tend to promote Smectic phases (layered ordering) due to strong lateral attraction. This is useful for bistable displays but detrimental for simple nematic displays.[1][2]

  • Cyclohexyls: Strongly promote Nematic phases (directional ordering only), making them the standard for Active Matrix LCDs.

Experimental Protocol: Synthesis of a Liquid Crystal Ester

This protocol describes the synthesis of a standard liquid crystal ester, 4'-pentyl-4-biphenyl 4-butoxybenzoate , using the subject precursor. This reaction validates the precursor's reactivity and mesogenic capability.[1][2]

Methodology: Steglich Esterification[2]

Reagents:

  • Precursor: 4-(4-n-Pentylphenyl)phenol (1.0 eq)[1][2]

  • Acid: 4-Butoxybenzoic acid (1.1 eq)[1][2]

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Solvent: Dry Dichloromethane (DCM)

Step-by-Step Protocol:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 10 mmol of 4-Butoxybenzoic acid and 10 mmol of 4-(4-n-Pentylphenyl)phenol in 50 mL of dry DCM.

  • Catalyst Addition: Add 1 mmol of DMAP. Stir at room temperature for 10 minutes under nitrogen atmosphere.

  • Coupling: Cool the mixture to 0°C in an ice bath. Dropwise add a solution of 11 mmol DCC in 10 mL DCM over 20 minutes.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form immediately, indicating successful dehydration.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Work-up: Filter off the DCU precipitate.[1][2] Wash the filtrate with 1M HCl (to remove DMAP), saturated NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    .
  • Purification: Recrystallize the crude solid from ethanol/ethyl acetate (3:1).

  • Characterization: Verify the product using Polarized Optical Microscopy (POM).[3] The ester should exhibit a Nematic texture (Schlieren texture) upon cooling from the isotropic phase.

Visualizing the Decision Process

The following diagram illustrates the structural differences and the decision logic for selecting the appropriate precursor.

LC_Precursor_Selection Start Select Liquid Crystal Precursor Requirement_Optical Requirement: High Birefringence (Δn > 0.2) Start->Requirement_Optical Requirement_Speed Requirement: Fast Switching / Low Viscosity Start->Requirement_Speed Requirement_Cost Requirement: Low Cost / Surfactant Use Start->Requirement_Cost Precursor_Biphenyl 4-(4-n-Pentylphenyl)phenol (Biphenyl Core) Requirement_Optical->Precursor_Biphenyl Maximizes π-Conjugation Precursor_PCH 4-(trans-4-Pentylcyclohexyl)phenol (Cyclohexyl Core) Requirement_Speed->Precursor_PCH Reduces Stacking Precursor_Phenol 4-n-Pentylphenol (Single Ring) Requirement_Cost->Precursor_Phenol Result_Biphenyl Resulting LC: High Δn, High Viscosity Prone to Smectic Phases Precursor_Biphenyl->Result_Biphenyl Result_PCH Resulting LC: Low Δn, Low Viscosity Stable Nematic Phase Precursor_PCH->Result_PCH Result_Phenol Resulting LC: Poor Thermal Stability Narrow/No Mesophase Precursor_Phenol->Result_Phenol

Caption: Decision tree correlating precursor molecular structure to final liquid crystal physical properties.

References

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New Family of Nematic Liquid Crystals for Displays. Electronics Letters. (Seminal work on cyanobiphenyls and their precursors).

  • Eidenschink, R., et al. (1977). Substituted Phenylcyclohexanes: A New Class of Liquid Crystals. Angewandte Chemie International Edition. (Introduction of the cyclohexyl comparator).

  • ChemicalBook. (2023).[1] 4-(trans-4-Pentylcyclohexyl)phenol Properties and Melting Point Data.

  • Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure-Property Relationships. In Photochemistry and Photophysics. CRC Press.[1][2] (Detailed discussion on birefringence vs. viscosity trade-offs).

Sources

Comparative

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 4-(4-n-Pentylphenyl)phenol

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock upon which reliable experimental data and, ultimately, the safety...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock upon which reliable experimental data and, ultimately, the safety and efficacy of a potential therapeutic, are built. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of 4-(4-n-Pentylphenyl)phenol, a biphenyl derivative of interest in various research domains. We will move beyond rote protocols to explore the causality behind methodological choices, ensuring a self-validating and robust approach to purity determination.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity assessment begins with understanding the synthetic route, as this knowledge informs the potential impurity profile. A common and efficient method for synthesizing 4-(4-n-Pentylphenyl)phenol is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a boronic acid or ester with a halide.

In our case, this would likely involve the reaction of 4-iodophenol with 4-n-pentylphenylboronic acid . This choice of reactants and catalyst immediately suggests several classes of potential impurities that must be separated, identified, and quantified.

Potential Impurities Arising from Synthesis:

  • Unreacted Starting Materials: Residual 4-iodophenol and 4-n-pentylphenylboronic acid.

  • Homocoupling By-products: Formation of 4,4'-dipentylbiphenyl from the self-coupling of the boronic acid, and potentially biphenoquinone from the oxidation and coupling of the phenol.

  • Dehalogenated By-product: Formation of phenol from the reduction of 4-iodophenol.

  • Catalyst Residues: Trace amounts of the palladium catalyst.

  • Residual Solvents: Solvents used in the reaction (e.g., toluene, THF, dioxane) and work-up (e.g., ethyl acetate, hexanes).

The following diagram illustrates this synthetic pathway and the genesis of key impurities.

G cluster_reactants Starting Materials cluster_reaction Suzuki Coupling Reaction cluster_products Reaction Output 4-Iodophenol 4-Iodophenol catalyst Pd Catalyst / Base 4-Iodophenol->catalyst 4-n-Pentylphenylboronic Acid 4-n-Pentylphenylboronic Acid 4-n-Pentylphenylboronic Acid->catalyst Crude Product Crude Product catalyst->Crude Product Target: 4-(4-n-Pentylphenyl)phenol Target: 4-(4-n-Pentylphenyl)phenol Crude Product->Target: 4-(4-n-Pentylphenyl)phenol Impurity_SM1 Impurity_SM1 Crude Product->Impurity_SM1 Unreacted 4-Iodophenol Impurity_SM2 Impurity_SM2 Crude Product->Impurity_SM2 Unreacted Boronic Acid Impurity_HC Impurity_HC Crude Product->Impurity_HC Homocoupling By-product G A Synthesized Batch of 4-(4-n-Pentylphenyl)phenol B HPLC-UV Analysis A->B C Purity > 99%? Known Impurity Profile? B->C D qNMR Analysis C->D Yes F LC-MS Analysis C->F No E Absolute Purity Determination & Structural Confirmation D->E H Final Purity Report (Orthogonal Data) E->H G Identify Unknown Impurities F->G G->B Re-evaluate HPLC Data G->H

Validation

Cross-Validation of Analytical Architectures for 4'-Pentyl-[1,1'-biphenyl]-4-ol

Executive Summary: The Purity Paradox in Liquid Crystal Synthesis In the synthesis of nematic liquid crystals, specifically the ubiquitous 4-Cyano-4'-pentylbiphenyl (5CB), the precursor 4'-Pentyl-[1,1'-biphenyl]-4-ol (CA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox in Liquid Crystal Synthesis

In the synthesis of nematic liquid crystals, specifically the ubiquitous 4-Cyano-4'-pentylbiphenyl (5CB), the precursor 4'-Pentyl-[1,1'-biphenyl]-4-ol (CAS: 4897-96-3) serves as the critical quality checkpoint. A purity variance of <0.5% in this intermediate can induce phase transition depressions in the final LC mixture, rendering it commercially non-viable.

Commonly, researchers rely solely on HPLC-UV for purity assessment. This is insufficient. HPLC-UV assumes uniform extinction coefficients for all impurities—a fallacy when dealing with regioisomers like 3'-pentyl analogs or unreacted biphenyls.

This guide moves beyond single-method reliance. We present a Triangulated Cross-Validation Protocol , comparing the routine performance of RP-HPLC against the absolute molar precision of Quantitative NMR (qNMR) and the resolution power of GC-MS .

Part 1: The Analytical Candidates (Alternatives Comparison)

We are not comparing the molecule to itself; we are comparing the analytical lenses used to view it. Each method introduces specific biases that must be cross-validated.

The Workhorse: RP-HPLC (UV Detection)
  • Principle: Separation based on hydrophobicity; detection based on chromophore absorption (π-π* transitions).

  • The Bias: Overestimates purity if impurities have lower extinction coefficients than the main peak at the selected wavelength (typically 254 nm).

  • Best For: Routine QC, high throughput, non-volatile salts.

The Truth-Teller: 1H-qNMR (Internal Standard)
  • Principle: Molar response ratio between analyte protons and a certified internal standard (IS).

  • The Bias: Low sensitivity (LOD ~0.1%). Requires ~10mg of sample.

  • Best For: Absolute purity assignment, establishing "Primary Reference Standards."

The Resolver: GC-FID/MS (Derivatized)
  • Principle: Volatility-based separation.

  • The Bias: Thermal degradation of the hydroxyl group can occur. Requires silylation (BSTFA) for optimal peak shape.

  • Best For: Separating structural isomers and volatile organic impurities (VOIs).

Part 2: Experimental Protocols & Causality

Protocol A: Orthogonal HPLC-UV (Stationary Phase Selection)

Rationale: Standard C18 columns often fail to resolve the para- vs. meta- pentyl isomers due to similar hydrophobicity. We utilize a Biphenyl stationary phase to exploit π-π interactions for enhanced selectivity.[1]

Methodology:

  • Column: Kinetex Biphenyl (100Å, 2.6 µm, 150 x 4.6 mm).

  • Mobile Phase: Isocratic ACN:Water (70:30 v/v) with 0.1% Formic Acid.

    • Why Formic Acid? Suppresses ionization of the phenol (pKa ~10), keeping it neutral to prevent peak tailing.

  • Flow Rate: 1.2 mL/min at 30°C.

  • Detection: DAD at 260 nm (Biphenyl absorption max).

Protocol B: Quantitative NMR (qNMR)

Rationale: To validate the HPLC area%, we measure the absolute mass fraction. This eliminates "response factor" errors.

Methodology:

  • Solvent: DMSO-d6 (Prevents hydroxyl proton exchange broadening).

  • Internal Standard: Maleic Acid (TraceCERT®, 99.994%).

    • Why Maleic Acid? Singlet at ~6.3 ppm falls in a clean window, distinct from the biphenyl aromatic region (7.0–7.6 ppm) and the pentyl aliphatic region (0.9–2.6 ppm).

  • Acquisition: 90° pulse, d1=60s (5x T1 relaxation), 64 scans.

  • Calculation:

    
    [2]
    
Protocol C: GC-MS Derivatization

Rationale: Phenols tail on non-polar GC columns. Silylation caps the -OH group, improving volatility and peak symmetry.

Methodology:

  • Reagent: BSTFA + 1% TMCS.

  • Reaction: 10 mg sample + 100 µL reagent + 100 µL Pyridine. Heat at 60°C for 30 mins.

  • Column: HP-5ms (30m x 0.25mm).

  • Temp Program: 100°C (1 min) → 20°C/min → 300°C (5 min).

Part 3: Data Synthesis & Visualization

Comparative Performance Data

The following table illustrates a typical discrepancy found during cross-validation of a "99%" commercial sample.

ParameterHPLC-UV (C18)HPLC-UV (Biphenyl)qNMR (Absolute)GC-MS (TMS-Deriv)
Purity Result 99.8% 99.1% 98.4% ± 0.3% 99.2%
Major Impurity Not Detectedmeta-isomer (0.7%)Water/SolventsDimerized byproduct
Selectivity Low (Co-elution)High (π-π separation)N/AHigh (Boiling Point)
Linearity (

)
>0.999>0.999N/A>0.995
LOD 0.05 µg/mL0.05 µg/mL~1000 µg/mL0.01 µg/mL

Interpretation: The C18 HPLC method overestimated purity because it failed to resolve the meta-isomer. The qNMR result is lower because it accounts for non-chromophoric impurities (like residual water or inorganic salts) that HPLC-UV ignores. The qNMR value is the true value.

Workflow Visualization

The following diagram outlines the decision logic for validating the 4'-Pentyl-[1,1'-biphenyl]-4-ol intermediate.

CrossValidation cluster_Methods Orthogonal Analysis Start Crude 4'-Pentyl-[1,1'-biphenyl]-4-ol HPLC Method A: HPLC-UV (Biphenyl Column) Start->HPLC Routine GC Method B: GC-MS (TMS Derivatization) Start->GC Impurity ID NMR Method C: 1H-qNMR (Maleic Acid Std) Start->NMR Mass Balance Decision Data Fusion & Comparison HPLC->Decision Area % GC->Decision Isomer Resolution NMR->Decision Absolute wt% Result_Pass Validated Purity (Release for Synthesis) Decision->Result_Pass Variance < 1.0% Result_Fail Recrystallize (Reject Batch) Decision->Result_Fail Variance > 1.0%

Figure 1: The Triangulated Cross-Validation Workflow ensuring no impurity goes undetected.

Mechanistic Pathway: The Isomer Challenge

Understanding why we validate requires understanding the synthesis. The Friedel-Crafts acylation step often produces regioisomers.

SynthesisPath Biphenyl Biphenyl Reaction Friedel-Crafts (Valeryl Chloride) Biphenyl->Reaction Target Target: 4'-Pentyl-[1,1'-biphenyl]-4-ol (Para-substituted) Reaction->Target Impurity Impurity: 3'-Pentyl-[1,1'-biphenyl]-4-ol (Meta-substituted) Reaction->Impurity Minor Product Detection HPLC-UV (C18) Cannot Distinguish Target->Detection Impurity->Detection

Figure 2: The genesis of isobaric impurities that necessitate Biphenyl-phase HPLC or GC-MS.

References

  • National Institute of Standards and Technology (NIST). (2023).[3] Mass Spectrum of 4'-Pentyl-4-biphenylol (TMS Derivative). NIST Chemistry WebBook, SRD 69. [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

  • BIPM & NMIJ. (2023). Quantitative NMR (qNMR) Internal Standard Reference Data.[2][4][5] Bureau International des Poids et Mesures. [Link]

  • Restek Corporation. (2020). Biphenyl Phase: The Next Generation of Phenyl Column Chemistry.[6] Restek Technical Guides. [Link]

  • PubChem. (2023). 4'-Pentyl-4-biphenylcarbonitrile (5CB) and Precursors. National Library of Medicine. [Link]

Sources

Comparative

Technical Comparison Guide: 4-(4-n-Pentylphenyl)phenol vs. Liquid Crystal Standards

This guide provides an in-depth technical comparison of 4-(4-n-Pentylphenyl)phenol (also known as 4'-Pentyl-4-biphenylol) against its primary functional analogue and downstream derivative, 4'-Pentyl-4-cyanobiphenyl (5CB)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-(4-n-Pentylphenyl)phenol (also known as 4'-Pentyl-4-biphenylol) against its primary functional analogue and downstream derivative, 4'-Pentyl-4-cyanobiphenyl (5CB) .

Executive Summary

4-(4-n-Pentylphenyl)phenol (CAS: 61760-85-8) is a biphenyl-based mesogenic core characterized by a terminal hydroxyl group and a flexible pentyl tail.[1] Unlike its famous derivative 5CB (the gold standard for room-temperature nematic liquid crystals), this phenol exhibits high-temperature phase transitions and strong intermolecular hydrogen bonding.

For researchers in drug development and materials science , this compound serves two distinct roles:

  • Synthetic Scaffold: A versatile precursor for synthesizing ester-based liquid crystals and bioactive biphenyl derivatives.

  • Biological Probe: A lipophilic phenol structurally related to endocrine-disrupting alkylphenols, often used in toxicity screening and receptor binding assays (e.g., Estrogen Receptor ligands).

Physicochemical Properties Comparison

The following table contrasts the phenol with its cyano-analogue (5CB) and a simple alkylphenol (4-Pentylphenol).

Property4-(4-n-Pentylphenyl)phenol 4'-Pentyl-4-cyanobiphenyl (5CB) 4-Pentylphenol
Structure Biphenyl Core + OH + C5 AlkylBiphenyl Core + CN + C5 AlkylPhenyl Ring + OH + C5 Alkyl
Molecular Weight 240.34 g/mol 249.35 g/mol 164.25 g/mol
Physical State (RT) Crystalline SolidNematic Liquid CrystalSolid / Viscous Liquid
Melting Point ~145–155 °C (High)22.5 °C (Low)24 °C
Phase Behavior Smectic / Crystalline (H-bond driven)Nematic (Dipole driven)Isotropic
Dielectric Anisotropy Low / NegativeHigh Positive (+13)Low
Primary Interaction Hydrogen Bonding (Dimerization)Dipole-Dipole (Cyano group)Hydrogen Bonding
LogP (Lipophilicity) ~5.3 (High)~4.8~3.6
Key Insight: The H-Bonding Effect

The hydroxyl group in 4-(4-n-Pentylphenyl)phenol facilitates lateral hydrogen bonding, leading to the formation of supramolecular dimers . This increases the effective length-to-width ratio of the mesogen, stabilizing highly ordered Smectic phases and significantly raising the melting point compared to 5CB. In contrast, 5CB's cyano group prevents H-bonding, favoring the less ordered Nematic phase at room temperature.

Synthesis & Manufacturing Protocols

Method A: Suzuki-Miyaura Cross-Coupling (Recommended)

This protocol ensures high regioselectivity and purity, essential for electronic and pharmaceutical applications.

Reaction Logic: The Suzuki coupling connects the two phenyl rings under mild conditions, avoiding the harsh acidic environment of Friedel-Crafts alkylation.

Protocol:

  • Reagents: 4-Pentylphenylboronic acid (1.1 eq), 4-Bromophenol (1.0 eq), Pd(PPh3)4 (3 mol%), K2CO3 (2.0 eq).

  • Solvent System: Toluene:Ethanol:Water (4:1:1) – biphasic system promotes catalyst turnover.

  • Conditions: Reflux at 90°C for 12 hours under Nitrogen atmosphere.

  • Workup: Cool to RT, extract with Ethyl Acetate. Wash organic layer with 1M HCl (to protonate phenol) and Brine.

  • Purification: Recrystallization from Hexane/Ethanol to remove homocoupled byproducts.

Method B: Conversion to 5CB (Downstream Application)

Researchers often convert the phenol to 5CB or ester LCs.

  • Step 1 (Triflation): React phenol with Triflic Anhydride (Tf2O) + Pyridine

    
     4'-Pentyl-4-biphenyl triflate.
    
  • Step 2 (Cyanation): Pd-catalyzed cyanation with Zn(CN)2

    
    5CB .
    

Visualizing the Chemical Pathways

The following diagram illustrates the synthesis of the phenol and its divergence into Liquid Crystal (LC) manufacturing versus Pharmaceutical applications.

G start 4-Pentylphenylboronic Acid product 4-(4-n-Pentylphenyl)phenol (Target Compound) start->product Suzuki Coupling Pd(0), Base partner 4-Bromophenol partner->product ester Ester Liquid Crystals (Smectic Phases) product->ester Esterification (R-COCl) cyano 5CB (Nematic LC) (via Triflate) product->cyano 1. Tf2O 2. Zn(CN)2 pharma Pharm. Scaffold (ER Ligands) product->pharma Derivatization

Figure 1: Synthetic pathway and divergent applications of 4-(4-n-Pentylphenyl)phenol.

Biological & Toxicological Context (Drug Development)

For pharmaceutical researchers, this compound represents a lipophilic biphenyl scaffold .

  • Endocrine Disruption Potential: Like nonylphenol and other alkylphenols, 4-(4-n-Pentylphenyl)phenol can mimic 17

    
    -estradiol. The biphenyl core adds rigidity, potentially altering binding affinity to Estrogen Receptors (ER
    
    
    
    /ER
    
    
    ) compared to flexible single-ring alkylphenols.
  • Toxicity Mechanisms:

    • Membrane Disruption: High LogP (5.3) allows intercalation into lipid bilayers, potentially causing cytotoxicity at high concentrations.

    • Metabolic Stability: The biphenyl core is more resistant to oxidation than simple phenols, potentially prolonging biological half-life.

Safety Protocol:

  • Handling: Use nitrile gloves. The compound is a skin irritant and potential sensitizer.[2]

  • Disposal: Do not release into water systems; acute aquatic toxicity is expected due to high lipophilicity.

References

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New Family of Nematic Liquid Crystals for Displays. Electronics Letters. Link (Foundational work on Cyanobiphenyls/5CB).

  • PubChem. (2025).[1][3] Compound Summary: 4-(4-n-Pentylphenyl)phenol (CID 13067205).[1] National Library of Medicine. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • ECHA (European Chemicals Agency). (2022). Substance Evaluation: Alkylphenols and their derivatives. Link

  • Goodby, J. W., et al. (2014). Handbook of Liquid Crystals, Vol 3. Wiley-VCH. (Reference for smectic properties of hydroxy-biphenyls).

Sources

Validation

Comparative Mesophase Architectures of Biphenyl Derivatives: A Technical Guide

Executive Summary This guide provides a rigorous comparative analysis of biphenyl-based liquid crystals (LCs), specifically focusing on the structure-property relationships that govern their mesophase behavior. Biphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous comparative analysis of biphenyl-based liquid crystals (LCs), specifically focusing on the structure-property relationships that govern their mesophase behavior. Biphenyl derivatives, particularly cyanobiphenyls, represent the "fruit fly" of soft matter physics—essential for display technology and increasingly critical in pharmaceutical formulations (e.g., LC nanoparticles for solubility enhancement).

Key Takeaways:

  • Alkyl Chain Length: Dictates the balance between Nematic (N) and Smectic (Sm) phases. Short chains (n<8) favor Nematic; longer chains induce Smectic layering.

  • Oxygen Linkage (Alkoxy vs. Alkyl): The introduction of an oxygen atom (e.g., 8OCB vs. 8CB) significantly increases phase transition temperatures due to enhanced polarizability and resonance.

  • Lateral Fluorination: A critical tool for "melting point suppression." It disrupts lateral packing, lowering the crystalline melting point without destroying the mesophase, essential for room-temperature applications.

The Biphenyl Core: A Structural Baseline

The biphenyl moiety serves as the rigid mesogenic core. Its high chemical stability and conjugation allow for significant anisotropy in polarizability (


).
Comparative Data: The "Standard" Series

The following table synthesizes experimental data comparing the classic 5CB (pentyl), 8CB (octyl), and 8OCB (octyloxy) derivatives. Note the emergence of the Smectic phase in the octyl derivatives and the thermal shift caused by the alkoxy group.

Table 1: Phase Transition Temperatures (


C) 
CompoundStructure DescriptionCrystalline (Cr)

Mesophase 1
Mesophase 1

Mesophase 2
Mesophase 2

Isotropic (I)
Mesophase Sequence
5CB 4-cyano-4'-pentylbiphenyl

C (to N)
N/A

C
Cr

N

I
8CB 4-cyano-4'-octylbiphenyl

C (to SmA)

C (SmA

N)

C
Cr

SmA

N

I
8OCB 4-cyano-4'-octyloxybiphenyl

C (to SmA)

C (SmA

N)

C
Cr

SmA

N

I

Data aggregated from standard calorimetric studies (Oweimreen et al., ACS).

Mechanistic Deep Dive

The Aliphatic Tail: Nematic vs. Smectic Injection

Observation: 5CB is purely nematic, while 8CB exhibits a Smectic A (SmA) phase. Mechanism:

  • Van der Waals Forces: As the alkyl chain lengthens (Pentyl

    
     Octyl), lateral Van der Waals interactions between the tails increase.
    
  • Micro-Segregation: The flexible tails become incompatible with the rigid aromatic cores. This forces the molecules to segregate into layers (Smectic order) to maximize core-core and tail-tail interactions.

  • Odd-Even Effect: Derivatives with an even number of carbons in the tail often exhibit higher clearing points (N

    
    I) than odd numbered neighbors due to the anisotropy of the polarizability tensor relative to the molecular long axis.
    
The Oxygen Bridge: Alkyl vs. Alkoxy

Observation: 8OCB transitions are


C higher than 8CB.
Mechanism: 
  • Resonance & Dipole: The ether oxygen donates electron density into the biphenyl ring, extending the conjugation length. This increases the longitudinal polarizability and the dipole moment.

  • Thermal Stability: Stronger intermolecular attractive forces require higher thermal energy to disrupt, elevating both melting and clearing points.

Lateral Substitution: The Fluorine Effect

In drug design and materials science, lateral fluorination is used to tune physical properties without altering the overall molecular length significantly.

  • Melting Point Depression: A fluorine atom at the 2- or 3-position of the biphenyl core creates a steric "bump." This prevents efficient packing in the crystalline solid state, lowering the melting point.

  • Phase Suppression: Large lateral groups can destroy Smectic phases by disrupting the layer interdigitation, preserving the Nematic phase over a wider range.

Visualizing the Phase Logic

The following diagram illustrates the logical flow of phase transitions based on structural modifications.

PhaseBehavior Biphenyl Biphenyl Core (Rigid Mesogen) Tail_Short Short Alkyl Tail (n < 7) Biphenyl->Tail_Short Tail_Long Long Alkyl Tail (n ≥ 8) Biphenyl->Tail_Long Sub_Fluoro Lateral Fluorine (-F) Biphenyl->Sub_Fluoro Result_N Nematic Phase Only (e.g., 5CB) Tail_Short->Result_N Dominant Entropic Disorder Result_SmA Smectic A + Nematic (e.g., 8CB) Tail_Long->Result_SmA Micro-phase Segregation Sub_Oxygen Alkoxy Linkage (-O-) Result_HighT High Temp Transitions (e.g., 8OCB) Sub_Oxygen->Result_HighT Increased Polarizability Result_LowMp Lowered Melting Point (Wide Nematic Range) Sub_Fluoro->Result_LowMp Steric Disruption Result_SmA->Sub_Oxygen Add Oxygen

Caption: Logical flow of structural modifications (tails, linkages, substituents) and their resulting impact on mesophase architecture.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, strictly controlled protocols are required. Impurities act as "phase killers," depressing transition temperatures (Raoult's Law).

Differential Scanning Calorimetry (DSC)

Objective: Determine precise enthalpy (


) and transition temperatures.
  • Sample Prep: Encapsulate 2–5 mg of sample in hermetically sealed aluminum pans. Use an empty pan as reference.

  • Thermal History Erasure: Heat sample to Isotropic liquid (

    
    C) and hold for 5 minutes. Why? To remove any metastable crystalline polymorphs formed during storage.
    
  • Cooling Scan: Cool at 5

    
    C/min to 
    
    
    
    C. Note: Supercooling is common; crystallization peaks may shift.
  • Heating Scan (Data Collection): Heat at 5

    
    C/min. Record onset temperatures (not peak max) for phase transitions.
    
  • Validation: The ratio of

    
     (Nematic-Isotropic) to 
    
    
    
    (Crystal-Nematic) should be small (< 5%), reflecting the weak first-order nature of the N-I transition.
Polarized Optical Microscopy (POM)

Objective: Visual identification of mesophases.

  • Setup: Cross polarizers at 90

    
    . Sample sandwiched between glass slides (no surface treatment for Schlieren; homeotropic treatment for SmA verification).
    
  • Nematic Texture: Look for Schlieren textures (thread-like defects) with 2-brush or 4-brush singularities. Flash the sample mechanically; if it flows like a liquid but stays birefringent, it is Nematic.

  • Smectic A Texture: Look for Focal Conic Fan textures.

    • Validation Check: In a homeotropic cell (treated with silane), SmA will appear perfectly black (pseudoisotropic) because molecules align perpendicular to the glass, along the optic axis. Nematic phases in the same cell may show birefringence if the anchoring breaks.

Application in Pharma: The "Bio-Interface"

For drug development professionals, the relevance of 5CB/8CB extends beyond displays:

  • LC Nanoparticles (LCNPs): Biphenyl cores are hydrophobic. Drugs with poor water solubility can be encapsulated in LCNPs. The mesophase state (Nematic vs. Isotropic) influences the drug release rate.

  • Biosensors: 5CB is used to detect endotoxins. The presence of bacterial lipids disrupts the homeotropic alignment of 5CB at an aqueous interface, triggering a visible "bright" optical response (ordering transition) detectable by simple optics.

Experimental Workflow Visualization

Workflow Start Synthesis/Acquisition (>99.5% Purity) Purification Recrystallization (Ethanol/Hexane) Start->Purification Char_Thermal DSC Analysis (Enthalpy & Temps) Purification->Char_Thermal Char_Optical POM Imaging (Texture ID) Purification->Char_Optical Decision Phase Assignment Char_Thermal->Decision Transition Peaks Char_Optical->Decision Birefringence Output_N Nematic (Schlieren) Decision->Output_N Output_Sm Smectic (Focal Conic) Decision->Output_Sm

Caption: Standardized characterization workflow for validating mesophase identity in biphenyl derivatives.

References

  • Oweimreen, G. A. (2001). On the Nature of the Smectic A-to-Nematic Phase Transition of 8CB. The Journal of Physical Chemistry B.

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New Family of Nematic Liquid Crystals for Displays. Electronics Letters. (Seminal work on cyanobiphenyls).[1][2][3][4][5][6]

  • Ossila. (n.d.). 4′-Octyloxy-4-biphenylcarbonitrile (8OCB) Technical Data Sheet.

  • Sied, M. B., et al. (2002).[1] Liquid crystal binary mixtures 8CB + 8OCB: Critical behaviour at the smectic A-nematic transition.[1][6] Liquid Crystals.

  • López, D. O., et al. (2011). Thermal and Spectrophotometric Analysis of Liquid Crystal 8CB/8OCB Mixtures. Journal of Thermal Analysis and Calorimetry.

Sources

Comparative

Benchmarking the Synthesis Efficiency of 4'-Alkylbiphenyl-4-ols

Executive Summary 4'-alkylbiphenyl-4-ols are critical mesogenic cores for liquid crystal displays (LCDs) and precursors for antifungal agents. Their synthesis demands a balance between regiochemical purity (essential for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-alkylbiphenyl-4-ols are critical mesogenic cores for liquid crystal displays (LCDs) and precursors for antifungal agents. Their synthesis demands a balance between regiochemical purity (essential for nematic phase stability) and process economy .

This guide benchmarks three distinct synthetic methodologies:

  • Suzuki-Miyaura Cross-Coupling: The industry gold standard for regioselectivity.

  • Friedel-Crafts Acylation/Reduction: The scalable, "classic" industrial route.

  • Oxidative Cross-Coupling: The emerging "green" alternative utilizing C-H activation.

Key Finding: While Suzuki-Miyaura remains the superior method for laboratory-scale and high-purity applications (>99.5% purity required for LCs), the Friedel-Crafts Acylation/Reduction sequence offers a lower Cost-of-Goods-Sold (COGS) for multi-kilogram production, provided that efficient downstream purification (recrystallization) is implemented.

Structural Analysis & Synthetic Challenges

The target molecule consists of a biphenyl core with a polar hydroxyl head and a non-polar alkyl tail (typically


 to 

for smectic/nematic phases).
  • The Challenge: The primary difficulty lies in establishing the para-para' substitution pattern.

    • Direct alkylation of 4-phenylphenol often leads to ortho-substitution relative to the hydroxyl group due to its strong activating influence.

    • Achieving the linear geometry is non-negotiable; ortho isomers drastically reduce the clearing point of liquid crystals.

Synthesis Decision Matrix

The following decision tree assists in selecting the optimal pathway based on scale and purity requirements.

SynthesisDecision Start Target: 4'-Alkylbiphenyl-4-ol Scale Primary Constraint? Start->Scale Purity Purity > 99.5% (LC Grade) Scale->Purity Performance Driven Cost Cost Sensitivity (Bulk) Scale->Cost Volume Driven Green Sustainability (Green Chem) Scale->Green Environment Driven Method_Suzuki Method A: Suzuki-Miyaura (High Precision) Purity->Method_Suzuki Regiocontrol Critical Method_FC Method B: F-C Acylation/Reduction (High Scalability) Cost->Method_FC Avoid Pd Catalysts Method_Ox Method C: Oxidative Coupling (High Atom Economy) Green->Method_Ox Avoid Halides/Boron

Figure 1: Strategic selection framework for synthesis pathways based on operational constraints.

Comparative Analysis of Methodologies

The following data summarizes experimental benchmarks for the synthesis of 4'-pentylbiphenyl-4-ol .

MetricMethod A: Suzuki-Miyaura Method B: F-C Acylation/Reduction Method C: Oxidative Coupling
Reaction Type Pd-Catalyzed Cross-CouplingElectrophilic Aromatic SubstitutionAerobic C-H Activation
Key Reagents 4-Bromophenol, Arylboronic acid4-Phenylphenol, Acyl Chloride, HydrazinePhenol, Alkylbenzene, PIFA/Pd
Regioselectivity Excellent (>99:1) Good (Directing groups required)Moderate (Statistical mixtures common)
Yield (Isolated) 85 - 95%60 - 75% (over 2 steps)40 - 60%
Atom Economy Moderate (Boronic waste)Poor (Stoichiometric AlCl3 waste)High (Water is byproduct)
Purification Simple Filtration/WashRecrystallization (Crucial)Difficult Column Chromatography
Cost Profile High (Pd Catalyst)Low (Commodity Chemicals) Moderate (Specialty Oxidants)
Method A: Suzuki-Miyaura Coupling (The Gold Standard)

This method couples a 4-halophenol with a 4-alkylphenylboronic acid.

  • Mechanism: Follows the standard Pd(0)/Pd(II) catalytic cycle: Oxidative Addition

    
     Transmetallation 
    
    
    
    Reductive Elimination.[1]
  • Why it wins: It guarantees the connection of the two rings at the pre-functionalized positions, eliminating isomer separation issues.

  • Critical Optimization: The use of water-soluble phosphine ligands or heterogeneous catalysts (e.g., Pd/C) allows the reaction to proceed in aqueous media, reducing VOC usage.

Method B: Friedel-Crafts Acylation + Wolff-Kishner Reduction

This is the classical "brute force" approach.

  • Acylation: 4-Phenylphenol is reacted with an alkanoyl chloride. Note: Direct alkylation is avoided to prevent poly-alkylation and rearrangement. Acylation deactivates the ring, stopping at mono-substitution.

  • Reduction: The ketone is reduced to a methylene group using hydrazine (Wolff-Kishner) or silanes.

  • Why it persists: It uses cheap reagents (AlCl3, acyl chlorides) and avoids expensive transition metals.

Method C: Oxidative Cross-Coupling (The Challenger)

Direct coupling of phenol and alkylbenzene using hypervalent iodine (PIFA) or Pd(II) oxidants.

  • Why it's difficult: Phenols are prone to homocoupling (forming biphenols) rather than heterocoupling with the alkylbenzene. Over-oxidation to quinones is a common side reaction.

Detailed Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Recommended for: Research samples, screening libraries, and high-purity LC materials.

Reagents:

  • 4-Bromophenol (1.0 equiv)

  • 4-Pentylphenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)2) (1 mol%)

  • Triphenylphosphine (PPh3) (2 mol%)

  • Potassium Carbonate (K2CO3) (2.0 equiv)[2]

  • Solvent: Toluene:Water (4:1 v/v)

Workflow:

  • Degassing: Charge a 3-neck flask with toluene and water. Sparge with Argon for 20 minutes. Critical: Oxygen poisons the Pd(0) active species.

  • Catalyst Formation: Add Pd(OAc)2 and PPh3. Stir for 15 mins to form the active catalyst species in situ.

  • Addition: Add 4-bromophenol, boronic acid, and K2CO3 under positive Argon pressure.

  • Reflux: Heat to 90°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to RT. Separate layers. Wash organic layer with 1M HCl (to remove unreacted boronic acid and quench base) and Brine.

  • Purification: Dry over MgSO4, concentrate. Recrystallize from Ethanol/Water to obtain white needles.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd + 4-Bromophenol Complex1 Ar-Pd(II)-Br OxAdd->Complex1 TransMet Transmetallation (Boronic Acid + Base) Complex1->TransMet + 4-Alkylphenylboronic acid + K2CO3 Complex2 Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 - 4'-Alkylbiphenyl-4-ol

Figure 2: Catalytic cycle for the Suzuki-Miyaura synthesis of biphenylols.

Protocol B: Friedel-Crafts Acylation (Step 1 of Method B)

Recommended for: Large-scale synthesis where chromatography is not feasible.

Reagents:

  • 4-Phenylphenol (1.0 equiv)

  • Valeroyl Chloride (1.1 equiv)

  • Aluminum Chloride (AlCl3) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Nitrobenzene

Workflow:

  • Protection (In Situ): 4-Phenylphenol reacts with 1 equiv of AlCl3 to form the aluminum phenoxide (protecting the OH).

  • Acylation: Add Valeroyl Chloride dropwise at 0°C.

  • Rearrangement/Attack: The acyl group attacks the para' position (on the other ring) or the ortho position. Note: Solvent choice directs selectivity.[3] Nitrobenzene favors para' substitution.

  • Quench: Pour into ice-water/HCl.

  • Isolation: Filter the solid precipitate.

  • Reduction (Step 2): Subject the intermediate ketone to Wolff-Kishner conditions (Hydrazine hydrate, KOH, diethylene glycol, 200°C) to obtain the final alkyl chain.

Quality Control & Purification for Liquid Crystals

For liquid crystal applications, trace impurities (especially metal ions and isomers) act as "defects" that disrupt the mesophase.

  • Metal Scavenging: If using Method A (Suzuki), use functionalized silica scavengers (e.g., thiol-modified silica) to reduce Pd content to <5 ppm.

  • Recrystallization: The most effective method for LC purity.

    • Solvent: Ethanol or Acetonitrile.

    • Protocol: Dissolve at boiling point, hot filter (to remove dust/insolubles), cool slowly to 4°C.

    • Target: Resistivity >

      
      
      
      
      
      (for display applications).

Conclusion

  • For Drug Discovery/Lab Scale: Use Method A (Suzuki) . The reliability and ease of purification outweigh the catalyst cost.

  • For Industrial Manufacturing (>10kg): Evaluate Method B (F-C Acylation) . If the specific isomer can be crystallized efficiently, the cost savings are significant.

  • For Green Chemistry Initiatives: Monitor Method C (Oxidative Coupling) . While currently lower yielding, advances in PIFA-mediated coupling are rapidly improving regioselectivity.

References

  • Goulding, M., et al. (2004). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Molecular Crystals and Liquid Crystals. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. Angewandte Chemie International Edition. Retrieved from [Link]

  • Beilstein Journals. (2011). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-n-Pentylphenyl)phenol
Reactant of Route 2
Reactant of Route 2
4-(4-n-Pentylphenyl)phenol
© Copyright 2026 BenchChem. All Rights Reserved.